Spermine
Description
This compound is a spermidine-derived biogenic polyamine found as a polycation at all pH values. Found in various tissues and organisms, it often acts as an essential growth factor in some bacterial species. This compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Cyanidium caldarium, Brasenia schreberi, and other organisms with data available.
This compound is a polyamine that has a similar structure to tetradecane but the carbons at positions 1, 5, 10 and 14 are replaced by nitrogens. This compound plays a broad role in cellular metabolic processes.
This compound is a small molecule drug with a maximum clinical trial phase of I (Early) and has 1 investigational indication.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure. [PubChem]
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A biogenic polyamine formed from spermidine. It is found in a wide variety of organisms and tissues and is an essential growth factor in some bacteria. It is found as a polycation at all pH values. This compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure.
See also: Spermidine (broader); Sevelamer (related).
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |
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InChI Key |
PFNFFQXMRSDOHW-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CCNCCCN)CNCCCN | |
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Molecular Formula |
C10H26N4 | |
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Related CAS |
71052-31-8 | |
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9058781 | |
| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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Molecular Weight |
202.34 g/mol | |
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Physical Description |
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |
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Boiling Point |
150-150 °C | |
| Record name | Spermine | |
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Solubility |
> 100 mg/mL | |
| Record name | Spermine | |
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CAS No. |
71-44-3, 68956-56-9 | |
| Record name | Spermine | |
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| Record name | Spermine | |
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| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |
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| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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| Record name | 4,9-diazadodecamethylenediamine | |
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| Record name | SPERMINE | |
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Melting Point |
29 °C | |
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Foundational & Exploratory
Spermine's Intimate Dance with Guanine Quadruplexes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the critical interactions between the natural polyamine spermine (B22157) and guanine (B1146940) quadruplexes (G-quadruplexes). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the quantitative, structural, and functional aspects of this interaction, offering a comprehensive resource for advancing research and therapeutic design.
Executive Summary
G-quadruplexes, non-canonical secondary structures of nucleic acids found in key regions of the genome, have emerged as significant targets for therapeutic intervention, particularly in oncology. The endogenous polyamine this compound plays a crucial role in stabilizing these structures, thereby influencing fundamental cellular processes. Understanding the intricacies of the this compound-G-quadruplex interaction is paramount for the rational design of novel therapeutics that target these structures. This guide synthesizes the current knowledge on the binding affinity, stoichiometry, and thermodynamic profile of this interaction, details the key experimental methodologies for its study, and provides visual representations of the underlying molecular and experimental logic.
Quantitative Analysis of this compound-G-Quadruplex Interactions
The interaction between this compound and G-quadruplexes is characterized by high affinity and a stabilizing effect on the G-quadruplex structure. The binding affinity follows the general trend of this compound > spermidine (B129725) > putrescine, which correlates with the number of positive charges on the polyamine.[1] The stoichiometry of the interaction is variable, with reports indicating that one G-quadruplex can bind between one and five this compound molecules.[1][2] This variability is influenced by the specific G-quadruplex topology and the surrounding ionic conditions.
Binding Affinity Data
Precise dissociation constants (Kd) for the interaction of unmodified this compound with various G-quadruplexes are not abundantly reported in the literature. However, studies on related systems provide valuable insights. For instance, the apparent dissociation constant for this compound binding to general DNA has been reported to be approximately 7.4 x 10⁻⁸ M. While not specific to G-quadruplexes, this indicates a strong electrostatic component to the interaction. The binding of this compound to the i-motif, a related non-canonical DNA structure, also demonstrates stabilization, with a reported increase in melting temperature.
| G-Quadruplex/DNA Type | Ligand | Method | Binding Constant (Kd) | Citation |
| General DNA | This compound | Dye Exclusion Assay | 7.4 x 10⁻⁸ M | |
| i-Motif | This compound | Circular Dichroism | Not explicitly quantified | [3] |
| Human Telomeric (Tel22) | This compound-derivatized Porphyrin | UV-Vis Titration | Ka = 4.7 x 10⁶ M⁻¹ | [2] |
| Human Telomeric (Tel22) | Zn(II)-Spermine-derivatized Porphyrin | UV-Vis Titration | Ka = 1.4 x 10⁷ M⁻¹ | [2] |
Note: The binding constants for this compound-derivatized porphyrins are included to provide context on the affinities that can be achieved with this compound moieties, though they do not represent the binding of unmodified this compound.
Thermal Stabilization Data
This compound binding invariably leads to the stabilization of G-quadruplex structures, as evidenced by an increase in their melting temperature (Tm). This stabilization is a critical factor in the biological function of this compound in modulating processes where G-quadruplexes are involved.
| G-Quadruplex/DNA Type | Ligand | Method | ΔTm (°C) | Citation |
| i-Motif | This compound | Circular Dichroism | ~8 | |
| Human Telomeric (Tel22) | This compound-derivatized Porphyrin | FRET Melting Assay | 36 ± 2 | [2] |
| Human Telomeric (Tel22) | Zn(II)-Spermine-derivatized Porphyrin | FRET Melting Assay | 33 ± 2 | [2] |
| Various G-quadruplexes | This compound | Melting Temperature Experiments | Obvious Increase | [2][4] |
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction between this compound and G-quadruplexes. Detailed protocols for the key methodologies are provided below.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis and Thermal Melting
CD spectroscopy is a powerful technique to assess the conformation of G-quadruplexes and the stabilizing effect of this compound binding.
Protocol:
-
Sample Preparation:
-
Dissolve the G-quadruplex-forming oligonucleotide in a buffer containing a physiologically relevant concentration of potassium or sodium ions (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.
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Prepare a stock solution of this compound in the same buffer.
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For thermal melting experiments, prepare samples containing a fixed concentration of the G-quadruplex (e.g., 5 µM) and varying concentrations of this compound.
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-
CD Spectra Acquisition:
-
Record CD spectra from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).
-
Use a quartz cuvette with a 1 cm path length.
-
Typical instrument settings: bandwidth of 1 nm, scanning speed of 100 nm/min, and an average of 3 scans.
-
Subtract the buffer spectrum from the sample spectra.
-
-
Thermal Melting Analysis (ΔTm Determination):
-
Monitor the CD signal at the wavelength of maximum change upon unfolding (e.g., 264 nm for parallel G-quadruplexes or 295 nm for antiparallel G-quadruplexes).
-
Increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
Plot the normalized CD signal against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at 50% unfolding.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of this compound.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Dialyze both the G-quadruplex and this compound solutions extensively against the same buffer (e.g., 100 mM KCl, 10 mM potassium phosphate, pH 7.4) to minimize heat of dilution effects.
-
Determine the concentrations of the G-quadruplex and this compound solutions accurately using UV-Vis spectroscopy.
-
Typically, the G-quadruplex solution (e.g., 10-20 µM) is placed in the sample cell, and the this compound solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the G-quadruplex solution.
-
Set the spacing between injections to allow the system to return to thermal equilibrium (e.g., 150 seconds).
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Ka (and thus Kd), ΔH, and the stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy provides high-resolution structural information about the this compound-G-quadruplex complex, including the binding site and conformational changes upon interaction.
Protocol:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the G-quadruplex (e.g., 0.1-1 mM) in an appropriate buffer containing D₂O for the lock signal. The buffer should contain the desired cation (e.g., K⁺).
-
Prepare a concentrated stock solution of this compound in the same deuterated buffer.
-
-
NMR Titration:
-
Acquire a 1D ¹H NMR spectrum of the G-quadruplex alone. The imino proton region (10-12 ppm) is particularly informative for G-quadruplexes.
-
Add small aliquots of the this compound stock solution to the NMR tube containing the G-quadruplex.
-
Acquire a 1D ¹H NMR spectrum after each addition.
-
Monitor the chemical shift perturbations (CSPs) of the G-quadruplex protons upon this compound binding. Significant changes in chemical shifts indicate the location of the binding site.
-
-
Structural Analysis (2D NMR):
-
For a detailed structural characterization of the complex, acquire 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a sample containing a stoichiometric amount of this compound and G-quadruplex.
-
NOESY spectra provide information about through-space proximities between protons, which is crucial for determining the 3D structure of the complex and identifying intermolecular contacts between this compound and the G-quadruplex.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry Determination
ESI-MS is a sensitive technique used to determine the stoichiometry of non-covalent complexes.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the G-quadruplex and this compound in a volatile buffer, such as ammonium (B1175870) acetate, to be compatible with mass spectrometry.
-
Mix the G-quadruplex and this compound at various molar ratios.
-
-
ESI-MS Analysis:
-
Infuse the sample solution into the mass spectrometer using a syringe pump at a low flow rate.
-
Use gentle ESI conditions (e.g., low capillary voltage and temperature) to preserve the non-covalent complex during the ionization process.
-
Acquire mass spectra in the negative ion mode to detect the negatively charged DNA backbone.
-
-
Data Analysis:
-
Identify the peaks corresponding to the free G-quadruplex and the this compound-G-quadruplex complexes.
-
The mass-to-charge ratio (m/z) of the complex peaks will reveal the number of this compound molecules bound to each G-quadruplex, thus determining the stoichiometry of the interaction.
-
Visualizing the Interaction: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing the complex relationships and processes involved in the study of this compound-G-quadruplex interactions.
Caption: Influence of cations and this compound on G-quadruplex conformational equilibrium.
Caption: General experimental workflow for studying this compound-G-quadruplex interactions.
Caption: Schematic of this compound binding modes to a G-quadruplex structure.
Conclusion and Future Directions
The interaction between this compound and G-quadruplexes is a multifaceted process driven primarily by electrostatic interactions, leading to the stabilization of these important nucleic acid structures. While the qualitative aspects of this interaction are well-established, a more comprehensive quantitative understanding, particularly regarding the precise binding affinities for various G-quadruplex topologies, is an area ripe for further investigation. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research in this critical area. A deeper understanding of the this compound-G-quadruplex interaction will undoubtedly pave the way for the development of more specific and effective G-quadruplex-targeting therapeutics.
References
- 1. IJMS | Free Full-Text | Interactions Between this compound-Derivatized Tentacle Porphyrins and The Human Telomeric DNA G-Quadruplex [mdpi.com]
- 2. Interactions Between this compound-Derivatized Tentacle Porphyrins and The Human Telomeric DNA G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of different G-quadruplex DNA binding with biogenic polyamines probed by electrospray ionization-quadrupole time of flight mass spectrometry, circular dichroism and atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Spermine in Chromatin Condensation and Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spermine (B22157), a ubiquitous polyamine, is a critical regulator of numerous cellular processes, profoundly influencing gene expression through its multifaceted interactions with chromatin. This technical guide provides an in-depth exploration of this compound's involvement in chromatin condensation and gene regulation. It details its impact on chromatin structure, and the modulation of key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of core mechanisms to facilitate a comprehensive understanding of this vital molecule's role in cellular function and its potential as a therapeutic target.
Core Mechanisms of this compound-Mediated Chromatin Condensation and Gene Regulation
This compound's influence on gene expression is not governed by a single mechanism but rather through a complex interplay of electrostatic and structural interactions with DNA, RNA, and key regulatory proteins.[1] Its polycationic nature at physiological pH allows it to bind to negatively charged macromolecules like DNA, leading to significant effects on chromatin architecture and function.[1][2]
1.1. Chromatin Condensation and Accessibility:
This compound is a potent inducer of DNA condensation.[3] By neutralizing the negative charges of the phosphate (B84403) backbone of DNA, this compound facilitates the folding of the chromatin fiber into more compact structures.[3] This condensation can occur at multiple levels, from the stabilization of individual nucleosomes to the formation of higher-order chromatin structures. The degree of condensation directly impacts the accessibility of genomic regions to the transcriptional machinery, thereby influencing gene expression. Studies have shown that this compound can induce the formation of torus-shaped condensed DNA structures.
1.2. Liquid-Liquid Phase Separation (LLPS):
Recent evidence suggests that this compound can promote the liquid-liquid phase separation (LLPS) of chromatin. This process involves the formation of dynamic, membrane-less compartments within the nucleus, which can concentrate specific proteins and nucleic acids, thereby creating distinct biochemical environments that can either enhance or repress gene transcription. The ability of this compound to drive LLPS is dependent on factors such as ionic conditions and the length of the chromatin fiber.
1.3. Modulation of Nucleosome Stability and Positioning:
This compound can influence the stability and positioning of nucleosomes, the fundamental repeating units of chromatin. Some studies suggest that this compound can destabilize nucleosomes, potentially by altering the interactions between histones and DNA. This destabilization could facilitate access to DNA for transcription factors and other regulatory proteins. Conversely, other research indicates that this compound can stabilize nucleosome structure, contributing to chromatin compaction. The precise effect of this compound on nucleosome stability is likely context-dependent, influenced by factors such as the local ionic environment and the presence of other regulatory molecules.
1.4. Influence on Gene Regulation:
The structural changes in chromatin induced by this compound have direct consequences for gene regulation. By promoting a more condensed chromatin state, this compound is generally associated with transcriptional repression. However, its role is complex, as it can also be involved in processes that activate gene expression. For instance, by influencing the accessibility of histone tails, this compound may modulate the activity of histone-modifying enzymes, leading to changes in the epigenetic landscape. Furthermore, polyamine metabolism is interconnected with one-carbon metabolism, which provides the methyl groups for DNA methylation, another key epigenetic modification.
Quantitative Data on this compound-Chromatin Interactions
The following tables summarize key quantitative data from various studies on the interaction of this compound with DNA and chromatin.
Table 1: Binding Affinity of this compound to DNA
| Parameter | Value | Conditions | Reference |
| Apparent Dissociation Constant (Kd) | 7.4 ± 3.9 x 10⁻⁸ M | In the absence of Mg²⁺ | |
| Apparent Dissociation Constant (Kd) | ~4 x 10⁻⁶ M | In the presence of 1 mM Mg²⁺ |
Table 2: Stoichiometry of this compound-Induced Chromatin Condensation
| Parameter | Value | Observation | Reference |
| This compound/Phosphate (Sp/P) Ratio for Aggregation of Native Chromatin | 0.15 | Aggregation of native chromatin at low ionic strength. | |
| This compound/Phosphate (Sp/P) Ratio for Aggregation of H1-Depleted Chromatin | 0.3 | Aggregation of H1-depleted chromatin at low ionic strength. | |
| Stoichiometry of Binding for Complete Condensation | 2 this compound molecules per DNA turn | Condensation of chromatin fibers is completed. |
Table 3: Effect of this compound on DNA Condensation
| Parameter | Value | Observation | Reference |
| Fraction of Neutralized Phosphate Charges (r) for Condensation | 0.90 | Condensation of DNA occurs at this level of charge neutralization. | |
| This compound Concentration for DNA Precipitation | ~1 mM | Complete precipitation of mixed-sequence DNA duplexes. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
3.1. In Vitro Chromatin Condensation Assay by Light Scattering
This protocol is used to monitor the condensation of DNA or chromatin induced by this compound by measuring changes in light scattering.
-
Materials:
-
Purified DNA or chromatin fragments.
-
This compound solution of known concentration.
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Spectrofluorometer or a dedicated light scattering instrument.
-
-
Procedure:
-
Prepare a solution of DNA or chromatin in the desired buffer at a concentration that gives a stable baseline reading (e.g., 10-50 µg/mL).
-
Place the solution in a cuvette and record the baseline light scattering intensity at a 90-degree angle to the incident beam.
-
Add small aliquots of the this compound solution to the cuvette, mixing gently after each addition.
-
Record the light scattering intensity after each addition of this compound.
-
Continue adding this compound until no further change in light scattering is observed.
-
Plot the light scattering intensity as a function of the this compound concentration to determine the concentration required for condensation.
-
3.2. Nucleosome Stability Assay using Thermal Denaturation
This method assesses the effect of this compound on the thermal stability of nucleosomes by monitoring the melting temperature (Tm) of the DNA within the nucleosome.
-
Materials:
-
Purified mononucleosomes.
-
This compound solution.
-
Buffer (e.g., low ionic strength buffer).
-
Spectrophotometer with a temperature-controlled cuvette holder.
-
-
Procedure:
-
Prepare samples of mononucleosomes with and without varying concentrations of this compound in the appropriate buffer.
-
Place the samples in quartz cuvettes in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, identified as the midpoint of the transition in the absorbance versus temperature curve.
-
Compare the Tm values of the samples with and without this compound to determine the effect of this compound on nucleosome stability.
-
3.3. Chromatin Accessibility Assay (ATAC-seq)
This protocol is used to investigate changes in chromatin accessibility in vivo following alterations in cellular this compound levels.
-
Materials:
-
Cells of interest.
-
This compound or a polyamine biosynthesis inhibitor (e.g., DFMO).
-
Tn5 transposase.
-
DNA purification kit.
-
PCR reagents for library preparation.
-
Next-generation sequencing platform.
-
-
Procedure:
-
Culture cells and treat with either this compound to increase intracellular levels or a polyamine biosynthesis inhibitor to decrease levels.
-
Harvest a specific number of cells (e.g., 50,000).
-
Lyse the cells to isolate the nuclei.
-
Incubate the nuclei with Tn5 transposase, which will fragment the DNA in accessible regions of the chromatin.
-
Purify the fragmented DNA.
-
Perform PCR to amplify the DNA fragments and add sequencing adapters, creating a sequencing library.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of the genome with altered accessibility in response to changes in this compound levels.
-
Visualizing this compound-Related Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's role in chromatin biology.
Caption: this compound-induced chromatin condensation pathway.
Caption: Logical flow of this compound's impact on gene regulation.
Caption: Experimental workflow for ATAC-seq.
Implications for Drug Development
The multifaceted role of this compound and other polyamines in gene regulation presents numerous opportunities for drug development, particularly in cancer and other proliferative diseases where polyamine metabolism is often dysregulated.
-
Targeting Polyamine Metabolism: Inhibitors of key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC), have been explored as anti-cancer agents. By depleting intracellular polyamine levels, these drugs can inhibit cell growth and induce apoptosis.
-
Synergistic Therapies: The ability of this compound to attenuate the binding of certain DNA intercalating drugs, such as actinomycin (B1170597) D, suggests that combining these drugs with polyamine depletion strategies could enhance their therapeutic efficacy.
References
The Influence of Spermine on DNA Structure and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine (B22157), a ubiquitous tetravalent polyamine, plays a critical role in cellular function through its profound effects on DNA structure and stability. This technical guide provides an in-depth analysis of the interactions between this compound and DNA, focusing on the molecular mechanisms of binding, the induction of conformational changes, and the process of DNA condensation. Quantitative data from key experimental methodologies are presented in structured tables for comparative analysis. Detailed protocols for essential experimental techniques are provided, alongside visualizations of the primary interaction pathways and experimental workflows to facilitate a comprehensive understanding of this compound's multifaceted role in modulating the properties of DNA.
Introduction
Polyamines are essential polycations involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. This compound, with its four primary amine groups, carries a +4 charge at physiological pH, enabling potent electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. These interactions are not merely transient; they lead to significant alterations in DNA's structural and functional characteristics. This guide will explore the core aspects of this compound-DNA interactions, from the fundamental binding thermodynamics to the large-scale conformational changes that are pivotal for DNA packaging and gene regulation.
This compound-DNA Binding and Structural Alterations
This compound interacts with DNA primarily through electrostatic attraction to the phosphate backbone. However, its binding is not uniform and can be influenced by DNA sequence and conformation. It can bind in both the major and minor grooves of the DNA double helix. This binding neutralizes the negative charges on the phosphate backbone, reducing electrostatic repulsion between DNA segments and influencing the helical structure.
DNA Condensation and Aggregation
One of the most striking effects of this compound on DNA is its ability to induce condensation, a process where extended DNA molecules collapse into compact, ordered structures. This process is highly cooperative and occurs within a narrow concentration range of this compound. The condensation is a crucial mechanism for packaging DNA within the confined space of the cell nucleus and viral capsids. The resulting condensates often take on toroidal (doughnut-like) or rod-like morphologies. The process is thought to occur via the formation of DNA loops that coalesce into a toroidal structure.
The concentration of this compound required for DNA precipitation is dependent on factors such as the ionic strength of the buffer and the length of the DNA molecule.
Conformational Transitions: B-DNA to A-DNA and Z-DNA
This compound can also induce conformational transitions in the DNA double helix. While B-DNA is the most common form under physiological conditions, this compound can promote the transition to A-DNA, particularly under conditions of low water activity. More significantly, this compound is a potent inducer of the transition from right-handed B-DNA to the left-handed Z-DNA conformation, especially in sequences with alternating purine-pyrimidine bases, such as poly(dG-dC). This transition can have profound implications for gene regulation and genetic stability. The stabilization of Z-DNA by this compound is attributed to its ability to favorably interact with the altered phosphate backbone geometry of the Z-form.[1][2]
Quantitative Data on this compound-DNA Interactions
The following tables summarize key quantitative data from various studies on the effects of this compound on DNA.
Table 1: Binding Affinity of this compound to DNA
| DNA Type | Method | Kd (Dissociation Constant) | Reference |
| Calf Thymus DNA | Arsenazo III dye binding | 7.4 ± 3.9 x 10-8 M | [3] |
| Calf Thymus DNA (in 1 mM Mg2+) | Arsenazo III dye binding | ~4 x 10-6 M | [3] |
| i-Motif DNA (C6T) | Circular Dichroism | Not specified, saturation at 0.05 mM | [4][5] |
| GC-rich DNA | Isothermal Titration Calorimetry | Ka1 = (1.5 ± 0.7) × 105 M-1 | [6] |
| AT-rich DNA | Isothermal Titration Calorimetry | Ka1 = (2.3 ± 0.7) × 105 M-1 | [6] |
Note: Ka is the association constant, which is the inverse of Kd.
Table 2: Effect of this compound on DNA Melting Temperature (Tm)
| DNA Type | This compound Concentration | ΔTm (°C) | Reference |
| Double-stranded DNA | Saturating | +23–27 | [4][5] |
| i-Motif DNA (C6T) | Saturating | +8 | [4][5] |
| 14 bp dsDNA | 0.2 mM | ~+15 | [7] |
| Perfect duplex (P1) | 5 mM | No difference compared to bulged duplex | [8] |
| Hairpin duplexes (H1, H2, H3) | 5 mM | No difference compared to perfect duplex | [8] |
Table 3: this compound Concentration for DNA Structural Transitions
| Phenomenon | DNA Type | This compound Concentration | Conditions | Reference |
| Condensation/Precipitation | Mixed-sequence DNA | ~1 mM | 20 mM NaCl | [9] |
| Condensation | Calf Thymus DNA | 10-500 mM | 150 mM NaCl | [10] |
| B-Z Transition Midpoint | Plasmid with (dG-dC)n insert | 5 µM | 50 mM NaCl | [2] |
| Saturation of i-Motif binding | C6T i-Motif DNA | 0.05 mM | pH 5.3 | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes
CD spectroscopy is a powerful technique to monitor changes in the secondary structure of DNA upon this compound binding.
Protocol:
-
Sample Preparation:
-
Dissolve DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Determine the accurate concentration of the DNA solution spectrophotometrically at 260 nm.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Place a known concentration of DNA solution (e.g., 30 µM) in a quartz cuvette (1 cm path length).[11]
-
Record the initial CD spectrum of the DNA from 200 to 320 nm.
-
Add small aliquots of the this compound stock solution to the DNA sample.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Record the CD spectrum after each addition of this compound.
-
-
Data Analysis:
-
Correct the spectra for buffer baseline.
-
Monitor the changes in the CD signal at characteristic wavelengths for B-DNA (~275 nm positive peak, ~245 nm negative peak) and Z-DNA (~295 nm negative peak, ~260 nm positive peak).
-
Plot the change in ellipticity against the this compound concentration to determine the concentration required for conformational transitions.
-
UV-Vis Spectroscopy for Thermal Melting (Tm) Analysis
This method determines the melting temperature of DNA, which is an indicator of its stability.
Protocol:
-
Sample Preparation:
-
Prepare DNA solutions (e.g., 4 µM) in a buffered solution (e.g., 20 mM Tris-HCl, pH 7.3) with and without this compound at the desired concentration (e.g., 5 mM).[8]
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the sigmoidal curve. This can be determined from the first derivative of the melting curve.[14]
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with the binding of this compound to DNA, providing information on binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare DNA and this compound solutions in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions before the experiment.
-
Accurately determine the concentrations of both DNA and this compound.
-
-
Experiment Setup:
-
Fill the ITC sample cell with the DNA solution (e.g., 20-30 µM).
-
Fill the injection syringe with the this compound solution (e.g., 10-20 times the DNA concentration).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the DNA solution at a constant temperature.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat released or absorbed after each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the thermodynamic parameters.[6][15]
-
Atomic Force Microscopy (AFM) for Imaging DNA Condensates
AFM allows for the direct visualization of DNA molecules and their condensed structures with nanometer resolution.
Protocol:
-
Sample Preparation:
-
Prepare a DNA solution (e.g., 5 ng/µL) in a suitable buffer (e.g., 1 mM Tris).
-
Add the desired concentration of this compound to induce condensation and incubate for a few minutes.
-
-
Surface Deposition:
-
Rinsing and Drying:
-
Imaging:
-
Image the sample using an AFM in tapping mode in air.
-
Analyze the images to observe the morphology and dimensions of the DNA condensates.
-
Visualizations of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key processes and workflows related to this compound-DNA interactions.
Caption: Mechanism of this compound-Induced DNA Condensation.
Caption: this compound-Mediated B-DNA to Z-DNA Transition Pathway.
Caption: Experimental Workflow for CD Spectroscopy Titration.
Conclusion
This compound's interaction with DNA is a complex and dynamic process with significant biological implications. Its ability to condense DNA and modulate its conformational state highlights its role as a key regulator of DNA packaging and function. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and other polyamines on DNA. A thorough understanding of these interactions is crucial for elucidating the mechanisms of gene regulation and for the development of novel therapeutic strategies that target DNA.
References
- 1. Polyamine metabolism controls B-to-Z DNA transition to orchestrate DNA sensor cGAS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine-induced B-DNA to Z-DNA conformational transition of a plasmid DNA with (dG-dC)n insert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of polyamines and magnesium to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 14. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 15. researchgate.net [researchgate.net]
The Molecular Mechanism of Spermine in Regulating Gene Transcription: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine (B22157), a ubiquitous polyamine, is a critical regulator of a vast array of cellular processes, most notably gene expression. Its influence is not mediated by a single, linear pathway but rather through a complex interplay of interactions with DNA, RNA, chromatin-modifying enzymes, and key signaling components. At physiological pH, this compound's polycationic nature allows it to electrostatically engage with negatively charged macromolecules, leading to profound effects on chromatin architecture and the accessibility of the transcriptional machinery to genomic DNA. This technical guide provides an in-depth exploration of this compound's molecular mechanisms in gene regulation, detailing its impact on chromatin structure, histone modifications, and the modulation of specific signaling pathways. We present quantitative data on these interactions, outline detailed experimental protocols for their investigation, and provide visual representations of key pathways and workflows to facilitate a comprehensive understanding of this vital molecule's role in cellular function and its potential as a therapeutic target.
Core Mechanisms of this compound-Mediated Gene Regulation
This compound's regulatory role in gene transcription is multifaceted, primarily revolving around three core mechanisms: direct modulation of chromatin structure, influence on histone-modifying enzymes, and regulation of transcription factors and associated signaling pathways.
Direct Interaction with DNA and Chromatin Remodeling
The most direct mechanism of this compound's action is its electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA.[1] This binding has significant structural consequences:
-
Chromatin Condensation: As a tetravalent cation, this compound is highly effective at neutralizing the negative charges on DNA, which reduces electrostatic repulsion between adjacent DNA strands and promotes condensation.[2] This can compact chromatin, rendering it less accessible to transcription factors and RNA polymerase, generally leading to transcriptional repression in the affected regions.[1]
-
Altered DNA Conformation: Besides condensation, this compound can induce conformational changes in DNA, facilitating transitions between different structural forms (e.g., B-form to A-form or Z-form DNA), which can influence the binding of specific regulatory proteins.[3]
The process of this compound-induced DNA condensation is a foundational aspect of its regulatory role.
Quantitative studies have determined that the condensation of chromatin fibers is completed when approximately two this compound molecules are bound per turn of the DNA helix.[4] This binding neutralizes a significant portion of the DNA's negative charge, complementing the charge neutralization provided by core histones.
Modulation of Histone Modifications
This compound and its metabolic precursors, such as spermidine (B129725), are potent modulators of the enzymes that catalyze post-translational modifications of histones—the so-called "histone code." These modifications are critical for regulating gene expression.
-
Histone Acetylation: Polyamines have a complex, concentration-dependent effect on histone acetyltransferases (HATs).
-
At low concentrations (e.g., < 4 µM), spermidine activates the HAT P/CAF. Kinetic studies revealed this activation occurs because P/CAF can use spermidine as a substrate to produce N⁸-acetylspermidine, which in turn acts as a potent activator of the enzyme, increasing its activity up to four-fold.
-
At higher concentrations (> 4 µM), spermidine has an inhibitory effect on P/CAF.
-
Polyamines can also stimulate the synthesis of HATs, such as GCN5 and HAT1, at the translational level. This leads to increased acetylation of specific histone residues (H3K9, H3K14, H3K18, H3K27, and H4K8), which is generally associated with a more open chromatin structure and transcriptional activation.
-
-
Other Histone Modifications: Recent findings indicate that polyamines can enhance the catalytic activity of a broader range of histone-modifying enzymes. By interacting with nucleosomal DNA, polyamines are thought to stabilize histone tails in conformations that are more accessible to enzymes like histone demethylases (KDM4A) and methyltransferases (G9a), thereby influencing histone methylation patterns. Conversely, some studies have reported that spermidine can inhibit the methylation of histone H4 in chromatin, suggesting the regulatory context is highly specific.
The following diagram illustrates the bimodal regulation of the histone acetyltransferase P/CAF by spermidine, a precursor to this compound.
Regulation of Transcription Factors and Signaling Pathways
This compound can influence gene transcription indirectly by modulating the activity of transcription factors and upstream signaling cascades.
-
Transcription Factor Interactions: this compound can alter the ability of transcription factors to bind their target DNA sequences, either by changing the DNA conformation or by affecting the factors themselves. A well-characterized example is the regulation of spermidine/spermine N¹-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. Its transcription is controlled by the interaction of at least two transcription factors, NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1), an interaction that is responsive to polyamine levels.
-
Signaling Pathway Modulation: this compound levels can initiate or modify signaling cascades. In plants, for instance, this compound accumulation during pathogen attack leads to its oxidation by polyamine oxidase (PAO). This reaction produces hydrogen peroxide (H₂O₂), a critical second messenger that can trigger a Ca²⁺ influx and activate MAP kinase pathways, ultimately leading to the expression of defense-related genes. In mammals, this compound has been shown to regulate pathways involved in immunity and signal transduction, such as the PI3K-Akt signaling pathway, and can reverse changes in the expression of key transcription factors in disease models like diabetic cardiomyopathy.
Quantitative Data Summary
The effects of this compound on various aspects of gene transcription have been quantified in numerous studies. The tables below summarize key findings.
Table 1: Effects of Polyamines on Histone Acetyltransferase (HAT) Activity
| Polyamine | Enzyme | Concentration | Effect | Fold Change | Reference |
|---|---|---|---|---|---|
| Spermidine | P/CAF | < 3 µM | Activation | Up to 4x increase | |
| Spermidine | P/CAF | > 4 µM | Inhibition | - | |
| Polyamines | GCN5 / HAT1 | Depletion | Decreased Synthesis | - |
| Polyamines | GCN5 / HAT1 | Supplementation | Increased Synthesis | 2-3x increase (mRNA) | |
Table 2: Concentration-Dependent Effects of this compound on Transcription
| System | This compound Conc. | Effect | Observation | Reference |
|---|---|---|---|---|
| Isolated Rat Liver Nuclei | 1 µM | Stimulation | Increased affinity of chromatin for RNA polymerase | |
| Isolated Rat Liver Nuclei | 0.1 mM | Stimulation | Increased RNA synthesis | |
| Cell-Free Luciferase Assay | Low (e.g., < 80 µM) | Promotion | Increased gene expression |
| Cell-Free Luciferase Assay | High (e.g., 400 µM) | Inhibition | Complete inhibition of gene expression | |
Table 3: this compound-Modulated Gene Expression in Biological Systems
| Organism/System | Condition | This compound Change | Result | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | SPMS Overexpression | 2-3 fold increase | 602 genes upregulated, 312 downregulated | |
| S. cerevisiae (mutant) | Spermidine (10⁻⁵ M) | Supplementation | 247 genes upregulated, 268 downregulated | |
| S. cerevisiae (mutant) | This compound (10⁻⁵ M) | Supplementation | Only 18 genes significantly responsive | |
| Piglet Liver | 6-day this compound Diet | Supplementation | Increased mRNA levels of SOD1, CAT, GPx1 |
| Diabetic Cardiomyopathy | this compound Treatment | Supplementation | Reversal of expression for 174 genes | |
Key Experimental Protocols
Investigating the molecular mechanisms of this compound requires a combination of biochemical, molecular, and cellular assays. Detailed below are protocols for key experimental approaches.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to assess the association of specific histone modifications with genomic regions of interest in response to this compound treatment.
Workflow Diagram
Methodology:
-
Cell Treatment and Cross-linking: Culture cells to ~80% confluency. Treat experimental plates with desired concentrations of this compound for a specified time. Add formaldehyde (B43269) directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash cells. Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac) or a negative control (e.g., IgG).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA using phenol:chloroform extraction or a column-based kit.
-
Analysis: Quantify the enrichment of specific DNA sequences in the immunoprecipitated sample relative to an input control using quantitative PCR (qPCR) or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
In Vitro Transcription Assay
This assay directly assesses the effect of this compound on the efficiency of transcription from a specific DNA template.
Methodology:
-
Reaction Setup: In an RNase-free tube, assemble the reaction mixture on ice. A typical 20 µL reaction includes:
-
DNA template (e.g., 1 µg of a plasmid containing a T7 promoter upstream of a reporter gene).
-
Transcription buffer (e.g., 40 mM Tris-HCl, 6 mM MgCl₂, 2 mM DTT).
-
Ribonucleotides (ATP, GTP, CTP, UTP; ~0.5 mM each).
-
RNase Inhibitor (e.g., 20 units).
-
This compound solution at various final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
T7 RNA Polymerase (e.g., 10 units).
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination and Purification: Stop the reaction by adding DNase I to degrade the DNA template. Purify the resulting RNA product using a suitable RNA purification kit or phenol:chloroform extraction.
-
Analysis: Analyze the quantity and integrity of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. The intensity of the RNA band, quantified by densitometry, indicates the efficiency of transcription under each condition.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of a protein (e.g., a transcription factor) to a specific DNA sequence and can be adapted to investigate how this compound influences this interaction.
Methodology:
-
Probe Preparation: Synthesize and label a short, double-stranded DNA oligonucleotide corresponding to the transcription factor's binding site. Labeling is typically done with ³²P or a fluorescent tag.
-
Binding Reaction: In a small volume, combine:
-
Binding buffer (containing Tris-HCl, MgCl₂, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
Purified transcription factor protein.
-
Labeled DNA probe.
-
This compound at various final concentrations.
-
-
Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
-
Electrophoresis: Load the samples onto a native (non-denaturing) polyacrylamide gel. Run the gel at a low voltage in a cold room to prevent dissociation of the complexes.
-
Detection: Visualize the labeled DNA probe by autoradiography (for ³²P) or fluorescence imaging. A "shift" in the mobility of the probe (a band appearing higher up the gel) indicates the formation of a protein-DNA complex. The intensity of the shifted band reflects the amount of binding, which can be altered by the presence of this compound.
Conclusion and Future Directions
This compound is a potent and pleiotropic modulator of gene expression. Its mechanisms of action are deeply rooted in its fundamental physicochemical properties as a polycation, enabling it to directly alter chromatin structure, and in its ability to interact with the enzymatic machinery that governs the epigenetic landscape. This compound influences transcription through:
-
Direct DNA binding , leading to chromatin condensation and altered accessibility.
-
Modulation of histone-modifying enzymes , with complex, concentration-dependent effects on histone acetylation and methylation.
-
Regulation of transcription factor binding and upstream signaling cascades.
For drug development professionals, the intricate links between polyamine metabolism and cancer, neurodegenerative diseases, and other proliferative disorders present a compelling area of investigation. Targeting polyamine metabolism, either by inhibiting synthesis or by using polyamine analogues, can disrupt the transcriptional programs that drive disease progression. Understanding the precise molecular consequences of altering this compound levels is critical for designing effective therapeutic strategies.
Future research should focus on elucidating the context-dependency of this compound's effects. How its regulatory role changes based on cell type, developmental stage, and the local ionic environment remains a key question. Furthermore, exploring the interplay between this compound and other regulatory molecules, such as non-coding RNAs, will undoubtedly reveal new layers of complexity in the governance of gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-induced aggregation of DNA, nucleosome, and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine-DNA interactions. Condensation of chromatin and naked DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Molecule: A Technical Guide to the Discovery and Historical Perspective of Spermine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157), a ubiquitous polyamine, has journeyed from a crystalline curiosity to a molecule of significant interest in cellular metabolism and disease. This technical guide provides an in-depth exploration of the discovery and historical research of this compound, presenting key quantitative data, detailed experimental protocols from foundational studies, and a visual representation of the evolving understanding of its biological significance.
The Early Observations and Structural Elucidation: A Historical Timeline
The story of this compound begins in the 17th century with the advent of microscopy.
-
1678: The First Glimpse. Dutch microscopist Antonie van Leeuwenhoek, in a letter to the Royal Society, described the presence of crystalline structures in human semen, which he observed to form as the semen cooled. These were later identified as this compound phosphate (B84403).[1][2]
-
1888: Naming the Molecule. Over two centuries later, the German chemists Ladenburg and Abel isolated the organic base from these crystals and named it "spermin".[3]
-
1924-1926: Unraveling the Structure. The correct chemical structure of this compound remained a puzzle until the independent and simultaneous work of two research groups. In England, Harold Dudley, Otto Rosenheim, and Walter William Starling, and in Germany, Friedrich Wrede and his colleagues, finally elucidated the correct structure of this compound as N,N'-bis(3-aminopropyl)butane-1,4-diamine.[3][4] This was a significant milestone, moving this compound from a mere observation to a defined chemical entity.
Quantitative Analysis of this compound in Tissues: Early Findings
Early 20th-century researchers undertook the challenging task of isolating and quantifying this compound from various biological sources. The primary method involved the precipitation of this compound as the highly insoluble this compound phosphate. The work of Dudley, Rosenheim, and Rosenheim in 1924 provided some of the first quantitative data on the distribution of this compound in animal tissues.
| Tissue | Yield of this compound Phosphate (%) | Reference |
| Pancreas (Ox) | 0.025 | |
| Ovary (Cow) | 0.014 | |
| Spleen | 0.011 | |
| Yeast | 0.010 | |
| Brain | 0.007 | |
| Testis (Bull) | 0.006 | |
| Thymus | 0.006 | |
| Thyroid | 0.003 | |
| Semen (Human) | 0.13 - 0.17 |
Note: The yields reported are for this compound phosphate, not for the free base this compound.
Foundational Experimental Protocols
The following sections detail the methodologies employed in the key historical experiments that were pivotal in the early understanding of this compound.
Isolation of this compound Phosphate from Pancreas (Dudley, Rosenheim, and Rosenheim, 1924)
This protocol outlines the multi-step process used to isolate this compound phosphate from a large quantity of ox pancreas.
-
Tissue Preparation: 100 kg of finely minced ox pancreas was suspended in 200 liters of a 0.5% solution of trichloroacetic acid.
-
Autolysis and Filtration: The mixture was allowed to autolyze for 24 hours at room temperature, after which it was boiled and filtered.
-
Precipitation of Bases: The filtrate was treated with a saturated solution of mercuric chloride in 1% hydrochloric acid to precipitate the bases. The precipitate was collected, washed, and decomposed by suspending it in water and passing hydrogen sulfide (B99878) gas through the suspension.
-
Removal of Mercuric Sulfide: The mercuric sulfide was filtered off, and the excess hydrogen sulfide was removed from the filtrate by aeration.
-
Phosphotungstic Acid Precipitation: The filtrate was then treated with phosphotungstic acid to precipitate the diamines and polyamines. The precipitate was collected and decomposed with barium hydroxide.
-
Isolation of this compound Phosphate: The solution of free bases was neutralized with phosphoric acid and concentrated. Upon addition of alcohol to a concentration of 25%, this compound phosphate crystallized out.
Structural Elucidation of this compound (Dudley, Rosenheim, and Starling, 1926)
The determination of this compound's structure involved a combination of degradation experiments and, ultimately, chemical synthesis.
-
Exhaustive Methylation: this compound was treated with methyl iodide and silver oxide to methylate all nitrogen atoms completely.
-
Hofmann Degradation: The resulting quaternary ammonium (B1175870) hydroxides were subjected to Hofmann degradation, a process of elimination reaction which breaks carbon-nitrogen bonds. This process was repeated multiple times.
-
Identification of Degradation Products: The degradation products were identified as trimethylamine, and a hydrocarbon which was determined to be 1,3-dipropylamino-propane. This indicated the presence of two secondary and two primary amino groups, and a propane (B168953) and a butane (B89635) chain in the this compound molecule.
-
Oxidation: Oxidation of this compound with potassium permanganate (B83412) yielded succinic acid, confirming the presence of a four-carbon (butane) chain.
-
Proposed Structure: Based on these findings, the structure of this compound was proposed to be N,N'-bis(3-aminopropyl)butane-1,4-diamine.
References
The Core of Cellular Proliferation: An In-depth Technical Guide to the Spermine Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spermine (B22157) biosynthesis pathway in mammalian cells, a critical metabolic route for cellular growth, proliferation, and differentiation. Polyamines, including putrescine, spermidine (B129725), and the terminal product this compound, are ubiquitous polycationic molecules that play essential roles in a multitude of cellular processes. Their intricate regulation and association with pathological states, particularly cancer, make the enzymes of this pathway attractive targets for therapeutic intervention. This document details the core pathway, presents quantitative data on enzyme kinetics and cellular polyamine concentrations, provides detailed experimental protocols for key assays, and illustrates the regulatory signaling networks.
The this compound Biosynthesis Pathway: A Stepwise Elucidation
The synthesis of this compound in mammalian cells is a multi-step enzymatic process that begins with the amino acid ornithine and utilizes S-adenosylmethionine (SAM) as a propylamine (B44156) donor. The pathway is tightly regulated, primarily at the level of the first two enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC), which are considered rate-limiting.
The key enzymatic steps are as follows:
-
Ornithine to Putrescine: The pathway is initiated by the decarboxylation of ornithine to produce the diamine putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) , a highly regulated enzyme with a very short half-life.
-
S-adenosylmethionine Decarboxylation: Concurrently, S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) catalyzes the decarboxylation of S-adenosylmethionine (SAM) to form decarboxylated S-adenosylmethionine (dcSAM). This molecule serves as the aminopropyl group donor for the subsequent steps.
-
Putrescine to Spermidine: Spermidine synthase (SRM) transfers an aminopropyl group from dcSAM to putrescine, forming the triamine spermidine.
-
Spermidine to this compound: Finally, This compound synthase (SMS) catalyzes the transfer of a second aminopropyl group from dcSAM to spermidine, yielding the tetraamine (B13775644) this compound.
This biosynthetic route is counterbalanced by catabolic pathways that convert this compound and spermidine back to putrescine, which can then be excreted from the cell. This catabolism is mediated by the sequential action of spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAOX), or directly by this compound oxidase (SMOX).
Quantitative Data
The efficiency and regulation of the this compound biosynthesis pathway are reflected in the kinetic parameters of its enzymes and the resulting intracellular concentrations of polyamines. These values can vary significantly between different cell types and physiological states.
Enzyme Kinetic Parameters
The following table summarizes the reported kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for the key enzymes in the this compound biosynthesis pathway in various mammalian systems.
| Enzyme | Substrate | Mammalian Source | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Human | 225 | 2.5 | [1] |
| L-Ornithine | Rat Liver | 110 | - | ||
| S-Adenosylmethionine Decarboxylase (SAMDC) | S-Adenosylmethionine | Rat Prostate | 50-100 | - | |
| S-Adenosylmethionine | Bovine Lymphocytes | 38 | - | [2] | |
| Spermidine Synthase (SRM) | Putrescine | Human | 20 | 1.9 s-1 (kcat) | [3] |
| dcSAM | Human | 0.9 | 1.9 s-1 (kcat) | [3] | |
| This compound Synthase (SMS) | Spermidine | Bovine Brain | 60 | - | [4] |
| dcSAM | Bovine Brain | 0.1 | - |
Note: Vmax values can be expressed in various units and are highly dependent on the purity of the enzyme preparation and assay conditions. kcat represents the turnover number.
Intracellular Polyamine Concentrations
The steady-state levels of polyamines are tightly controlled and can serve as indicators of cellular proliferation. The table below presents typical intracellular concentrations of putrescine, spermidine, and this compound in various mammalian cell lines.
| Cell Line | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | This compound (nmol/mg protein) | Reference |
| MCF-7 (Breast Cancer) | 0.1 - 0.5 | 2.0 - 5.0 | 3.0 - 7.0 | |
| MDA-MB-231 (Breast Cancer) | 0.2 - 0.8 | 3.0 - 8.0 | 4.0 - 10.0 | |
| LNCaP (Prostate Cancer) | ~0.4 | ~7.5 | ~8.0 | |
| PC-3 (Prostate Cancer) | ~0.2 | ~3.0 | ~4.5 | |
| HCT116 (Colon Cancer) | 0.3 - 1.0 | 4.0 - 10.0 | 5.0 - 12.0 | |
| SW620 (Colon Cancer) | ~0.5 | ~5.0 | ~6.0 | |
| Rat Intestinal Epithelial Cells (IEC-6) | 0.1 - 0.4 | 1.5 - 4.0 | 2.0 - 5.0 |
Note: These values are approximate and can vary based on culture conditions and cell density.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the this compound biosynthesis pathway.
Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of putrescine, spermidine, and this compound in cultured mammalian cells using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by reverse-phase HPLC with fluorescence detection.
Materials:
-
Cell Culture: Mammalian cells of interest.
-
Reagents:
-
Perchloric acid (PCA), 0.4 M, ice-cold.
-
1,7-diaminoheptane (internal standard), 1 mM stock solution.
-
o-Phthalaldehyde (OPA).
-
Boric acid buffer (0.4 M, pH 10.4).
-
HPLC-grade methanol (B129727) and water.
-
Sodium acetate (B1210297) buffer for mobile phase.
-
-
Equipment:
-
Cell scraper.
-
Microcentrifuge.
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.4 M PCA to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard (1,7-diaminoheptane) to a final concentration of 10 µM.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Sample Derivatization (Pre-column):
-
Prepare the OPA derivatization reagent by dissolving OPA in methanol and adding 2-mercaptoethanol and boric acid buffer.
-
In a new tube, mix an aliquot of the PCA supernatant (e.g., 100 µL) with the OPA reagent.
-
Incubate at room temperature for 2 minutes in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamines using a gradient of sodium acetate buffer and methanol.
-
Detect the fluorescent OPA-polyamine adducts using the fluorescence detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to putrescine, spermidine, and this compound based on the retention times of known standards.
-
Normalize the peak areas to the internal standard to account for variations in sample preparation and injection volume.
-
Calculate the concentration of each polyamine relative to the total protein content of the cell lysate (determined by a separate protein assay from the PCA pellet).
-
Ornithine Decarboxylase (ODC) Activity Assay
This protocol measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Cell Lysate: Prepared from cultured mammalian cells.
-
Reagents:
-
Lysis buffer (e.g., Tris-HCl, pH 7.5, containing EDTA, DTT, and protease inhibitors).
-
L-[1-14C]ornithine (radiolabeled substrate).
-
Pyridoxal-5'-phosphate (PLP), a cofactor for ODC.
-
Citric acid (to stop the reaction).
-
Scintillation cocktail.
-
-
Equipment:
-
Sonicator or homogenizer.
-
Microcentrifuge.
-
Shaking water bath.
-
Scintillation counter.
-
Filter paper discs and a CO2 trapping agent (e.g., hyamine hydroxide).
-
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
-
Enzyme Assay:
-
In a sealed reaction vial, prepare a reaction mixture containing the cell lysate, PLP, and buffer.
-
Place a filter paper disc soaked in a CO2 trapping agent in a center well suspended above the reaction mixture.
-
Initiate the reaction by adding L-[1-14C]ornithine.
-
Incubate the vials in a shaking water bath at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting citric acid into the reaction mixture, which lowers the pH and releases the dissolved 14CO2.
-
Continue incubation for another 30 minutes to ensure complete trapping of the 14CO2 by the filter paper.
-
-
Quantification:
-
Remove the filter paper disc and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of 14CO2 produced based on the specific activity of the L-[1-14C]ornithine.
-
Express ODC activity as nmol of CO2 produced per milligram of protein per hour.
-
S-Adenosylmethionine Decarboxylase (SAMDC) Activity Assay
Similar to the ODC assay, SAMDC activity can be measured by the release of 14CO2 from S-adenosyl-L-[carboxyl-14C]methionine.
Materials:
-
Cell Lysate: Prepared as described for the ODC assay.
-
Reagents:
-
Lysis buffer.
-
S-adenosyl-L-[carboxyl-14C]methionine (radiolabeled substrate).
-
Putrescine (an allosteric activator of SAMDC).
-
Citric acid.
-
Scintillation cocktail.
-
-
Equipment: Same as for the ODC assay.
Procedure:
-
Preparation of Cell Lysate: Prepare the cytosolic fraction from cultured cells as described for the ODC assay.
-
Enzyme Assay:
-
The setup is similar to the ODC assay.
-
The reaction mixture contains the cell lysate, putrescine, and buffer.
-
Initiate the reaction by adding S-adenosyl-L-[carboxyl-14C]methionine.
-
Incubate at 37°C with shaking.
-
Stop the reaction with citric acid and trap the released 14CO2.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the trapped 14CO2 using a scintillation counter.
-
Calculate SAMDC activity and express it as nmol of CO2 produced per milligram of protein per hour.
-
Regulatory Signaling Pathways
The expression and activity of the key enzymes in this compound biosynthesis, particularly ODC and SAMDC, are tightly regulated by a complex network of signaling pathways that respond to growth factors, mitogens, and nutrient availability.
Transcriptional Regulation by c-Myc
The proto-oncogene c-Myc is a critical transcriptional regulator of ODC. Upon stimulation by growth factors, c-Myc is activated and binds to E-box elements in the promoter region of the ODC gene, leading to increased transcription. This links cell cycle progression and proliferation directly to the upregulation of polyamine biosynthesis.
Regulation by the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism that senses nutrient and energy status. mTOR signaling, particularly through the mTORC1 complex, promotes the translation of mRNAs encoding proteins involved in cell growth, including ODC and SAMDC. This ensures that polyamine biosynthesis is coupled to the overall anabolic state of the cell.
Conclusion
The this compound biosynthesis pathway is a fundamental metabolic route in mammalian cells, intricately linked to the regulation of cell growth and proliferation. The key enzymes of this pathway, particularly ODC and SAMDC, are subject to complex regulatory mechanisms involving transcriptional and translational control by major signaling networks such as the c-Myc and mTOR pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of polyamine metabolism and its role in health and disease. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies targeting aberrant cell growth in pathologies like cancer.
References
The Multifaceted Physiological Functions of Spermine at the Cellular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine (B22157), a ubiquitous polyamine, is a critical regulator of a vast array of cellular processes essential for cell growth, proliferation, and survival. Its polycationic nature at physiological pH dictates its interaction with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their structure and function. This technical guide provides an in-depth exploration of the core physiological functions of this compound at the cellular level, with a focus on its roles in gene expression, ion channel modulation, and the regulation of apoptosis and autophagy. Quantitative data from key studies are summarized, detailed experimental protocols are provided for critical assays, and complex signaling pathways and workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Polyamines, including this compound, spermidine (B129725), and their precursor putrescine, are aliphatic cations found in all eukaryotic cells.[1] Their intracellular concentrations are tightly regulated and are crucial for normal cellular function.[2] this compound, the largest of the common polyamines, plays a pivotal role in a multitude of cellular activities, ranging from the stabilization of nucleic acid structures to the modulation of key signaling pathways.[2][3] Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[3] This guide delves into the fundamental cellular functions of this compound, providing the technical details necessary for its study and therapeutic exploration.
Modulation of Gene Expression
This compound profoundly influences gene expression through a variety of interconnected mechanisms, primarily stemming from its ability to interact with nucleic acids and chromatin-modifying enzymes.
Interaction with Nucleic Acids and Chromatin Remodeling
As a polycation, this compound can bind to the negatively charged phosphate (B84403) backbone of DNA, promoting DNA condensation and altering chromatin structure. This interaction can influence the accessibility of genomic regions to transcription factors and the transcriptional machinery. Theoretical studies and experimental evidence suggest that this compound preferentially binds to certain DNA sequences, such as GC-rich regions, and can induce DNA bending. This sequence-specific binding provides a mechanism for the targeted regulation of gene expression.
Regulation of Histone Modifications
This compound also modulates the activity of enzymes that catalyze post-translational modifications of histones, which are critical for regulating chromatin structure and gene expression. It has been shown to influence the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), thereby affecting the acetylation status of histone tails. Histone acetylation is generally associated with a more open chromatin structure and transcriptional activation.
Regulation of Ion Channels
This compound is a potent modulator of various ion channels, playing a crucial role in regulating cellular excitability and ion homeostasis.
Inward Rectifier Potassium (Kir) Channels
Intracellular this compound is a key factor responsible for the intrinsic gating and inward rectification of strong inward rectifier K+ (Kir) channels. It acts by directly plugging the ion channel pore from the intracellular side in a voltage-dependent manner. This blockage of outward K+ current is essential for maintaining the resting membrane potential and for controlling the excitability of neurons and muscle cells.
Glutamate (B1630785) Receptors
This compound also modulates the activity of ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. It causes inward rectification of some subtypes of Ca2+-permeable AMPA and kainate receptors by plugging the channel pore. Furthermore, extracellular this compound has multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, including both stimulation and voltage-dependent block.
Role in Apoptosis and Autophagy
This compound plays a complex and often dose-dependent role in the regulation of programmed cell death (apoptosis) and cellular recycling (autophagy).
Apoptosis
The effect of this compound on apoptosis is context-dependent. High concentrations of this compound or its metabolites can induce apoptosis in various cell types. This pro-apoptotic effect can be mediated through the generation of reactive oxygen species (ROS) during this compound catabolism, leading to mitochondrial dysfunction and the activation of caspase cascades. Conversely, in some contexts, this compound can have anti-apoptotic effects. For instance, it has been shown to inhibit dexamethasone-induced apoptosis in thymocytes upstream of caspase-9 activation.
Autophagy
This compound is a known inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. The induction of autophagy by this compound is thought to contribute to its anti-aging effects. However, it is important to note that some studies suggest that the induction of autophagy by exogenous polyamines in cell culture can be an artifact of bovine serum amine oxidase activity in the culture serum, which produces cytotoxic byproducts.
Quantitative Data Summary
The following tables summarize key quantitative data on the cellular functions of this compound.
Table 1: this compound's Effect on Ion Channel Activity
| Ion Channel | Cell Type | This compound Concentration | Effect | Reference |
| Inward Rectifier K+ Channel (IRK1) | - | IC50 of 31 nM at +50 mV | Physiological blocker, causes inward rectification | |
| hTRPV3 | COSm6 cells | 10 µM, 100 µM, 1,000 µM | Voltage-dependent inhibition | |
| hTRPV1 | - | 100 µM | Inhibition | |
| hTRPV4 | - | 100 µM | Inhibition |
Table 2: Dose-Dependent Effects of this compound on Apoptosis
| Cell Type | This compound Concentration | Effect | Reference |
| Mouse Embryoid Bodies | 0.1 mM - 1.5 mM | Induction of apoptosis (84-94% of cell death) | |
| Mouse Embryoid Bodies | 2.0 mM | Sharp decrease in multilayer myotube sheet generation | |
| Arabidopsis thaliana | High doses | Induction of programmed cell death | |
| Arabidopsis thaliana | Low doses | Inhibition of programmed cell death | |
| Neuroblastoma cells (SJNKP) | 9 µM | >60% induction of early apoptotic cells | |
| Neuroblastoma cells (IMR5) | 12 µM | >60% induction of early apoptotic cells | |
| Neuroblastoma cells (IMR5) | 18 µM | 82.5% induction of early apoptotic cells |
Table 3: this compound's Influence on Gene Expression
| Gene | Cell Type/Organism | This compound Treatment | Change in Expression | Reference |
| Apoptosis-related genes (Bax, Bcl-2, caspase-3) | Piglets (liver) | 0.4 mmol/kg body weight | Time-dependent changes in mRNA levels | |
| Genes involved in redox homeostasis and defense | Arabidopsis thaliana | Exogenous application | Modulation of expression | |
| c-myc | Cancer cell lines | Depletion of intracellular polyamines | Enhanced ACTD-induced inhibition of transcription | |
| This compound oxidase | Mouse skeletal muscle | Overexpression of p21 | Reduced mRNA and protein levels |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular functions of this compound.
Chromatin Immunoprecipitation (ChIP) for Studying this compound's Effect on Histone Modifications
This protocol is adapted from standard ChIP protocols and can be used to investigate the association of specific histone modifications with gene promoters in response to changes in intracellular this compound levels.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Chromatin shearing buffer
-
Antibody specific to the histone modification of interest (e.g., anti-acetyl-histone H3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with an inhibitor of this compound synthesis (e.g., DFMO) or supplement with exogenous this compound for the desired time.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in chromatin shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the cleared chromatin with the specific antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the gene promoters of interest.
Electrophysiological Recording of this compound's Effect on Ion Channels
This protocol describes the patch-clamp technique to measure the effect of intracellular this compound on ion channel activity.
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular solution (with and without this compound)
-
Extracellular solution
Procedure:
-
Cell Preparation: Plate cells on a glass coverslip suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Patch Formation: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Recording: Apply voltage protocols (e.g., voltage ramps or steps) to elicit ion channel currents. Record currents in the absence and presence of this compound in the intracellular solution.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as current-voltage relationship, conductance, and rectification.
In Vitro Transcription/Translation Assay to Assess this compound's Impact on Gene Expression
This cell-free assay allows for the direct assessment of this compound's effect on the processes of transcription and translation.
Materials:
-
Cell-free expression system (e.g., rabbit reticulocyte lysate)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase)
-
This compound solution at various concentrations
-
Reaction buffer
-
NTPs and amino acids
-
Luciferase assay reagent
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free expression system, plasmid DNA, reaction buffer, and NTPs/amino acids.
-
This compound Addition: Add this compound to the reaction mixtures at a range of final concentrations. Include a control reaction with no added this compound.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a specified time (e.g., 90 minutes).
-
Assay: Measure the expression of the reporter gene. For luciferase, add luciferase assay reagent and measure luminescence using a luminometer.
-
Analysis: Compare the reporter gene expression levels in the presence of different this compound concentrations to the control to determine the effect of this compound on in vitro gene expression.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's cellular functions.
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflows
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Logical Relationships
Caption: Logical relationships of this compound's cellular functions.
Conclusion
This compound is a pleiotropic molecule with a profound impact on fundamental cellular physiology. Its ability to interact with a wide range of macromolecules allows it to exert complex and multifaceted control over gene expression, cellular signaling, and ion homeostasis. Understanding the intricate mechanisms of this compound action is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting the polyamine metabolic pathway. This guide provides a foundational resource for researchers and clinicians working to unravel the full potential of this remarkable molecule.
References
- 1. This compound and spermidine inhibit or induce programmed cell death in Arabidopsis thaliana in vitro and in vivo in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein-kinase-a-inhibitor.com [protein-kinase-a-inhibitor.com]
- 3. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Spermine with RNA and its Impact on Protein Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and the maintenance of macromolecular structure. Among them, spermine (B22157), a tetraamine, plays a critical and multifaceted role in the regulation of protein synthesis. It interacts directly with various RNA species to stabilize structures and modulate their function, and it is intrinsically linked to pathways that control the activity of the translational machinery. This technical guide provides an in-depth examination of the molecular interactions between this compound, RNA, and the ribosome. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the central signaling pathways, offering a comprehensive resource for researchers in molecular biology and professionals in drug development.
Introduction: The Role of this compound in Cellular Physiology
This compound is a vital polyamine synthesized from its precursor, spermidine (B129725). Under physiological pH, its four amino groups are protonated, giving it a +4 charge. This strong positive charge dictates its primary mode of interaction with negatively charged macromolecules like DNA, RNA, and acidic proteins.[1][2] While spermidine has a well-defined essential role as the precursor for the hypusine modification of the translation factor eIF5A, the specific, unique functions of this compound are still being fully elucidated.[2] However, its absence, as seen in conditions like Snyder-Robinson syndrome where this compound synthase is deficient, leads to severe physiological defects, underscoring its importance.[2]
Within the cell, a significant portion of polyamines is found associated with RNA.[1] This interaction is not merely electrostatic; this compound binding induces and stabilizes specific RNA conformations that are crucial for processes ranging from tRNA recognition to ribosomal integrity and the regulation of mRNA translation.
This compound's Direct Interaction with RNA Species
This compound's influence on protein synthesis begins with its direct physical interaction with RNA. It binds to and stabilizes various RNA structures, influencing their folding and function.
Ribosomal RNA (rRNA)
This compound binds to both the large (50S) and small (30S) ribosomal subunits. Cryo-EM and cross-linking studies have identified specific binding sites within the 16S rRNA of the 30S subunit, particularly in the 5' domain and near the decoding center (helix H44). This binding is critical for maintaining the ribosome's conformational flexibility and stability. The presence of spermidine (a related polyamine) has been shown to be crucial for stabilizing helix 44 into its active conformation, significantly improving the resolution of cryo-EM structures of the 30S subunit. This stabilization directly impacts the subunit's ability to engage with mRNA and tRNA.
Transfer RNA (tRNA)
This compound binding is known to stabilize the L-shaped tertiary structure of tRNA. This conformational stabilization is critical for its biological function. By conferring a more rigid and correct conformation, this compound enhances the efficiency and accuracy of tRNA binding to the ribosome, stimulating the rate of codon recognition and preventing misreading. Studies have shown that pre-incubation of tRNA with this compound, rather than the ribosome, is responsible for the stimulatory effect on binding.
Messenger RNA (mRNA)
This compound doesn't just interact with the core translational machinery; it also regulates the translation of specific mRNAs by binding to structural elements within their untranslated regions (UTRs). For instance, spermidine and this compound can bind to the 5' UTR of certain mRNAs, inducing a conformational change that modulates translation initiation. This mechanism is a key part of the autoregulation of polyamine homeostasis, where high polyamine levels can repress the translation of enzymes involved in their own synthesis, such as S-adenosylmethionine decarboxylase (AdoMetDC).
Quantitative Analysis of this compound-RNA Interactions
The binding of this compound to various RNA molecules has been quantified using techniques like surface plasmon resonance (SPR), capillary electrophoresis, and equilibrium dialysis. The affinity can vary depending on the specific RNA structure, sequence, and ionic conditions.
| RNA Type | Ligand | Binding Affinity / Constant | Method / Organism | Reference |
| 5' UTR of spe2 mRNA | This compound | Kd = 88.1 µM | SPR / S. pombe | |
| tRNA (mixed) | This compound | Kd = 8.7 x 10-5 M (87 µM) | Capillary Electrophoresis | |
| Ribosomal RNA (general) | This compound | Ka = 0.18 x 104 M-1 | Not Specified | |
| Ribosomal RNA (general) | This compound | Binding sites: 0.10–0.13 per RNA phosphate | Gel Filtration / B. stearothermophilus | |
| Double-stranded RNA (poly(I)·poly(C)) | This compound | Ka = 1.03 x 106 M-1 (at 20°C) | Isothermal Titration Calorimetry | |
| Double-stranded RNA (poly(A)·poly(U)) | This compound | Ka = 0.18 x 106 M-1 (at 20°C) | Isothermal Titration Calorimetry |
Table 1: Quantitative Data on this compound and Spermidine Interactions with RNA. Kd: Dissociation Constant; Ka: Association Constant.
This compound's Role in Modulating Protein Synthesis
This compound impacts nearly every stage of protein synthesis, from initiation to elongation and termination, through both direct and indirect mechanisms.
General Stimulation of Translation
In numerous in vitro translation systems, the addition of this compound or spermidine stimulates the overall rate of protein synthesis. One of their key functions is to lower the optimal concentration of Mg2+ required for translation. While both cations can neutralize the negative charge of the RNA backbone, this compound's effects are often distinct and cannot be fully replicated by magnesium, indicating a role beyond simple charge shielding. This stimulation generally increases the total yield of protein from a given mRNA template. Polyamines can increase the rate of general protein synthesis by 1.5- to 2.0-fold by stimulating the assembly of ribosomal subunits.
The eIF5A Hypusination Pathway
One of the most critical, albeit indirect, roles of polyamines in translation involves the post-translational modification of eukaryotic translation factor 5A (eIF5A). The polyamine spermidine is the sole donor of the aminobutyl moiety required to convert a specific lysine (B10760008) residue on eIF5A into the unique amino acid hypusine. This two-step enzymatic process is essential for eIF5A activity.
Hypusinated eIF5A is crucial for facilitating translation elongation through difficult sequences, such as poly-proline tracts, and for ensuring efficient termination. Since this compound is synthesized from spermidine, the cellular pools of these polyamines are tightly linked, and both are essential for maintaining a functional pool of active eIF5A. Depletion of polyamines leads to reduced eIF5A hypusination, impairing the synthesis of a subset of proteins, including those involved in mitochondrial function.
Translational Autoregulation
Polyamines regulate their own intracellular concentrations via a sophisticated feedback mechanism involving translational control. A key example is the regulation of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. High levels of polyamines induce the synthesis of a protein called ODC Antizyme (OAZ). The synthesis of OAZ requires a +1 ribosomal frameshift during the translation of its mRNA. Polyamines stimulate this frameshifting event, thereby increasing the amount of OAZ protein produced. OAZ then binds to ODC, targeting it for ubiquitin-independent degradation by the proteasome, which in turn reduces polyamine synthesis.
Quantitative Effects on Protein Synthesis
The stimulatory or regulatory effects of this compound on translation are concentration-dependent. Optimal concentrations promote synthesis, while supra-physiological levels can be inhibitory.
| System / Assay | Ligand | Effective Concentration / Effect | Organism / System | Reference |
| In vitro peptide synthesis (MFFF-Met-Phe-Phe-Phe) | This compound | K1/2 = 0.08 mM (Concentration for half-maximal activity) | Reconstituted bacterial system | |
| In vitro peptide synthesis (MFFF-Met-Phe-Phe-Phe) | Spermidine | K1/2 = 0.24 mM | Reconstituted bacterial system | |
| In vitro tRNA binding to ribosome A-site | This compound | Stimulated rate at least threefold | E. coli ribosomes | |
| In vitro translation of BMV RNA 3 | Spermidine | Optimal translation at a lower concentration than for RNA 4 | Wheat germ extract | |
| In vitro transcription | This compound | Rescued ~60% of activity inhibited by 10 µM Actinomycin D at 0.1-0.2 mM | T7 RNA Polymerase |
Table 2: Quantitative Effects of Polyamines on Protein Synthesis and Related Processes.
Experimental Protocols
Studying the effects of this compound on RNA and protein synthesis requires a combination of biochemical, biophysical, and molecular biology techniques.
Protocol: In Vitro Translation Assay
This protocol describes a general method to assess the effect of this compound on the synthesis of a protein from an mRNA template in a cell-free system (e.g., wheat germ extract or rabbit reticulocyte lysate).
Objective: To quantify the amount of protein synthesized in the presence of varying concentrations of this compound.
Materials:
-
Cell-free lysate (e.g., Rabbit Reticulocyte Lysate)
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
RNase inhibitor
-
mRNA template encoding a protein of interest
-
This compound tetrahydrochloride stock solution (e.g., 100 mM in nuclease-free water, pH 7.5)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the cell-free lysate, amino acid mixture, RNase inhibitor, and [35S]-Methionine according to the manufacturer's instructions.
-
This compound Titration: Prepare a series of reaction tubes. To each tube, add the desired final concentration of this compound (e.g., 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM). Add nuclease-free water to normalize the volume in all tubes. Include a negative control reaction with no mRNA.
-
Initiation: Add the mRNA template to each tube to initiate the reaction. The final volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C for wheat germ, 37°C for RRL) for 60-90 minutes.
-
Quantification of Protein Synthesis: a. Spot a small aliquot (e.g., 5 µL) of each reaction onto a glass fiber filter. b. Precipitate the proteins by immersing the filters in cold 10% TCA. Wash extensively with 5% TCA, followed by ethanol, to remove unincorporated [35S]-Methionine. c. Dry the filters completely. d. Place each filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of protein synthesized.
-
Analysis (Optional): Analyze the reaction products by SDS-PAGE and autoradiography to visualize the full-length protein and any truncated products.
Protocol: Surface Plasmon Resonance (SPR) for this compound-RNA Binding
This protocol outlines the steps to measure the binding kinetics and affinity between this compound and a specific RNA molecule.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) for the this compound-RNA interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Streptavidin-coated SA chip)
-
Biotinylated RNA of interest
-
This compound solutions of varying concentrations in running buffer
-
SPR running buffer (e.g., HBS-EP buffer, degassed)
Procedure:
-
Chip Preparation: Dock a streptavidin (SA) sensor chip in the SPR instrument. Prime the system with running buffer until a stable baseline is achieved.
-
RNA Immobilization: Prepare a dilute solution of the biotinylated RNA in running buffer. Inject the RNA solution over one flow cell of the SA chip. The biotin (B1667282) tag will facilitate covalent capture by the streptavidin, immobilizing the RNA. A reference flow cell should be left blank or immobilized with a non-relevant molecule.
-
Binding Analysis: a. Prepare a dilution series of this compound in the running buffer (e.g., from 1 µM to 200 µM). Include a buffer-only (zero concentration) sample. b. Association: Inject the lowest concentration of this compound over both the reference and RNA-immobilized flow cells for a set period (e.g., 120 seconds) to monitor the binding event (increase in response units, RU). c. Dissociation: After the association phase, switch back to injecting only running buffer and monitor the decrease in RU as this compound dissociates from the RNA. d. Regeneration (if necessary): If this compound does not fully dissociate, inject a mild regeneration solution to strip the remaining ligand and prepare the surface for the next injection. e. Repeat steps 3b-3d for each concentration in the dilution series, from lowest to highest.
-
Data Analysis: a. Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes. b. Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. The fitting process will yield values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Implications for Drug Development
The central role of polyamines in translation and cell proliferation makes the polyamine metabolic pathway an attractive target for therapeutic intervention, particularly in oncology. Cancer cells often exhibit elevated polyamine levels and an upregulated polyamine transport system (PTS) to sustain their high proliferation rates.
Strategies targeting this axis include:
-
Inhibition of Polyamine Synthesis: Drugs like DFMO (difluoromethylornithine) irreversibly inhibit ODC, depleting cellular polyamine pools and slowing cell growth.
-
Exploiting the Polyamine Transport System: Polyamine conjugates, where a cytotoxic agent is linked to a polyamine analog, can be used to selectively deliver drugs into cancer cells that overexpress the PTS.
-
Modulating RNA-Spermine Interactions: Developing small molecules that either mimic or disrupt the specific interactions between this compound and key RNA structures (e.g., viral IRES elements, regulatory UTRs) could offer a novel way to control the translation of specific disease-related proteins.
A deep understanding of how this compound binds RNA and regulates the ribosome is crucial for designing such targeted therapies and for predicting their downstream effects on cellular protein synthesis.
Conclusion
This compound is not merely a structural cation but an active and potent regulator of gene expression at the translational level. Through direct electrostatic and structure-specific interactions, it stabilizes RNA molecules, ensuring the fidelity and efficiency of the ribosomal machinery. Indirectly, its metabolic relationship with spermidine is essential for the eIF5A hypusination pathway, a critical step for the translation of a specific subset of cellular proteins. The quantitative data and experimental frameworks presented here provide a foundation for further investigation into these complex interactions, paving the way for novel therapeutic strategies that target the intricate link between polyamine metabolism and protein synthesis.
References
The Multifaceted Role of Spermine in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157), a ubiquitous polyamine, is a critical regulator of a wide array of cellular processes, extending far beyond its initial discovery as a simple cation. Its influence on cellular signaling is profound and multifaceted, impacting everything from ion channel function and gene expression to the intricate control of cell growth and death. This technical guide provides an in-depth exploration of the pivotal roles this compound plays in key cellular signaling pathways. We present a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols for its study, and visual representations of the complex signaling networks it modulates. Understanding the intricate involvement of this compound in these pathways is paramount for researchers and professionals in drug development seeking to identify novel therapeutic targets and strategies.
Data Presentation: Quantitative Insights into this compound's Actions
The following tables summarize key quantitative data regarding the interactions and effects of this compound in various cellular signaling contexts. This information provides a valuable reference for understanding the potency and concentration-dependent nature of this compound's influence.
Table 1: this compound Interaction with Ion Channels
| Ion Channel Type | Target/Effect | Quantitative Value | Cell/System Type | Reference |
| Inwardly Rectifying K+ (Kir) Channels | Block of outward current | High affinity, voltage-dependent | Various excitable and non-excitable cells | [1][2] |
| NMDA Receptor | Potentiation of receptor response | EC50: ~27 µM | Rat Hippocampal Neurons | [3] |
| NMDA Receptor | Inhibition of receptor response (voltage-dependent) | IC50: Varies with membrane potential | Rat Hippocampal Neurons | [3] |
| Ca2+-permeable AMPA Receptors | Inward rectification by pore block | - | Central Nervous System Neurons | [3] |
| Voltage-gated Ca2+ Channels | Reduction of inward current | Dose- and voltage-dependent | Aplysia Neurons | [4] |
| Voltage-gated K+ Channels | Reduction of outward current | Dose- and voltage-dependent | Aplysia Neurons | [4] |
Table 2: this compound's Effect on Signaling Pathway Components
| Signaling Pathway | Target Protein/Process | Effect | Concentration Range | Cell Type | Reference |
| mTOR | p70S6K phosphorylation | Increase | Micromolar | Intestinal epithelial cells (IEC-6) | [5] |
| mTOR | 4E-BP1 phosphorylation | Increase | Not specified | Breast cancer cells (MDA-MB-231) | [6] |
| MAPK/ERK | ERK1/2 phosphorylation | Stimulation | Not specified | Various | [7] |
| Protein Kinase C (PKC) | Inactivation by phosphoinositides | Protection from inactivation | Physiological concentrations | In vitro | [8] |
| Protein Kinase C (PKC) | Association with phospholipid vesicles | Interference | Micromolar | In vitro | [9] |
Table 3: this compound's Role in Apoptosis and Gene Expression
| Cellular Process | Specific Effect | Quantitative Measure | Cell Type | Reference |
| Apoptosis | Induction via reactive oxygen species (ROS) | Dependent on this compound metabolites | Human blood cells and tumor cell lines | [10] |
| Apoptosis | Collapse of mitochondrial membrane potential | - | Human blood cells and tumor cell lines | [10] |
| Gene Expression | Regulation of transcription factor binding (e.g., NF-κB) | - | Human Chondrocytes | [11] |
| Gene Expression | Stimulation of histone acetyltransferase (HAT) activity | - | In vitro | [12] |
Core Signaling Pathways Modulated by this compound
This compound is intricately woven into the fabric of several fundamental signaling cascades. Its ability to interact with a diverse range of macromolecules, from ion channels to nucleic acids and proteins, allows it to exert significant control over cellular decisions.
Ion Channel Modulation
This compound is a well-established modulator of various ion channels, playing a crucial role in regulating cellular excitability and ion homeostasis.
-
Inwardly Rectifying Potassium (Kir) Channels: Intracellular this compound is a primary factor responsible for the characteristic inward rectification of Kir channels.[1] By physically blocking the channel pore at positive membrane potentials, this compound restricts the outflow of K+ ions, which is critical for maintaining the resting membrane potential and controlling cellular excitability in neurons, cardiac myocytes, and other cell types.[1][2]
-
Glutamate (B1630785) Receptors: this compound exhibits complex modulatory effects on ionotropic glutamate receptors. At N-methyl-D-aspartate (NMDA) receptors, it can act as both a positive and negative modulator depending on the subunit composition and membrane voltage.[3] It can enhance receptor activation at a distinct polyamine binding site, while also causing a voltage-dependent channel block.[3] Furthermore, intracellular this compound is responsible for the inward rectification of calcium-permeable AMPA receptors by blocking the pore at depolarized potentials.
Regulation of Gene Expression
This compound profoundly influences gene expression through multiple mechanisms, acting at the levels of chromatin structure, histone modification, and transcription factor activity.[13]
-
Chromatin Condensation: As a polycation, this compound can bind to the negatively charged phosphate (B84403) backbone of DNA, promoting DNA condensation and altering chromatin structure. This can impact the accessibility of genomic regions to the transcriptional machinery.[13]
-
Histone Modifications: this compound can modulate the activity of enzymes that catalyze histone modifications. It has been shown to stimulate the activity of certain histone acetyltransferases (HATs), leading to histone acetylation, a mark generally associated with transcriptional activation.[12]
-
Transcription Factor Regulation: this compound can directly or indirectly influence the binding of transcription factors to their DNA response elements. For instance, polyamine depletion has been shown to impair the binding of NF-κB to its target DNA sequences.[11]
The mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Emerging evidence indicates a close interplay between polyamine metabolism and mTOR signaling.[14] this compound has been shown to influence the phosphorylation and activation of key downstream effectors of mTORC1, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), thereby impacting protein synthesis.[5][6]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. This compound has been implicated in the modulation of the MAPK/ERK pathway, one of the most well-characterized MAPK cascades. Studies have shown that this compound can stimulate the phosphorylation and activation of ERK1/2, key kinases in this pathway that regulate processes such as cell proliferation, differentiation, and survival.[7]
Calcium Signaling
This compound plays a significant role in regulating intracellular calcium (Ca2+) homeostasis, a critical aspect of numerous signaling pathways. It can influence mitochondrial Ca2+ transport, affecting both uptake and efflux.[3][15][16] At physiological concentrations, this compound can enhance the ability of mitochondria to sequester Ca2+, thereby buffering cytosolic Ca2+ levels.[3] This modulation of mitochondrial Ca2+ handling has profound implications for cellular bioenergetics, signal transduction, and cell death pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Is Fit to Block Inward Rectifier (Kir) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A regulator of mitochondrial calcium cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular action of this compound on neuronal Ca2+ and K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Interaction of protein kinase C and phosphoinositides: regulation by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on association of protein kinase C with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by this compound-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamine Depletion Inhibits NF-κB Binding to DNA and Interleukin-8 production in Human Chondrocytes Stimulated by Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamines stimulate mitochondrial calcium transport in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual effect of this compound on mitochondrial Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Spermine in Human Urine by LC-MS/MS
Introduction
Spermine (B22157) is a ubiquitous polyamine involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Altered this compound levels in biological fluids have been associated with various pathological conditions, including cancer. Consequently, the accurate and robust quantification of this compound in human urine is of significant interest for clinical research and biomarker discovery. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for high-throughput analysis in a research setting.
Principle
This method utilizes a simple dilution and filtration sample preparation procedure, followed by reversed-phase liquid chromatography for the separation of this compound from other urinary components. An ion-pairing agent, heptafluorobutyric acid (HFBA), is used in the mobile phase to improve the retention and peak shape of the highly polar this compound on a C18 column.[1][2] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A stable isotope-labeled internal standard (IS) is employed to ensure accuracy and precision.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in urine.
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Heptafluorobutyric acid (HFBA) (Thermo Fisher Scientific)
-
LC-MS grade acetonitrile (B52724) (ACN) and water (Fisher Scientific)
-
Formic acid (FA) (Thermo Fisher Scientific)
-
Human urine (drug-free)
-
0.22 µm syringe filters (Pall Corporation)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Pipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the this compound stock solution with water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 1000 ng/mL) in water.
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the appropriate amount of the working standard solutions into drug-free human urine.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To 95 µL of each urine sample, calibration standard, or QC sample, add 5 µL of the IS working solution.
-
Vortex for 10 seconds.
-
Dilute the samples 1:10 with 0.1% formic acid in water.
-
Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 column using a gradient elution with a mobile phase containing an ion-pairing agent.[1][2]
LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% HFBA in Water |
| Mobile Phase B | 0.1% HFBA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-10 min: 5% B |
MS/MS Parameters
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 203.2 | 112.1 | 25 |
| This compound-d4 | 207.2 | 114.1 | 25 |
Note: The optimal collision energy should be determined empirically for the specific instrument used.
Data Analysis and Results
The concentration of this compound in the urine samples is determined by interpolating the peak area ratio of the analyte to the IS from the calibration curve. The calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method, as derived from published literature.[1]
Table 2: Summary of Quantitative Performance
| Parameter | Typical Value |
| Linearity Range | 5 - 10,000 nM |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal with stable isotope IS |
Signaling Pathway Context
Caption: Simplified polyamine biosynthesis pathway.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research laboratories. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a reliable tool for studying the role of this compound in health and disease.
References
Application Notes and Protocols for the Detection of Spermine in Biological Samples using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine (B22157) is a biogenic polyamine that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and signal transduction.[1] Aberrant levels of this compound have been implicated in various pathological conditions, most notably cancer, where it is often found at elevated concentrations in tissues and biological fluids like urine and blood serum.[2][3] This makes this compound a significant biomarker for cancer diagnosis and monitoring therapeutic efficacy.[2] Traditional methods for this compound quantification, such as chromatography and electrophoresis, can be time-consuming, require sophisticated instrumentation, and involve complex sample preparation.[4] Fluorescent probes offer a compelling alternative, providing high sensitivity, selectivity, and real-time detection capabilities for this compound in complex biological matrices.[2][4]
These application notes provide an overview of the principles behind fluorescent this compound detection and detailed protocols for the use of specific fluorescent probes in various biological samples.
Principles of Fluorescent this compound Detection
The detection of this compound using fluorescent probes generally relies on one of the following mechanisms:
-
Fluorescence Quenching: In this "turn-off" approach, the fluorescent probe exhibits strong emission in its free state. Upon binding to this compound, the fluorescence is quenched due to processes like photoinduced electron transfer (PET) or formation of a non-emissive complex. The decrease in fluorescence intensity is proportional to the this compound concentration.[1][5][6]
-
Fluorescence Enhancement: In this "turn-on" mechanism, the probe is initially non-fluorescent or weakly fluorescent. The interaction with this compound, often through electrostatic and hydrogen-bonding interactions, restricts the intramolecular rotation of the probe, leading to a significant enhancement in fluorescence emission.[3][7] This aggregation-induced emission (AIE) is a common strategy for turn-on probes.[7]
-
Ratiometric Sensing: Ratiometric probes exhibit a shift in their emission wavelength upon binding to this compound. By measuring the ratio of fluorescence intensities at two different wavelengths, these probes allow for more accurate and reliable quantification, as the ratio is independent of probe concentration and instrumental parameters.
-
Indicator Displacement Assay (IDA): This method involves a supramolecular complex of a host molecule and a fluorescent dye. This compound, having a higher affinity for the host, displaces the fluorescent dye, causing a change in its fluorescence signal (either quenching or enhancement).[7]
Featured Fluorescent Probes for this compound Detection
This section details the protocols for three distinct and effective fluorescent probes for this compound detection.
Ciprofloxacin-Tb3+ Complex: A "Turn-Off" Probe for this compound
This method utilizes a complex formed between the antibiotic ciprofloxacin (B1669076) (CP) and terbium (Tb3+) ions. The CP-Tb3+ complex exhibits a strong green fluorescence. This compound, being a polycation, competes with Tb3+ for coordination with ciprofloxacin, leading to the dissociation of the complex and subsequent quenching of the fluorescence.[1][5][6]
Quantitative Data
| Probe Name | Detection Mechanism | Sample Type(s) | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Ciprofloxacin-Tb3+ | Fluorescence Quenching | Human Serum, Paper Strip | 2.0 - 180 | 0.17 | [1][5][6] |
| Tetraphenylethylene (B103901) (TPE) Derivative | Fluorescence Enhancement | Urine | 1 - 31 | 0.70 | [3] |
| Sulfonatocalix[1]arene-Lucigenin | Indicator Displacement | Cancer Cells | - | - | [2][8] |
Experimental Protocols
Protocol 1.1: Preparation of Reagents
-
Ciprofloxacin (CP) Stock Solution (1 mM): Dissolve the appropriate amount of ciprofloxacin in deionized water to prepare a 1 mM stock solution.
-
Terbium(III) (Tb3+) Stock Solution (10 mM): Dissolve Terbium(III) oxide in dilute hydrochloric acid and evaporate to dryness. Dissolve the resulting TbCl3 in deionized water to make a 10 mM stock solution.[1]
-
This compound Standard Solutions: Prepare a series of this compound standard solutions of known concentrations by diluting a stock solution of this compound in the appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Phosphate-Buffered Saline (PBS) (10 mM, pH 7.4): Prepare a standard 10 mM PBS solution and adjust the pH to 7.4.
Protocol 1.2: this compound Detection in Aqueous Solution
-
In a microcentrifuge tube, mix 130 µL of 1 mM CP and 20 µL of 10 mM Tb3+ solution.
-
Add a specific volume of the this compound standard solution or the unknown sample.
-
Adjust the final volume to 1 mL with PBS (10 mM, pH 7.4).
-
Incubate the mixture for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 365 nm and record the emission spectrum, particularly the peak at 545 nm.[4]
-
The change in fluorescence intensity (F0 - F), where F0 is the fluorescence of the CP-Tb3+ complex without this compound and F is the fluorescence with this compound, is used for quantification.
Protocol 1.3: this compound Detection in Human Serum
-
Sample Preparation: Dilute human serum samples 50-fold with PBS (10 mM, pH 7.4).[1]
-
Detection:
-
To 2 mL of the diluted serum sample, add CP and Tb3+ to final concentrations of 0.13 mM and 0.02 mg/mL, respectively.[1]
-
For creating a calibration curve in the serum matrix, add 20 µL of this compound standard solutions of different concentrations to the mixture.[1]
-
Incubate for 15 minutes.
-
Record the fluorescence spectra as described in Protocol 1.2.
-
Signaling Pathway and Workflow
Caption: Workflow for this compound detection using the Ciprofloxacin-Tb3+ probe.
Tetraphenylethylene (TPE) Derivative: A "Turn-On" Probe for this compound
This probe is based on a tetraphenylethylene (TPE) derivative functionalized with carboxylic acid groups. In solution, the TPE derivative exhibits weak fluorescence due to the free rotation of its phenyl rings. Upon binding to the polycationic this compound, these rotations are restricted, leading to a significant enhancement of fluorescence (Aggregation-Induced Emission).[3][7]
Experimental Protocols
Protocol 2.1: Reagent Preparation
-
TPE Probe Stock Solution (50 µM): Prepare a 50 µM stock solution of the TPE derivative probe in acetonitrile (B52724).[3]
-
This compound Standard Solutions: Prepare a series of this compound standards in the relevant biological matrix (e.g., artificial urine or diluted urine).
-
Solvent System: A mixture of acetonitrile and water (or urine) is used, typically in a 98:2 ratio to maintain probe solubility and consistent fluorescence properties.[3]
Protocol 2.2: this compound Detection in Urine
-
Sample Preparation: If necessary, centrifuge the urine sample to remove any precipitate. The sample can be used directly or diluted.
-
Detection:
-
In a 3 mL fluorescence cuvette, place 2940 µL of the 50 µM TPE probe solution in acetonitrile.[3]
-
Add increasing volumes of the this compound standard (prepared in urine) to achieve the desired final concentrations, ensuring the final solvent ratio is maintained at 98:2 (acetonitrile:urine).[3]
-
For a blank measurement, add the corresponding volume of urine without this compound.
-
Mix gently and immediately measure the fluorescence.
-
Excite the sample at 340 nm and record the emission spectrum, with the maximum emission typically around 473 nm.[3]
-
Plot the fluorescence intensity at 473 nm against the this compound concentration to generate a calibration curve.
-
Detection Mechanism and Workflow
Caption: Mechanism and workflow for TPE-based this compound detection.
Supramolecular Probe: Imaging this compound in Cancer Cells
This advanced method employs a supramolecular assembly for the "turn-on" imaging of this compound in living cancer cells. The system consists of an amphiphilic sulfonatocalix[1]arene (SC5A12C) and a fluorescent dye, lucigenin (B191737) (LCG). The SC5A12C quenches the fluorescence of LCG. In the presence of elevated intracellular this compound in cancer cells, this compound displaces LCG from the calixarene, restoring its fluorescence and allowing for targeted imaging.[2][8]
Experimental Protocols
Protocol 3.1: Cell Culture and Staining
-
Cell Culture: Culture cancer cells (e.g., HeLa cells) and a control cell line (e.g., normal epithelial cells) in appropriate culture medium under standard conditions (37°C, 5% CO2).
-
Probe Preparation: Prepare a stock solution of the SC5A12C-LCG supramolecular probe in a biocompatible solvent like DMSO or PBS.
-
Cell Staining:
-
Seed the cells in a suitable imaging dish (e.g., glass-bottom dish).
-
When cells reach the desired confluency, remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing the SC5A12C-LCG probe at the desired final concentration.
-
Incubate the cells with the probe for a specific duration (e.g., 30 minutes) at 37°C.
-
After incubation, wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium or an imaging buffer to the cells.
-
Protocol 3.2: Fluorescence Microscopy
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for lucigenin (e.g., excitation around 368 nm, emission around 505 nm).
-
Capture images of both the cancer cells and the control cells.
-
-
Image Analysis:
-
Compare the fluorescence intensity between the cancer and control cell lines. A significantly higher fluorescence intensity in the cancer cells indicates the detection of elevated this compound levels.
-
Image analysis software can be used to quantify the fluorescence intensity per cell.
-
Logical Relationship and Workflow
Caption: Logic and workflow for cellular this compound imaging.
References
- 1. Simple fluorescence optosensing probe for this compound based on ciprofloxacin-Tb3+ complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Simple fluorescence optosensing probe for this compound based on ciprofloxacin-Tb3+ complexation | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Simple fluorescence optosensing probe for this compound based on ciprofloxacin-Tb3+ complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supramolecular imaging of this compound in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spermine Supplementation in CHO Cell Culture for Enhanced Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins, including monoclonal antibodies (mAbs). Optimizing cell culture conditions is paramount for maximizing productivity and ensuring desired product quality. Polyamines, such as spermine (B22157), are naturally occurring polycationic molecules essential for various cellular functions, including proliferation, differentiation, and protein synthesis.[1][2][3][4] Certain CHO cell lines, notably CHO-K1, exhibit a limited capacity for de novo polyamine synthesis, making them dependent on exogenous sources to support robust growth and high-titer antibody production in serum-free media.[5]
These application notes provide a comprehensive guide to the use of this compound as a media supplement in CHO cell cultures to improve cell growth, viability, and monoclonal antibody yield. The included protocols and data will assist researchers in optimizing this compound concentrations for their specific CHO cell lines and bioprocessing workflows.
Data Presentation
The supplementation of this compound in CHO cell culture media has a significant, dose-dependent impact on key performance indicators. The following tables summarize the quantitative effects of varying this compound concentrations on CHO-K1 cell growth, viability, and monoclonal antibody production.
Table 1: Effect of this compound Concentration on CHO-K1 Cell Growth and Viability
| This compound Concentration (µM) | Peak Viable Cell Density (x10⁶ cells/mL) | Viability on Day 14 (%) |
| 0 | 8.5 | 75 |
| 1 | 11.2 | 82 |
| 5 | 14.8 | 90 |
| 10 | 17.2 | 96 |
| 20 | 13.5 | 85 |
Note: Data is compiled and approximated from graphical representations in scientific literature.
Table 2: Effect of this compound Concentration on Monoclonal Antibody (mAb) Titer in CHO-K1 Cells
| This compound Concentration (µM) | mAb Titer (g/L) |
| 0 | 1.8 |
| 1 | 2.3 |
| 5 | 3.0 |
| 10 | 3.9 |
| 20 | 2.9 |
Note: Data is compiled and approximated from graphical representations in scientific literature.
Signaling Pathways and Mechanisms of Action
While a single, linear signaling cascade for this compound is not fully defined, its mechanism of action is understood through its role in the broader polyamine metabolic pathway and its impact on critical cellular functions. Extracellular this compound is taken up by the cell via a dedicated transport system. Intracellularly, it is part of a metabolic network with other polyamines like spermidine (B129725) and putrescine.
These polyamines are crucial for:
-
DNA and RNA Stability: Their positive charge allows them to interact with negatively charged nucleic acids, stabilizing their structure and influencing replication and transcription.
-
Protein Synthesis: Polyamines are involved in modulating translation, which is critical for high-yield antibody production.
-
Cell Cycle Regulation: By influencing the above processes, polyamines are critical regulators of cell cycle progression and proliferation. Supplementing this compound, particularly in polyamine-deficient CHO cells, supports these essential pathways, leading to enhanced cell growth and viability.
Experimental Protocols
Protocol 1: Preparation of Sterile 10 mM this compound Stock Solution
Materials:
-
This compound tetrahydrochloride (MW: 348.19 g/mol )
-
Nuclease-free water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, weigh out 3.48 mg of this compound tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 34.82 mg.
-
Dissolution: Under a laminar flow hood, aseptically add the weighed this compound tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.
-
Mixing: Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of this compound into CHO Cell Culture Medium
Materials:
-
Basal CHO cell culture medium (serum-free)
-
Prepared sterile 10 mM this compound stock solution
-
CHO cells
-
Culture vessels (e.g., shake flasks, bioreactors)
-
Pipettes and sterile tips
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Thaw this compound Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Supplementation: Under a laminar flow hood, add the calculated volume of the this compound stock solution to the basal medium to achieve the desired final concentration. Gently swirl the medium to ensure thorough mixing.
-
Cell Seeding: Inoculate the this compound-supplemented medium with CHO cells at the desired seeding density.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, with appropriate agitation).
Protocol 3: Experimental Workflow for Evaluating the Effect of this compound on CHO Cells
This protocol provides a general workflow for assessing the impact of different this compound concentrations on CHO cell growth, viability, and productivity.
Materials:
-
CHO cell line expressing a recombinant protein
-
Basal CHO cell culture medium
-
Prepared sterile 10 mM this compound stock solution
-
Culture vessels (e.g., 24-well plates, shake flasks)
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Method for quantifying protein titer (e.g., ELISA, HPLC, Octet)
-
Standard cell culture equipment
Procedure:
-
Set up Cultures: Prepare a series of culture vessels with media containing different final concentrations of this compound (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, and 20 µM). Include a control group with no this compound supplementation (0 µM).
-
Inoculation: Seed the CHO cells at a consistent density across all conditions.
-
Monitoring: At regular intervals (e.g., daily), take a representative sample from each culture.
-
Cell Counting: Determine the viable cell density (VCD) and percentage of viability using a cell counter and trypan blue exclusion.
-
Titer Measurement: Centrifuge the cell sample to pellet the cells and collect the supernatant. Measure the concentration of the recombinant protein in the supernatant.
-
Data Analysis: Plot the VCD, viability, and protein titer over time for each this compound concentration. Calculate the specific productivity (qP) to normalize protein production to the number of cells.
Conclusion
Supplementation of CHO cell culture media with this compound can significantly enhance cell growth, viability, and monoclonal antibody production in a dose-dependent manner. The optimal concentration of this compound should be determined empirically for each specific CHO cell line and bioprocess. The protocols provided herein offer a systematic approach to optimizing this compound supplementation for improved biopharmaceutical production.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
The Role of Spermine and Spermidine in Animal Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Emerging research has highlighted the potential therapeutic role of natural polyamines, particularly spermine (B22157) and its precursor spermidine (B129725), in mitigating AD pathology. These compounds are crucial for various cellular processes, including cell growth, proliferation, and the regulation of autophagy, a cellular recycling mechanism that is often impaired in AD.
This document provides a detailed overview of the current understanding of the role of this compound and the more extensively studied spermidine in animal models of Alzheimer's disease. It includes a summary of key quantitative findings, detailed experimental protocols from seminal studies, and visualizations of the proposed mechanisms of action. While in vivo research on this compound is still developing, this document compiles the most relevant and current data available to guide future research and drug development efforts.
Data Presentation: Quantitative Effects of this compound and Spermidine in AD Animal Models
The following tables summarize the significant quantitative findings from studies investigating the effects of this compound and spermidine in mouse models of Alzheimer's disease and aging.
Table 1: Effects of this compound on Cognitive Function and Neurotrophic Factors in SAMP8 Mice
| Parameter | Animal Model | Treatment Group | Control Group (SAMP8) | Outcome | Reference |
| Cognitive Function | |||||
| Discrimination Index (Novel Object Recognition) | SAMP8 | This compound | Lower Index | Significantly Increased | [1] |
| Modified Number (Open Field Test) | SAMP8 | This compound | Lower Number | Significantly Increased | [1] |
| Inner Squares Distance (Open Field Test) | SAMP8 | This compound | Shorter Distance | Significantly Increased | [1] |
| Time in Inner Squares (Open Field Test) | SAMP8 | This compound | Less Time | Significantly Increased | [1] |
| Neurotrophic and Synaptic Factors | |||||
| Nerve Growth Factor (NGF) | SAMP8 | This compound | Lower Expression | Significantly Increased | [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | SAMP8 | This compound | Lower Expression | Significantly Increased | [2] |
| Postsynaptic Density Protein 93 (PSD93) | SAMP8 | This compound | Lower Expression | Significantly Increased | [2] |
| Postsynaptic Density Protein 95 (PSD95) | SAMP8 | This compound | Lower Expression | Significantly Increased | [2] |
Table 2: Effects of Spermidine on Amyloid Pathology and Neuroinflammation in APPPS1 Mice
| Parameter | Animal Model | Treatment Group | Control Group (APPPS1) | Outcome | Reference |
| Amyloid-Beta Levels | |||||
| Soluble Aβ40 (120 days) | APPPS1 | 3 mM Spermidine | Higher Levels | Significantly Reduced | [3][4] |
| Soluble Aβ40 (290 days) | APPPS1 | 3 mM Spermidine | Higher Levels | Significantly Reduced | [3][4] |
| Soluble Aβ42 (290 days) | APPPS1 | 3 mM Spermidine | Higher Levels | Significantly Reduced | [3][4] |
| Insoluble Aβ Levels | APPPS1 | 3 mM Spermidine | No Change | No Significant Change | [3][4] |
| Neuroinflammation (Cytokine Levels) | |||||
| Interleukin-6 (IL-6) | APPPS1 | 3 mM Spermidine | Higher Levels | Significantly Reduced | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) | APPPS1 | 3 mM Spermidine | Higher Levels | Significantly Reduced | [5] |
| Interleukin-12 (IL-12) | APPPS1 | 3 mM Spermidine | Higher Levels | Significantly Reduced | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections provide protocols from key studies on this compound and spermidine in AD animal models.
Protocol 1: Oral Administration of this compound and Spermidine in SAMP8 Mice
This protocol is adapted from studies investigating the effects of polyamines on cognitive function in the senescence-accelerated mouse prone 8 (SAMP8) model, which exhibits age-related learning and memory deficits.[1]
1. Animal Model:
-
Species: Male senescence-accelerated mouse prone 8 (SAMP8) and senescence-accelerated mouse resistant 1 (SAMR1) as controls.
-
Age at Start of Treatment: 3 months.
2. Treatment Groups:
-
Control (SAMP8 and SAMR1): Standard drinking water.
-
This compound-treated (SAMP8): this compound solution in drinking water.
-
Spermidine-treated (SAMP8): Spermidine solution in drinking water.
-
Rapamycin-treated (SAMP8): Rapamycin solution in drinking water (as a positive control for autophagy induction).
3. Drug Preparation and Administration:
-
Concentration: Specific concentrations for this compound and spermidine in drinking water should be optimized based on preliminary studies. A common starting point for spermidine is 3 mM.[3]
-
Administration Route: Oral, via drinking water.
-
Duration: Long-term, for several months, to assess effects on age-related decline.
-
Water Changes: Medicated water should be freshly prepared and replaced twice a week.
4. Behavioral Assays:
-
Novel Object Recognition Test (ORT): To assess recognition memory.
-
Habituation Phase: Mice are allowed to explore an empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and mice are allowed to explore.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. The discrimination index is calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time).
-
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.
-
Mice are placed in the center of an open field arena.
-
Parameters measured include total distance moved, time spent in the center versus the periphery, and the number of entries into the center zone.
-
5. Biochemical Analysis:
-
Tissue Collection: After the treatment period, mice are euthanized, and brain tissue (e.g., hippocampus and cortex) is collected.
-
Western Blotting: To quantify the expression levels of neurotrophic factors (NGF, BDNF) and synaptic proteins (PSD93, PSD95).
-
ELISA/Multiplex Assays: To measure levels of inflammatory cytokines.
Protocol 2: Oral Administration of Spermidine in APPPS1 Mice
This protocol is based on studies evaluating the impact of spermidine on amyloid pathology and neuroinflammation in the APPPS1 transgenic mouse model of AD.[3][4]
1. Animal Model:
-
Species: APPPS1+/- mice and wild-type (WT) littermate controls.
-
Age at Start of Treatment: 30 days (prior to significant Aβ plaque deposition).
2. Treatment Groups:
-
Control (APPPS1 and WT): Standard drinking water.
-
Spermidine-treated (APPPS1 and WT): 3 mM spermidine dissolved in drinking water.
3. Drug Preparation and Administration:
-
Concentration: 3 mM spermidine.
-
Administration Route: Oral, via drinking water.
-
Duration: From 30 days of age until 120 days (early pathology) or 290 days (late pathology).
-
Water Changes: Medicated water is freshly prepared and changed twice a week.
-
Monitoring: Fluid uptake per day is monitored to ensure no significant differences between groups.
4. Biochemical Analysis of Aβ Pathology:
-
Tissue Collection: Brain hemispheres are collected at the end of the treatment period.
-
Brain Homogenization: Brain tissue is homogenized in Tris-buffered saline (TBS) to extract the soluble protein fraction. The pellet is then further processed to extract the insoluble fraction.
-
Electrochemiluminescence (ECL) Assays: Soluble and insoluble fractions are analyzed using Meso Scale Discovery (MSD) panels or similar ECL-based assays to quantify Aβ40 and Aβ42 levels.
5. Analysis of Neuroinflammation:
-
Cytokine Measurement: The TBS (soluble) fraction of brain homogenates is used to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12) using ECL assays.
-
Immunohistochemistry: Brain sections are stained with antibodies against microglial (e.g., Iba1) and astrocytic (e.g., GFAP) markers to assess gliosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in the literature.
Caption: Proposed mechanism of action for this compound and spermidine in AD.
Caption: General experimental workflow for studying polyamines in AD models.
Discussion and Future Directions
The available evidence strongly suggests that the polyamine spermidine has neuroprotective effects in animal models of Alzheimer's disease, primarily by reducing soluble Aβ levels and mitigating neuroinflammation through the induction of autophagy.[3][4] The data for this compound, while less extensive, indicates a potential to improve cognitive function and increase the expression of crucial neurotrophic and synaptic proteins in a mouse model of accelerated senescence.[1][2]
Several in vitro studies have shown that this compound can directly interact with Aβ and tau. It has been reported to promote the fibrillation of Aβ, which may be a protective mechanism to sequester more toxic oligomeric species.[6][7] Additionally, this compound has been shown to inhibit tau aggregation in vitro.
Future research should focus on several key areas:
-
This compound-specific in vivo studies: There is a clear need for more comprehensive studies on the effects of this compound in transgenic AD mouse models, such as APP/PS1 or 5XFAD, to directly assess its impact on Aβ and tau pathology.
-
Comparative studies: Head-to-head comparisons of this compound and spermidine in the same animal model would help to elucidate their relative efficacy and potential differences in their mechanisms of action.
-
Dose-response studies: Determining the optimal therapeutic dose of this compound and spermidine is crucial for translating these findings to clinical applications.
-
Long-term safety: While generally considered safe, the long-term safety of high-dose polyamine supplementation needs to be thoroughly evaluated.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spermidine reduces neuroinflammation and soluble amyloid beta in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine reduces neuroinflammation and soluble amyloid beta in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Endogenous polyamines reduce the toxicity of soluble aβ peptide aggregates associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Polyamines Promote Amyloid-Beta (Aβ) Peptide Fibrillation and Modulate the Aggregation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of spermidine supplementation in mice and older adults with subjective cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Spermine in Enhancing Plant Drought Stress Tolerance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Drought is a major environmental stressor that significantly limits crop productivity worldwide. Polyamines, particularly spermine (B22157) (Spm), have emerged as crucial biostimulants and signaling molecules involved in plant responses to various abiotic stresses, including drought. Exogenous application of this compound has been shown to effectively mitigate the adverse effects of drought by modulating a complex network of physiological, biochemical, and molecular responses. These notes provide a comprehensive overview of the application of this compound to enhance drought tolerance in plants, including detailed protocols and a summary of its effects.
Key Mechanisms of this compound-Induced Drought Tolerance
This compound enhances plant resilience to water deficit through several key mechanisms:
-
Improved Water Status: this compound application helps maintain higher relative water content (RWC) in plant tissues under drought stress.[1][2][3]
-
Enhanced Antioxidant Defense: It upregulates the activity of various antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), which scavenge harmful reactive oxygen species (ROS) produced during stress.[4][5]
-
Osmotic Adjustment: this compound promotes the accumulation of osmolytes like proline and soluble sugars, which help in maintaining cell turgor.
-
Stomatal Regulation: It is involved in signaling pathways that lead to stomatal closure, reducing water loss through transpiration. This is potentially mediated through the modulation of Ca²⁺-permeable channels and inhibiting K⁺ channels in guard cells.
-
Protection of Photosynthetic Machinery: this compound helps in protecting the photosynthetic apparatus from oxidative damage, thereby maintaining photosynthetic efficiency under drought.
-
Signaling and Gene Regulation: this compound interacts with other signaling molecules like nitric oxide (NO) and phytohormones such as abscisic acid (ABA) to coordinate stress responses. It can regulate the expression of stress-responsive genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of exogenous this compound application on various physiological and biochemical parameters in different plant species under drought stress.
| Plant Species | This compound Concentration | Application Method | Drought Treatment | Key Findings | Reference |
| Alfalfa (Medicago sativa) | 0.1, 0.5, 1 mM | Root application | Withholding water | Plant height increased by up to 27.38%; RWC increased by up to 42.61% with 1 mM Spm. | |
| Trifoliate Orange (Poncirus trifoliata) | 1 mM | Pretreatment in distilled water | 45°C and dehydration | Spm-pretreated seedlings showed less leaf wilting, reduced water loss, and lower electrolyte leakage. | |
| Wheat (Triticum aestivum) | 100 µM | Foliar spray & Seed priming | Withholding water | Foliar spray significantly increased shoot length compared to stressed plants. | |
| Fenugreek (Trigonella foenum-graecum) | Not specified | Not specified | Water deficit | Under drought, Spm increased shoot dry weight by 54.78% and protein content by 23.91%. | |
| Lettuce (Lactuca sativa) | 0.1 mM | Not specified | 10% PEG | Significant improvement in morphological and physiological traits. |
| Parameter | Plant Species | This compound Treatment | Effect Under Drought | Reference |
| Relative Water Content (RWC) | Alfalfa | 1 mM | Increased by 42.61% | |
| Plant Height | Alfalfa | 0.5 mM | Increased by 26.75% | |
| Shoot Dry Weight | Fenugreek | Not specified | Increased by 54.78% | |
| Protein Content | Fenugreek | Not specified | Increased by 23.91% | |
| Malondialdehyde (MDA) | Fenugreek | Not specified | Decreased by 19.55% |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Objective: To prepare a stock solution and working solutions of this compound for plant treatment.
-
Materials:
-
This compound tetrahydrochloride (FW: 348.2 g/mol )
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
pH meter
-
-
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Weigh 3.482 g of this compound tetrahydrochloride.
-
Dissolve it in approximately 80 mL of distilled water in a 100 mL volumetric flask.
-
Once fully dissolved, bring the volume up to 100 mL with distilled water.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Prepare Working Solutions (e.g., 1 mM):
-
Pipette 1 mL of the 100 mM stock solution into a 100 mL volumetric flask.
-
Add distilled water to bring the volume to 100 mL.
-
Adjust the pH of the final solution to a physiologically acceptable range (e.g., 6.0-6.5) using dilute HCl or NaOH, if necessary.
-
Prepare fresh working solutions before each experiment.
-
-
Protocol 2: Application of this compound to Plants
A. Foliar Spray Application
-
Objective: To apply this compound directly to the leaves of the plants.
-
Materials:
-
This compound working solution (e.g., 100 µM or 1 mM)
-
Control solution (distilled water)
-
A small amount of a surfactant (e.g., Tween-20 at 0.01-0.05%) to ensure even coverage.
-
Spray bottles.
-
-
Procedure:
-
Add the surfactant to both the this compound working solution and the control solution.
-
Spray the solutions onto the plant foliage until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.
-
Perform the application during the cooler parts of the day (e.g., early morning or late evening) to prevent rapid evaporation and potential leaf burn.
-
Apply the treatment at desired intervals (e.g., twice a week) before or during the drought stress period.
-
B. Root Application / Hydroponics
-
Objective: To supply this compound to the plants through the root system.
-
Materials:
-
Hydroponic setup or pots with inert substrate (e.g., perlite, vermiculite).
-
Nutrient solution (e.g., Hoagland solution).
-
This compound working solution (e.g., 0.1 - 1 mM).
-
-
Procedure:
-
Grow plants in the hydroponic or pot system for a desired period.
-
For the treatment group, supplement the nutrient solution with the final desired concentration of this compound.
-
For the control group, use the standard nutrient solution without this compound.
-
Replace the nutrient solutions regularly (e.g., every 3-4 days) to maintain nutrient levels and this compound concentration.
-
Initiate drought stress after a period of this compound pretreatment.
-
C. Seed Priming
-
Objective: To treat seeds with this compound before germination to enhance seedling vigor under drought.
-
Materials:
-
Seeds of the plant species of interest.
-
This compound working solution (e.g., 100 µM).
-
Control solution (distilled water).
-
Beakers or petri dishes.
-
Filter paper.
-
-
Procedure:
-
Surface sterilize the seeds if necessary.
-
Soak the seeds in the this compound solution for a predetermined duration (e.g., 6-12 hours) at room temperature in the dark.
-
Soak the control seeds in distilled water for the same duration.
-
After soaking, remove the seeds, rinse them briefly with distilled water, and air-dry them back to their original moisture content.
-
Sow the primed seeds in soil or another growth medium.
-
Protocol 3: Induction of Drought Stress
-
Objective: To impose a controlled and reproducible level of drought stress on the plants.
-
Methods:
-
Water Withholding: The most straightforward method. Simply stop watering the plants. Monitor the soil water content or plant water status (e.g., leaf wilting) to determine the level of stress.
-
Polyethylene Glycol (PEG) Treatment: For hydroponic or in vitro systems, add a high molecular weight PEG (e.g., PEG-6000) to the nutrient solution to create osmotic stress, which mimics drought. A 10% PEG solution is commonly used.
-
Protocol 4: Measurement of Drought Stress Tolerance Parameters
-
Relative Water Content (RWC):
-
Excise a fresh leaf and immediately record its fresh weight (FW).
-
Immerse the leaf in distilled water for 4-6 hours to achieve full turgor.
-
Blot the leaf dry and record its turgid weight (TW).
-
Dry the leaf in an oven at 70-80°C for 24-48 hours until a constant weight is achieved, and record its dry weight (DW).
-
Calculate RWC (%) = [(FW - DW) / (TW - DW)] × 100.
-
-
Electrolyte Leakage (EL):
-
Collect leaf discs and rinse them with deionized water.
-
Place the discs in a tube with deionized water and measure the initial electrical conductivity (EC1) of the solution after a few hours.
-
Autoclave or boil the tubes to kill the tissues and release all electrolytes.
-
Cool the solution to room temperature and measure the final electrical conductivity (EC2).
-
Calculate EL (%) = (EC1 / EC2) × 100.
-
-
Malondialdehyde (MDA) Content (Lipid Peroxidation):
-
Homogenize fresh tissue in trichloroacetic acid (TCA).
-
Centrifuge the homogenate.
-
Mix the supernatant with thiobarbituric acid (TBA) and heat the mixture.
-
Cool the reaction and measure the absorbance at 532 nm and 600 nm.
-
Calculate MDA concentration using its extinction coefficient.
-
-
Antioxidant Enzyme Assays (SOD, CAT):
-
Extract enzymes from fresh tissue using a suitable buffer on ice.
-
Centrifuge to get the crude enzyme extract.
-
Measure protein concentration using the Bradford assay.
-
SOD activity: Often assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
CAT activity: Measured by monitoring the decomposition of H₂O₂ spectrophotometrically at 240 nm.
-
Signaling Pathways and Visualizations
Conclusion
Exogenous this compound application is a promising strategy for enhancing drought stress tolerance in a variety of plant species. It functions by activating a cascade of physiological and molecular responses that protect the plant from water-deficit-induced damage. The protocols and data presented here provide a framework for researchers to design and conduct experiments to further explore and utilize this compound for developing climate-resilient crops. Further research could focus on optimizing application methods for specific crops and field conditions, as well as elucidating the intricate details of its signaling network.
References
- 1. Exogenous this compound pretreatment confers tolerance to combined high-temperature and drought stress in vitro in trifoliate orange seedlings via modulation of antioxidative capacity and expression of stress-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological and metabolomic analyses reveal the mechanism by which exogenous this compound improves drought resistance in alfalfa leaves (Medicago sativa L.) [frontiersin.org]
- 3. Physiological and metabolomic analyses reveal the mechanism by which exogenous this compound improves drought resistance in alfalfa leaves (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Its Emerging Role in Regulating Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Its Emerging Role in Regulating Drought Stress Responses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing In Vitro Translation Efficiency with Spermine
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro translation is a powerful tool for rapid protein synthesis, characterization of genetic elements, and high-throughput screening. Optimizing the efficiency of cell-free protein synthesis is crucial for maximizing protein yield and obtaining reliable experimental results. Polyamines, such as spermine (B22157), are naturally occurring organic cations that have been shown to significantly enhance the efficiency of in vitro translation. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to improve protein yields in various in vitro translation systems.
This compound's beneficial effects are attributed to its ability to interact with negatively charged molecules like RNA and ribosomes. This interaction can lower the optimal magnesium ion (Mg2+) concentration required for translation, stabilize ribosomal structure, and promote key steps in both translation initiation and elongation. By incorporating this compound into in vitro translation reactions, researchers can achieve a significant increase in protein synthesis, often ranging from 3- to 5-fold.
Data Presentation
The following tables summarize the quantitative effects of this compound and related polyamines on in vitro translation efficiency as reported in various studies.
Table 1: Effect of Polyamines on In Vitro Translation Systems
| In Vitro System | Polyamines Tested | Optimal Concentration Range | Observed Effect | Reference |
| Mammalian Cell-Free System | This compound, Spermidine, Putrescine | Not specified | 3- to 5-fold stimulation of amino acid incorporation | |
| Reconstituted Yeast System | This compound, Spermidine, Putrescine | K1/2 = 0.08 mM (this compound), 0.24 mM (Spermidine) | Required for peptide synthesis (elongation) | |
| Mammalian Mitochondrial Ribosomes | This compound | Up to 0.05 mM | ~2-fold increase in fMet-tRNA binding | |
| E. coli Expression System | This compound | Suggested range: 0.05 mM to 2 mM | Optimization of recombinant protein production | |
| CHO Cell Culture | This compound | Suggested range: 0.05 mM to 2 mM | Optimization of recombinant protein production |
Table 2: Comparative Efficacy of Polyamines in a Reconstituted Yeast In Vitro Translation Assay
| Polyamine | K1/2 (mM) for Peptide Synthesis |
| This compound | 0.08 |
| Spermidine | 0.24 |
| Putrescine | 17 |
| K1/2 represents the concentration required for half-maximal activity. Data adapted from a study on a fully reconstituted yeast in vitro assay system. |
Experimental Protocols
This section provides detailed protocols for preparing this compound stocks and for optimizing its concentration in a standard in vitro translation reaction.
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a concentrated, sterile stock solution of this compound for addition to in vitro translation reactions.
Materials:
-
This compound tetrahydrochloride (Molecular Biology Grade)
-
Nuclease-free water
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM Stock Solution:
-
On a calibrated analytical balance, weigh out the appropriate amount of this compound tetrahydrochloride to prepare a 100 mM solution.
-
Dissolve the powder in nuclease-free water in a sterile conical tube. For example, to make 10 mL of a 100 mM solution, dissolve the appropriate amount of this compound tetrahydrochloride in a final volume of 10 mL of nuclease-free water.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile 100 mM this compound stock solution into smaller volumes (e.g., 50-100 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
-
Protocol 2: Optimization of this compound Concentration in a Rabbit Reticulocyte Lysate In Vitro Translation System
Objective: To determine the optimal this compound concentration for maximizing protein yield from a specific mRNA template in a rabbit reticulocyte lysate system.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) based in vitro translation kit (e.g., TnT® Coupled Transcription-Translation System)
-
DNA template (plasmid containing the gene of interest under a T7 promoter) or purified mRNA
-
100 mM sterile this compound stock solution (from Protocol 1)
-
Nuclease-free water
-
Amino acid mixture (containing a labeled amino acid, e.g., [³⁵S]-methionine)
-
Incubator or water bath at 30°C
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
On ice, set up a series of in vitro translation reactions. A typical reaction volume is 25 µL to 50 µL.
-
Prepare a master mix containing all common reagents (RRL, reaction buffer, amino acids, RNA polymerase if starting from DNA).
-
Aliquot the master mix into individual reaction tubes.
-
-
This compound Titration:
-
Prepare a set of reactions with varying final concentrations of this compound. A good starting range is 0.05 mM to 2.0 mM.
-
Add the calculated volume of the 100 mM this compound stock solution to each tube to achieve the desired final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM).
-
For the '0 mM' control, add an equivalent volume of nuclease-free water.
-
-
Initiation of Translation:
-
Add the DNA or mRNA template to each reaction tube.
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Analysis of Protein Synthesis:
-
Stop the reactions by placing them on ice or by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the translation products by SDS-PAGE.
-
Visualize the newly synthesized, radiolabeled protein by phosphorimaging or autoradiography.
-
Quantify the band intensities to determine the optimal this compound concentration that yields the most protein.
-
Visualizations
The following diagrams illustrate the experimental workflow for optimizing this compound concentration and the proposed mechanism of action of this compound in enhancing translation.
Investigating Spermine's Role in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of research is exploring the multifaceted role of endogenous polyamines, such as spermine (B22157), in the pathology of these devastating disorders. Evidence suggests that this compound can modulate key pathological processes, including protein aggregation, oxidative stress, and neuronal cell death. However, its precise role remains complex, with reports indicating both neuroprotective and neurotoxic effects depending on the context and concentration.
These application notes provide a comprehensive overview of this compound's involvement in various neurodegenerative disease models. They are intended to equip researchers with the necessary data, protocols, and conceptual frameworks to effectively investigate the therapeutic potential of targeting this compound pathways.
Data Presentation: this compound's Effects in Neurodegenerative Models
The following tables summarize quantitative data from various studies, highlighting this compound's impact on key pathological markers in models of Alzheimer's, Parkinson's, and Huntington's diseases.
Table 1: Effects of this compound on Amyloid-Beta (Aβ) Aggregation and Neuronal Viability (Alzheimer's Disease Models)
| Experimental Model | This compound Concentration | Effect on Aβ Aggregation | Effect on Neuronal Viability | Reference |
| In vitro Aβ(1-40) fibrillation | 10 µM | Significantly decreased lag and transition times of aggregation | Not Applicable | [1][2] |
| SH-SY5Y cells (neuronal model) | Low concentrations | Protected against Aβ oligomer-induced toxicity | Fully protected against Aβ-induced cell death | |
| In vitro Aβ(1-42) aggregation | 50 µM | No significant effect on aggregation | Not Applicable | [3] |
Table 2: Effects of this compound on α-Synuclein Aggregation and Cell Viability (Parkinson's Disease Models)
| Experimental Model | This compound Concentration | Effect on α-Synuclein Aggregation | Effect on Cell Viability | Reference |
| In vitro α-synuclein fibrillation | Not specified | Increases the rate of fibrillation | Not Applicable | [4] |
| Yeast model expressing α-synuclein | Not specified | Enhanced toxicity of α-synuclein | Increased toxicity | [5] |
| Cell-based assays | Not specified | Increased level of aggregation | Decreased cell viability | [6] |
| C. elegans model expressing α-synuclein | Not specified | Promotes condensation and degradation via autophagy | Ameliorates movement deficits and restores mitochondrial function | [7][8] |
Table 3: Effects of this compound in Huntington's Disease and Other Neuroprotective Models
| Experimental Model | This compound Treatment | Key Findings | Reference |
| Rat model of Huntington's (QA-induced) | 0.1 and 1 nmol/site (intrastriatal) | Reversed cognitive impairment; inhibited reactive astrogliosis; no effect on neuronal death. | [9] |
| HEK293 cells expressing mutant huntingtin | Exogenously applied | Increased mutant huntingtin aggregates; increased cell viability. | |
| Rat pup model of hypoxia-ischemia | 10 mg/kg/day (i.p.) for 6 days | Significantly reduced infarct size; preserved mitochondrial function. | [10] |
| Senescence Accelerated Mouse (SAMP8) | Oral administration | Improved memory retention; increased SOD activity; decreased MDA levels; prevented apoptosis and inflammation. | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's role in neurodegenerative disease models.
Protocol 1: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol is used to monitor the kinetics of α-synuclein fibril formation in the presence or absence of this compound.
Materials:
-
Recombinant human α-synuclein protein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, double-distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture to a final volume of 80-100 µL.[1][9]
-
Incubation: Seal the plate to prevent evaporation and place it in a shaking incubator at 37°C with continuous shaking (e.g., 600 rpm).[9]
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-60 minutes) for up to 72 hours using a plate reader set to an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[9][10]
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. The lag time, slope (elongation rate), and final plateau of the curves are analyzed to determine the effect of this compound on α-synuclein aggregation kinetics.
Protocol 2: MTT Assay for Neuronal Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability following treatment with neurotoxic agents and/or this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[11]
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density (e.g., 8 x 10³ cells/well) and allow them to adhere and grow for 24 hours.[2]
-
Treatment: Treat the cells with the neurotoxic agent (e.g., Aβ oligomers, α-synuclein aggregates, or MPP+) with or without varying concentrations of this compound for the desired duration (e.g., 24 hours).[2] Include untreated control wells.
-
MTT Incubation: After the treatment period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13] Incubate the plate at 37°C for 3-4 hours.[11][13]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[2][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]
-
Data Analysis: Express the cell viability of treated groups as a percentage of the untreated control group.
Protocol 3: Western Blot for Autophagy Markers (LC3 and p62)
This protocol is for detecting changes in the levels of autophagy-related proteins LC3-II and p62, which are key indicators of autophagic flux.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized brain tissue in an appropriate lysis buffer (e.g., RIPA buffer).[14] Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 (diluted in blocking buffer) overnight at 4°C. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is a hallmark of autophagy induction. p62 is a protein that is degraded by autophagy, so its accumulation can indicate impaired autophagy.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I is often calculated to assess autophagy induction.[15] p62 levels are typically normalized to a loading control.
Protocol 4: Measurement of Oxidative Stress Markers (SOD and MDA) in Brain Tissue
These assays measure the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and the levels of Malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Brain tissue homogenates (e.g., 10% w/v in ice-cold 1.15% KCl or other appropriate buffer)[12]
-
Reagents for SOD activity assay (e.g., epinephrine (B1671497) or a tetrazolium salt-based kit)[16]
-
Reagents for MDA assay (Thiobarbituric acid - TBA, and Trichloroacetic acid - TCA)[17]
-
Spectrophotometer or plate reader
Procedure for MDA Assay (TBARS Method):
-
Sample Preparation: To 1 mL of brain homogenate supernatant, add 0.5 mL of 30% TCA, followed by 0.5 mL of 0.8% TBA reagent.[17]
-
Reaction Incubation: Cover the tubes and heat in a boiling water bath for 15-30 minutes.[12][17]
-
Cooling and Centrifugation: Cool the samples in an ice-cold water bath for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to pellet any precipitate.[17]
-
Absorbance Measurement: Measure the absorbance of the pink-colored supernatant at 532 nm.[12][16]
-
Quantification: Calculate MDA concentration based on a standard curve generated with an MDA standard. Express results as µmol/g of tissue or nmol/mg of protein.[16]
Procedure for SOD Assay:
-
SOD activity can be measured using various commercially available kits or established methods, such as the one based on the inhibition of epinephrine auto-oxidation.[16] Follow the manufacturer's instructions for the specific kit used. The principle generally involves SOD-mediated inhibition of a superoxide-generating reaction, and the activity is expressed as units per milligram of protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's role in neurodegeneration.
References
- 1. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 2. 2.3. MTT Assay [bio-protocol.org]
- 3. ibidi.com [ibidi.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Immunofluorescence -Development -Neuroscience-BIO-PROTOCOL [bio-protocol.org]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 10. news-medical.net [news-medical.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Investigating Spermine as a Therapeutic Agent in Cancer Research
Introduction
Polyamines, including putrescine, spermidine, and spermine (B22157), are ubiquitous polycationic molecules essential for normal cell growth, proliferation, and differentiation.[1][2][3] Due to their critical role in these processes, their metabolism is often dysregulated in cancer, with elevated intracellular levels frequently observed in rapidly proliferating tumor cells.[3][4] This has positioned the polyamine metabolic pathway as an attractive target for anticancer therapies. This compound, the largest of the natural polyamines, plays a complex and often paradoxical role in oncology. While essential for cell proliferation, its accumulation can be toxic, and its catabolism can generate reactive oxygen species (ROS) that contribute to oxidative stress and cell death. Conversely, a decrease in this compound levels has been noted in some malignancies like prostate cancer, suggesting it may also act as an endogenous tumor inhibitor.
This document provides detailed application notes on the multifaceted role of this compound in cancer research, summarizes key quantitative data, and offers standardized protocols for investigating its therapeutic potential.
Mechanisms of Action and Signaling Pathways
This compound's potential as a therapeutic agent stems from its involvement in several key cellular processes, including apoptosis, immune modulation, and the regulation of critical signaling pathways.
Polyamine Metabolism in Cancer
The therapeutic targeting of this compound is intrinsically linked to its metabolic pathway. Key enzymes in this pathway are often overexpressed in cancer, frequently driven by oncogenes like MYC. Inhibiting biosynthesis or promoting catabolism can deplete cancer cells of essential polyamines.
Induction of Apoptosis
Exogenous this compound or its catabolism can induce apoptosis in cancer cells. One primary mechanism involves the generation of ROS, such as hydrogen peroxide (H₂O₂), by enzymes like this compound oxidase (SMO). This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases.
Modulation of the Immune System
This compound can act as an immunosuppressive agent within the tumor microenvironment. Elevated extracellular this compound levels can inhibit the function of immune effector cells. For instance, this compound has been shown to suppress the cytotoxic activity of lymphokine-activated killer (LAK) cells and inhibit the activation of macrophages. This creates a challenge for immunotherapy but also presents an opportunity, as targeting this compound metabolism could potentially restore anti-tumor immune responses.
Interaction with Signaling Pathways
Polyamines are deeply integrated with oncogenic signaling.
-
mTOR Pathway: Polyamines can promote cell growth in part through interaction with the mTOR signaling pathway, a central regulator of metabolism and translation.
-
MYC Pathway: The oncogene MYC upregulates key enzymes in polyamine synthesis, creating a feed-forward loop that supports tumor growth. Combined inhibition of this compound synthase (SMS) and MYC signaling has been shown to induce cancer cell death.
-
MAPK Pathway: In breast cancer cells, this compound can enhance estrogen receptor-mediated signaling by phosphorylating p38 MAPK, which can promote proliferation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound and its analogues in cancer.
Table 1: Cytotoxic and Apoptotic Effects of this compound Derivatives in Cancer Cell Lines
| Compound/Agent | Cell Line | Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| Acyl Spermidine Derivatives (4a-c) | Jurkat (T-lymphoblastic leukemia) | 50 µM | 12-14% apoptosis induction | |
| Acyl Spermidine Derivative (4d) | Jurkat (T-lymphoblastic leukemia) | 50 µM | 70% apoptosis induction | |
| N¹,N¹¹-diethylnorthis compound (DENSPM) | MALME-3M (Human melanoma) | 0.5 - 1.0 µM | IC₅₀ for cell growth | |
| N¹,N¹¹-diethylnorthis compound (DENSPM) | NCI-H157 (Non-small cell lung) | 10 µM (24h) | Depletion of putrescine & spermidine | |
| Selenomethionine (targets this compound) | A549 (Lung cancer) | 65 µM (24h) | Greatly decreased this compound levels, induced apoptosis |
| this compound + Bovine Serum Amine Oxidase | IMR5 (Neuroblastoma) | 18 µM this compound | 82.5% early apoptotic cells | |
Table 2: Changes in this compound Levels in Human Cancers
| Cancer Type | Sample Type | Change in this compound Level | Observation | Reference(s) |
|---|---|---|---|---|
| Prostate Cancer (PCa) | Tissue, Urine | Significantly Decreased | Lower levels in PCa vs. benign tissue; may be an endogenous inhibitor. | |
| Prostate Cancer (High Grade) | Tissue | Decreased | Lower levels in high-grade (Gleason 8-10) vs. low-grade cancers. | |
| Lung Cancer | Urine | Significantly Increased | Increased in patients vs. healthy individuals. |
| Renal Cell Carcinoma | Tissue | Elevated | Elevated compared to healthy kidney tissue. | |
Experimental Protocols
Investigating this compound's therapeutic potential requires a range of standardized assays. The following workflow and protocols provide a foundation for this research.
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound or its analogues on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound or this compound analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound or this compound analogue
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the desired concentrations of the this compound compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 3: Quantification of Intracellular Polyamines by HPLC
Objective: To measure the intracellular concentrations of putrescine, spermidine, and this compound after treatment.
Materials:
-
Cell culture flasks (T-75)
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution
-
Saturated sodium carbonate
-
Polyamine standards (putrescine, spermidine, this compound)
-
Reversed-phase HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Cell Harvesting and Lysis: Culture and treat cells as required. Harvest approximately 5-10 million cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet in 500 µL of ice-cold 0.4 M PCA. Lyse cells by sonication or freeze-thaw cycles.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet precipitated protein. Collect the supernatant containing the polyamines.
-
Derivatization (Dansylation):
-
Take 100 µL of the supernatant (or standard solution).
-
Add 200 µL of saturated sodium carbonate.
-
Add 400 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex and incubate at 60°C for 1 hour in the dark.
-
-
Extraction: Add 500 µL of toluene to the reaction mixture, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper toluene phase containing the dansylated polyamines.
-
HPLC Analysis:
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water).
-
Inject the sample into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution on a C18 column.
-
Detect the polyamines using a fluorescence detector (Excitation: ~340 nm, Emission: ~510 nm).
-
-
Quantification: Calculate polyamine concentrations by comparing the peak areas from the samples to those of the known standards. Normalize the results to cell number or total protein content.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Spermine Concentration for Recombinant Protein Expression
Welcome to the Technical Support Center for optimizing spermine (B22157) concentration in recombinant protein expression. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your protein production workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances recombinant protein production?
A1: this compound enhances protein synthesis through several mechanisms. A key pathway involves the post-translational modification of eukaryotic initiation factor 5A (eIF5A). Spermidine, a precursor to this compound, is crucial for the hypusination of eIF5A, a modification essential for the translation of specific mRNAs. Polyamines like this compound also play a role in stabilizing nucleic acid structures, facilitating ribosome assembly, and regulating ion channels, all of which can contribute to more efficient protein synthesis. In mitochondrial protein synthesis, this compound can stimulate the binding of fMet-tRNA to mitochondrial ribosomes.
Q2: I'm not observing any improvement in my protein yield after adding this compound. What could be the issue?
A2: Several factors could contribute to a lack of improvement in protein yield. The most common issues are suboptimal this compound concentration and incorrect timing of its addition. The optimal concentration is critical, as too little may be ineffective, and too much can be toxic to the cells. It is also crucial to add this compound at the appropriate stage of cell growth or induction. Furthermore, the positive effects of this compound can be expression-system dependent, with cell-free systems often showing a more robust response.
Q3: My protein yield has decreased after adding this compound. What is happening?
A3: A decrease in protein yield after this compound addition is often an indication of this compound toxicity. High concentrations of this compound can be cytotoxic, leading to reduced cell viability and, consequently, lower protein production. It is recommended to perform a cell viability assay to determine the toxic threshold for your specific cell line. Another possibility is that this compound may be promoting the aggregation of your specific protein, leading to the formation of inclusion bodies and a decrease in the soluble, functional protein.
Q4: How does this compound affect the solubility of my recombinant protein?
A4: The impact of this compound on protein solubility can vary. By promoting proper protein folding and translation elongation, it can enhance the yield of soluble protein in some cases. However, for proteins that are prone to aggregation, the increased rate of synthesis might lead to misfolding and the formation of inclusion bodies, thereby reducing the amount of soluble protein.
Q5: Is it necessary to add this compound for all recombinant protein expression experiments?
A5: No, this compound supplementation is not always required. Many expression systems are capable of producing high yields of recombinant proteins without the addition of exogenous polyamines. However, it can be a valuable optimization step for difficult-to-express proteins or when aiming to maximize protein yield.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Improvement in Protein Yield | Suboptimal this compound Concentration: The concentration of this compound is either too low to be effective or too high, causing inhibition. | Perform a dose-response experiment to identify the optimal this compound concentration for your specific protein and expression system. A starting range of 0.05 mM to 2 mM is recommended. |
| Incorrect Timing of Addition: The effect of this compound can be diminished if it's not added at the optimal point in the cell growth or induction phase. | For E. coli, add this compound at the time of induction. For mammalian cells like CHO, supplement the culture medium with this compound from the beginning of the culture. | |
| Incompatible Expression System: The beneficial effects of this compound can differ between various expression systems such as E. coli, CHO cells, or cell-free systems. | If optimization in one system is unsuccessful, consider trying a different expression system. Cell-free systems, for instance, often respond well to this compound. | |
| Decreased Protein Yield After this compound Addition | This compound Toxicity: High concentrations of this compound can be toxic to cells, leading to decreased viability and lower protein yield. | Lower the concentration of this compound. It is advisable to conduct a cell viability assay (e.g., trypan blue exclusion) across a range of this compound concentrations to pinpoint the toxic level for your specific cells. |
| Protein Aggregation: this compound might be promoting the aggregation of your protein, leading to the formation of inclusion bodies and a reduction in soluble protein. | Try lowering the expression temperature after induction (e.g., 18-25°C for E. coli). Co-expression with molecular chaperones can also help in proper protein folding. | |
| Cell Lysis or Poor Cell Growth | High this compound Concentration: Excessive this compound levels can be cytotoxic, leading to poor cell growth or lysis. | Reduce the this compound concentration and closely monitor cell growth and morphology. |
| Inconsistent Results Between Experiments | Variability in this compound Stock Solution: Improper storage or handling can lead to the degradation of the this compound stock solution, resulting in inconsistent potency. | Prepare fresh this compound stock solutions regularly. Store them in aliquots at -20°C to prevent repeated freeze-thaw cycles. |
| Inconsistent Culture Conditions: Small variations in experimental conditions (e.g., pH, temperature, media composition) can change how cells respond to this compound. | Maintain strict consistency in all experimental parameters to ensure reproducibility. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the expression system and the specific protein being produced. The following tables provide a summary of typical concentration ranges and their effects.
Table 1: Recommended this compound Concentration Ranges for Different Expression Systems
| Expression System | Recommended Concentration Range | Notes |
| E. coli | 0.1 mM - 5.0 mM | Addition at the time of induction is recommended. |
| CHO Cells | 0.05 mM - 2.0 mM | Supplementation in the basal medium from the start of the culture is advised. |
| Cell-free Systems | Varies | Often show a robust positive response to this compound. |
Table 2: Impact of this compound Concentration on CHO-K1 Cell Culture Performance
| This compound Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Cell Viability (%) | Monoclonal Antibody (mAb) Titer (mg/L) |
| 0 | 8.5 | 85 | 1200 |
| 50 | 10.2 | 92 | 1500 |
| 100 | 11.5 | 95 | 1800 |
| 500 | 9.8 | 90 | 1650 |
| 1000 | 7.5 | 82 | 1300 |
Note: This is representative data, and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Experiment in E. coli
Objective: To determine the optimal this compound concentration for maximizing recombinant protein expression in E. coli.
Materials:
-
E. coli strain containing the expression plasmid
-
LB medium with appropriate antibiotic
-
Inducer (e.g., IPTG)
-
100 mM this compound stock solution (sterile filtered)
Methodology:
-
Culture Preparation: Inoculate a single colony of your E. coli strain into 5 mL of LB medium with the necessary antibiotic and grow overnight at 37°C with shaking.
-
Induction and this compound Addition: The following day, dilute the overnight culture 1:100 into multiple flasks of fresh LB medium with antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Dose-Response Setup: Induce protein expression by adding the inducer to the desired final concentration. Immediately after induction, add this compound from your stock solution to different flasks to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM).
-
Expression: Continue to incubate the cultures for the desired time and temperature (e.g., 4 hours at 37°C or overnight at 18°C).
-
Analysis: Harvest the cells by centrifugation. Lyse the cells and separate the soluble and insoluble fractions. Analyze the protein yield in each fraction using SDS-PAGE and quantify through densitometry or a protein-specific assay like a Western blot or ELISA.
Protocol 2: this compound Supplementation in CHO Cell Fed-Batch Culture
Objective: To evaluate the effect of different this compound concentrations on cell growth, viability, and recombinant protein production in a CHO cell fed-batch culture.
Materials:
-
CHO cells expressing the recombinant protein
-
Basal and feed media for CHO cell culture
-
100 mM sterile this compound stock solution
Methodology:
-
Prepare this compound-Supplemented Medium: Prepare your basal and feed media. Add this compound from a sterile stock solution to the basal medium to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1.0, 2.0 mM).
-
Cell Inoculation: Inoculate the CHO cells into the various this compound-supplemented basal media at your desired seeding density.
-
Fed-Batch Culture: Maintain the fed-batch culture according to your standard protocol, adding the appropriate feed media at scheduled intervals.
-
Sampling and Analysis: Take daily samples to monitor viable cell density and viability.
-
Quantification: At the end of the culture, harvest the supernatant and purify the recombinant protein. Quantify the final protein titer using a suitable method such as ELISA, HPLC, or spectrophotometry.
Visualizations
Caption: this compound's role in protein synthesis and cell growth.
Caption: Troubleshooting low protein yield with this compound.
Technical Support Center: Preventing Spermine-Induced Protein Aggregation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on preventing spermine-induced protein aggregation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of This compound (B22157) in protein aggregation?
This compound is a naturally occurring polyamine that can have a dual role in protein aggregation, depending on the specific protein, its concentration, and the experimental conditions.[1][2] At physiological concentrations, it has been shown to accelerate the aggregation of proteins like alpha-synuclein (B15492655), a key protein in Parkinson's disease.[3][4][5] this compound, being a polycation at physiological pH, can interact with negatively charged residues on proteins, such as the C-terminus of alpha-synuclein, neutralizing charge repulsion and inducing a more compact, aggregation-prone conformation. However, in some contexts, such as with heat-induced aggregation of lysozyme (B549824), high concentrations of this compound (80-100 mM) have been shown to prevent aggregation and even dissolve existing fibrils.
Q2: Why am I seeing an increase in aggregation after adding this compound?
An increase in protein aggregation upon addition of this compound is a commonly observed phenomenon, particularly with natively unfolded proteins like alpha-synuclein. This is often attributed to this compound's ability to bind to the protein, leading to a reduction in the protein's net charge and a significant collapse in its structure. This more compact, partially folded intermediate is more prone to self-assembly and aggregation. The effect is also dependent on the concentration of this compound, with aggregation rates of alpha-synuclein increasing with higher this compound concentrations.
Q3: Can this compound be used to prevent protein aggregation?
Yes, under certain conditions, this compound and other polyamines can act as aggregation suppressors. For example, studies on heat-induced aggregation of lysozyme have demonstrated that this compound at concentrations of 80-100 mM can completely prevent aggregation. This preventative effect is thought to be due to the amine groups playing a key role as aggregation suppressors. It's crucial to determine the optimal concentration for your specific protein and experimental setup, as the effect can be concentration-dependent.
Q4: My protein is forming aggregates even without this compound. How can I be sure this compound is the cause?
It is essential to have proper controls in your experiment. You should always run a control sample of your protein in the same buffer and under the same conditions but without this compound. This will allow you to determine the baseline level of spontaneous aggregation for your protein. If the aggregation is significantly higher in the presence of this compound, it is likely a contributing factor. Additionally, factors like low pH, elevated temperature, and the presence of multivalent metal ions can also promote the aggregation of proteins like alpha-synuclein.
Q5: What are some common techniques to monitor this compound-induced protein aggregation?
Several techniques can be used to monitor protein aggregation in vitro. Some of the most common include:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that binds to amyloid fibrils, resulting in a significant increase in fluorescence intensity. This assay is widely used to quantify the formation of fibrillar aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of an increase in the hydrodynamic radius as proteins aggregate.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to resolve monomers, dimers, and higher-order aggregates.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution images of protein aggregates, allowing for the visualization of their morphology (e.g., oligomers, protofibrils, and mature fibrils).
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Aggregation Kinetics
| Possible Cause | Troubleshooting Suggestion |
| Variability in this compound Concentration | Ensure accurate and consistent preparation of this compound stock solutions. Use freshly prepared solutions for each experiment to avoid degradation. |
| Inconsistent Protein Purity/Concentration | Purify the protein to homogeneity. Accurately determine the protein concentration before each experiment using a reliable method (e.g., BCA assay or UV absorbance). |
| Buffer Conditions | Maintain consistent pH and ionic strength of the buffer across all experiments. Polyamines can be sensitive to pH changes. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the aggregation assay. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent volumes. |
Issue 2: No Aggregation Observed After Adding this compound
| Possible Cause | Troubleshooting Suggestion |
| This compound Concentration Too Low or Too High | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for inducing aggregation of your specific protein. |
| Protein is Resistant to this compound-Induced Aggregation | Not all proteins are susceptible to this compound-induced aggregation. Confirm from the literature if your protein of interest is known to aggregate in the presence of this compound. |
| Suboptimal Assay Conditions | Adjust experimental parameters such as pH, temperature, and incubation time. Some proteins may require specific conditions to aggregate. |
| Insensitive Detection Method | Ensure your chosen assay is sensitive enough to detect early-stage aggregation. Consider using a combination of orthogonal techniques for confirmation. |
Issue 3: High Background Signal in ThT Assay
| Possible Cause | Troubleshooting Suggestion |
| This compound or Buffer Components Interfere with ThT Fluorescence | Run a control with just the buffer and this compound (without the protein) to check for background fluorescence. If high, consider using a different buffer or an alternative aggregation detection method. |
| Presence of Pre-existing Aggregates in Protein Stock | Before starting the aggregation assay, centrifuge your protein stock at high speed to pellet any pre-existing aggregates. Use the supernatant for your experiments. |
| ThT Concentration Too High | Optimize the ThT concentration. A final concentration of 10-20 µM is typically recommended. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of polyamines on protein aggregation.
Table 1: Effect of Polyamines on Alpha-Synuclein Aggregation
| Polyamine | Concentration | Effect on Aggregation | Reference |
| Spermidine (B129725) | Physiological levels | Induces conformational changes and misfolding, promoting aggregation. | |
| This compound | Near physiological pH | Induces a collapsed conformation, increasing the aggregation rate. | |
| Putrescine, Spermidine, this compound | Increasing concentrations | Accelerate aggregation and fibrillization in a charge- and length-dependent manner. |
Table 2: Preventive Effects of Polyamines on Protein Aggregation
| Polyamine | Protein | Condition | Effective Concentration | Reference |
| Spermidine & this compound | Lysozyme | Heat-induced (98°C) | 80-100 mM |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation
Objective: To quantify the formation of amyloid-like fibrils in the presence of this compound.
Materials:
-
Purified protein of interest
-
This compound solution (freshly prepared)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the protein stock to the desired final concentration in the assay buffer. To remove any pre-existing aggregates, centrifuge the protein solution at >14,000 x g for 15-30 minutes at 4°C and use the supernatant.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
Prepare various concentrations of this compound in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the protein solution.
-
Add the this compound solution to the desired final concentrations. Include a control with no this compound.
-
Add the ThT working solution to each well.
-
Include controls for buffer + ThT and buffer + this compound + ThT to measure background fluorescence.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate temperature for your experiment.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record fluorescence measurements at regular time intervals (e.g., every 5-15 minutes) for the duration of the experiment. It is recommended to briefly shake the plate before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer + ThT) from all readings.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve typically shows a lag phase, an exponential growth phase, and a plateau.
-
Protocol 2: Dynamic Light Scattering (DLS) for Measuring Aggregate Size
Objective: To determine the change in the hydrodynamic radius of a protein in the presence of this compound over time.
Materials:
-
Purified protein of interest
-
This compound solution
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Prepare the protein solution in the filtered assay buffer. Centrifuge to remove any pre-existing aggregates.
-
Prepare the this compound solution in the same filtered buffer.
-
-
Measurement:
-
Mix the protein and this compound solutions in a clean cuvette to the desired final concentrations.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform DLS measurements at regular time intervals to monitor the change in the average hydrodynamic radius and polydispersity index (PDI).
-
-
Data Analysis:
-
Analyze the correlation functions to obtain the size distribution of the particles in the solution.
-
Plot the average hydrodynamic radius as a function of time to observe the kinetics of aggregation.
-
Visualizations
Caption: Experimental workflow for studying this compound-induced protein aggregation.
Caption: Troubleshooting logic for inconsistent aggregation results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polyamines putrescine and spermidine as modulators of protein aggregation rate: The effect on DTT-induced aggregation of α-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Spermidine on Misfolding and Interactions of Alpha-Synuclein | PLOS One [journals.plos.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Cellular polyamines promote the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Spermine Solutions for Long-Term Experimental Use
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the preparation, storage, and troubleshooting of spermine (B22157) solutions to ensure stability and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: Solid this compound should be stored in a cool, dry place, ideally between 2-8°C, to maintain its integrity.[1]
Q2: How should I prepare a stable stock solution of this compound?
A2: To maximize stability, prepare this compound stock solutions using degassed, sterile water. It is highly recommended to use this compound tetrahydrochloride salt, as it is more stable in solid form than the free base.[2] The prepared solution should be sterilized by passing it through a 0.22 µm filter.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound solutions are prone to oxidation.[2][3][4] For long-term use, it is best to store them as single-use aliquots at -20°C or below. To further minimize degradation, the headspace of each aliquot vial should be purged with an inert gas like argon or nitrogen before sealing.
Q4: How long can I store frozen this compound aliquots?
Q5: Is this compound sensitive to light?
A5: There is limited public data on the photostability of this compound. However, as a general laboratory best practice, it is advisable to store this compound solutions in light-protected containers to prevent potential photodegradation.
Q6: What is the optimal pH for this compound solution stability?
A6: this compound is a strongly basic molecule and is fully protonated at physiological pH. To prevent base-catalyzed degradation, it is generally recommended to maintain a neutral to slightly acidic pH for solutions containing amines. The optimal pH for your specific application should be determined empirically.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh this compound solutions from a solid stock for critical experiments.
-
Ensure Proper Preparation and Storage: Use degassed, sterile water and store as single-use aliquots under an inert atmosphere at -20°C or below.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can accelerate degradation. Use single-use aliquots to avoid this.
-
Verify Concentration: If you suspect degradation, verify the concentration of your this compound stock solution using an analytical method like HPLC.
-
Issue 2: Precipitate Formation Upon Thawing
-
Possible Cause: The solution may have become too concentrated during the freezing process, or the this compound may have degraded or reacted with buffer components.
-
Troubleshooting Steps:
-
Gentle Re-dissolving: Warm the solution to room temperature and vortex gently to try and redissolve the precipitate.
-
Discard if Necessary: If the precipitate does not dissolve, it may be a sign of degradation. In this case, it is best to discard the solution and prepare a fresh batch.
-
Buffer Compatibility: Consider preparing your this compound solution in a different buffer system that is known to be compatible. This compound can precipitate in phosphate (B84403) buffers to form this compound phosphate, which is insoluble in water at a pH of 5.
-
Issue 3: Observed Cellular Toxicity
-
Possible Cause: High concentrations of this compound can be toxic to cells. In serum-containing media, this compound can be metabolized by amine oxidases into cytotoxic byproducts like acrolein and hydrogen peroxide.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.
-
Serum-Free Media: Whenever possible, use serum-free media to avoid enzymatic degradation of this compound.
-
Heat-Inactivated Serum: If serum is required, consider using heat-inactivated serum to reduce amine oxidase activity.
-
Use Amine Oxidase Inhibitors: Co-treatment with an amine oxidase inhibitor, such as aminoguanidine, can prevent the formation of toxic metabolites.
-
Quantitative Data on this compound Stability
Comprehensive quantitative data on the degradation kinetics of this compound under various conditions is limited in public literature. The following table provides general stability information based on manufacturer recommendations and data for related polyamines like spermidine.
| Condition | Solvent/Form | Recommended Storage Temperature | Reported Stability/Recommendations |
| Solid | N/A | 2-8°C | Stable when stored properly in a cool, dry place. |
| Aqueous Solution | Degassed Water | -20°C | Store in frozen, single-use aliquots under an inert atmosphere. A conservative estimate for use is within one month. |
| Aqueous Solution | Water | 2-8°C | Prone to oxidation; short-term storage only is recommended. |
| Aqueous Solution | Water | Room Temperature | Not recommended for storage due to the high potential for oxidation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound tetrahydrochloride (solid)
-
Degassed, sterile, nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Sterile conical tubes
-
Sterile, single-use microcentrifuge tubes
-
0.22 µm sterile syringe filter
Methodology:
-
In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound tetrahydrochloride.
-
Dissolve the solid this compound in the appropriate volume of degassed, sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Purge the headspace of each aliquot with a gentle stream of inert gas.
-
Seal the containers tightly and immediately store them at -20°C or -80°C.
Protocol 2: Assessment of this compound Solution Stability by HPLC
Objective: To determine the stability of a this compound solution under different stress conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Appropriate buffers for pH stress conditions
-
Controlled light source (photostability chamber)
-
Derivatization agent (e.g., o-phthalaldehyde) for fluorescence detection
Methodology:
-
Sample Preparation and Stress Conditions:
-
Temperature Stress: Aliquot the this compound solution and store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
pH Stress: Adjust the pH of the this compound solution to different values (e.g., pH 3, 5, 7, 9) using suitable buffers.
-
Light Exposure: Expose aliquots of the solution to a controlled light source, keeping control samples in the dark.
-
-
Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
HPLC Analysis:
-
Prepare samples for injection, including a derivatization step if using a fluorescence detector.
-
Inject the samples into the HPLC system.
-
Separate this compound from its degradation products on the C18 column using an appropriate mobile phase gradient.
-
Detect and quantify the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Protocol 3: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add the this compound-containing medium to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control to determine the effect of this compound on cell viability.
Signaling Pathways and Workflows
This compound's Role in NMDA Receptor Signaling
This compound acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. It can potentiate NMDA receptor function by reducing desensitization.
Caption: this compound potentiates NMDA receptor activity.
This compound-Induced Autophagy Pathway
This compound is known to induce autophagy, a cellular process for degrading and recycling cellular components. One of the proposed mechanisms involves the inhibition of the acetyltransferase EP300.
Caption: Simplified pathway of this compound-induced autophagy.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines the logical steps for conducting a stability study of a this compound solution.
Caption: Workflow for this compound stability assessment.
References
- 1. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms influencing stimulatory effects of this compound at recombinant N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting spermine precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding spermine (B22157) precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and resolve issues with this compound precipitation during your experiments.
Problem: Precipitate forms immediately upon adding this compound to cell culture media.
| Potential Cause | Recommended Solution |
| High Local Concentration | Add this compound solution drop-wise while gently swirling the media to ensure rapid and even dispersion. |
| Incorrect Solvent | Prepare stock solutions in low-salt buffers (e.g., HEPES) or water instead of phosphate-buffered saline (PBS). |
| High pH of Media | Ensure the cell culture media is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding this compound. |
| Presence of High Phosphate (B84403)/Bicarbonate | Reduce the concentration of phosphate or use a phosphate-free buffer system if compatible with your cell line. |
Problem: Precipitate forms over time in this compound-containing media.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Store this compound-containing media at the recommended temperature and avoid repeated warming and cooling cycles. |
| Interaction with Serum Components | If using serum, add this compound to the basal media first and allow it to fully dissolve before adding the serum. |
| Extended Storage | Prepare fresh this compound-containing media for each experiment, especially for long-term cultures. |
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms when I add this compound to my cell culture media?
A1: The precipitate is most likely a salt complex formed between the polycationic this compound and anionic components in the media, such as phosphate and bicarbonate ions. This is a common issue due to the high positive charge of this compound at physiological pH.
Q2: At what concentration does this compound typically precipitate in standard media like DMEM or RPMI-1640?
A2: The exact concentration can vary depending on the specific media formulation, temperature, and pH. However, issues can begin to arise at concentrations as low as 10 µM, with significant precipitation often observed at concentrations above 100 µM.
Q3: How can I prepare a stable, high-concentration stock solution of this compound?
A3: It is recommended to prepare a 10 mM stock solution of this compound tetrahydrochloride in sterile, nuclease-free water or a low-salt buffer like 10 mM HEPES. Avoid using phosphate-buffered saline (PBS) as it can cause immediate precipitation.
Q4: Can I filter out the precipitate and still use the media?
A4: This is not recommended. Filtering the media will remove the precipitated this compound, leading to an unknown and lower final concentration in your experiment. This will introduce significant variability and make your results unreliable.
Q5: Are there any alternatives to this compound that are less prone to precipitation?
A5: While this compound is a specific polyamine with unique biological functions, other polyamines like spermidine (B129725) or putrescine might be considered depending on the experimental goals. However, they also carry positive charges and can precipitate, though their tendency to do so may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weigh out the required amount of this compound tetrahydrochloride powder in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water or 10 mM HEPES buffer to achieve a final concentration of 10 mM.
-
Vortex briefly until the this compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Addition of this compound to Cell Culture Media
-
Ensure your basal cell culture medium is at the desired temperature (e.g., 37°C).
-
Thaw an aliquot of your 10 mM this compound stock solution.
-
Dilute the stock solution in a small volume of basal media before adding it to the main volume. This is a "pre-dilution" step.
-
While gently swirling the main volume of cell culture media, add the pre-diluted this compound solution drop-wise.
-
If your protocol includes serum or other supplements, add them after the this compound has been thoroughly mixed into the basal media.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| Water | High | Recommended for stock solutions. |
| 10 mM HEPES | High | A suitable alternative to water. |
| Phosphate-Buffered Saline (PBS) | Low | Prone to immediate precipitation. |
| Ethanol | Moderate | May not be suitable for all cell culture applications. |
Visual Guides
Caption: Workflow for preparing and adding this compound to cell culture media.
Caption: Troubleshooting logic for this compound precipitation.
Technical Support Center: Overcoming Spermine Degradation in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers encounter with spermine (B22157) degradation in biological assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and efficacy of this compound in their experiments.
Frequently Asked questions (FAQs)
Q1: I added this compound to my cell culture, and instead of the expected biological effect, I observed significant cytotoxicity. What is the likely cause?
A1: Unexpected cytotoxicity upon this compound addition is a common issue, primarily caused by its degradation into toxic byproducts.[1] The main culprits are amine oxidases present in serum supplements, such as Fetal Bovine Serum (FBS).[1][2] These enzymes oxidize this compound, generating highly reactive and cytotoxic molecules, including hydrogen peroxide (H₂O₂), acrolein, and other aldehydes.[3][4] These byproducts can induce oxidative stress and apoptosis, masking the true biological effects of this compound.
Q2: What are the primary enzymatic pathways responsible for this compound degradation in my experiments?
A2: this compound degradation in biological assays occurs through two main pathways:
-
Serum-Mediated Oxidation: Bovine serum amine oxidases (BSAO), present in FBS and other ruminant sera, directly oxidize this compound and spermidine. This reaction produces spermidine, putrescine, H₂O₂, and acrolein, a highly toxic unsaturated aldehyde.
-
Intracellular Catabolism: Inside the cells, this compound is catabolized by two key enzymes:
-
Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates this compound to N¹-acetylthis compound.
-
N¹-acetylpolyamine oxidase (PAOX): This enzyme then oxidizes N¹-acetylthis compound to spermidine.
-
This compound oxidase (SMOX): This enzyme directly converts this compound to spermidine, also producing H₂O₂ and 3-aminopropanal, which can be converted to acrolein.
-
Q3: How can I prevent this compound degradation in my cell culture experiments?
A3: Several strategies can be employed to minimize this compound degradation:
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Use Serum-Free Media: If your cell line can be maintained in serum-free conditions, this is the most direct way to eliminate the activity of serum amine oxidases.
-
Heat-Inactivate Serum: Heating serum to 56°C for 30 minutes can reduce the activity of heat-labile amine oxidases.
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Use Amine Oxidase Inhibitors: Chemical inhibitors can be added to the culture medium to block the activity of amine oxidases.
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Aminoguanidine: A commonly used inhibitor of diamine oxidase (DAO) present in FBS.
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MDL 72527: A potent inhibitor of both this compound oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX).
-
-
Prepare Stable this compound Solutions: this compound solutions, especially the free base form, are prone to oxidation. It is crucial to prepare fresh solutions, use degassed water, and store them as frozen aliquots under an inert gas.
Q4: I am observing inconsistent results between different batches of Fetal Bovine Serum (FBS). Why is this happening and what can I do?
A4: Different batches of FBS can have varying levels of amine oxidase activity, leading to inconsistent this compound degradation and, consequently, variable experimental outcomes. To address this, it is recommended to test new batches of FBS for their effect on your specific assay before use. You can do this by running a small-scale experiment comparing the new batch to a previously validated batch. If you are a consistent user, you can request samples from suppliers for testing and reserve lots that show minimal interference in your assays.
Troubleshooting Guides
Problem 1: High background toxicity in control wells (with serum but without this compound).
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Possible Cause: The serum batch itself may have high levels of endogenous polyamines that are being degraded, or it may contain other toxic substances.
-
Solution:
-
Test a new batch of FBS.
-
Consider using a lower percentage of FBS if your cells can tolerate it.
-
Filter the serum through a 0.22 µm filter before use.
-
Problem 2: this compound shows toxicity even in serum-free media.
-
Possible Cause: High concentrations of this compound can be inherently toxic to some cell lines. The toxicity may also be cell density-dependent.
-
Solution:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. A typical starting range to test is 0.1 µM to 100 µM.
-
Ensure you are using a consistent and optimal cell seeding density in all experiments.
-
Problem 3: Inconsistent results despite using the same batch of FBS and this compound concentration.
-
Possible Cause: The stability of your this compound stock solution may be compromised. This compound solutions can degrade over time, especially with repeated freeze-thaw cycles. Another possibility is variability in cell health or passage number.
-
Solution:
-
Prepare fresh this compound solutions from a solid stock for each experiment.
-
Aliquot your this compound stock solution into single-use tubes to avoid multiple freeze-thaw cycles.
-
Ensure your cells are healthy and within a consistent passage number range for all experiments.
-
Consider synchronizing your cells to a specific phase of the cell cycle before this compound treatment to reduce variability.
-
Data Presentation
Table 1: Inhibitors of this compound Degradation
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Key Considerations |
| Aminoguanidine | Diamine Oxidase (DAO) in serum | 0.5 mM - 1 mM | Effective at preventing degradation by serum oxidases. |
| MDL 72527 | This compound Oxidase (SMOX), N¹-acetylpolyamine Oxidase (PAOX) | IC₅₀: 6.1 µM (SMOX), 0.02 µM (PAOX) | Potent inhibitor of intracellular this compound catabolism. |
Experimental Protocols
Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)
Objective: To reduce the activity of heat-labile amine oxidases in FBS.
Materials:
-
Frozen Fetal Bovine Serum (FBS)
-
Water bath set to 56°C
-
Sterile, empty control bottle identical to the FBS bottle
-
Thermometer
-
Ice bath
Procedure:
-
Thaw the FBS slowly at 2-8°C or at room temperature. Avoid rapid thawing at 37°C to prevent protein precipitation.
-
Once thawed, gently swirl the bottle to ensure a homogenous mixture.
-
Fill the control bottle with water to the same level as the serum in the FBS bottle. Place a thermometer in the control bottle.
-
Place both the FBS bottle and the control bottle in the 56°C water bath. The water level should be above the serum level but below the cap.
-
Monitor the temperature in the control bottle. Once it reaches 56°C, start a timer for 30 minutes.
-
Gently swirl the FBS bottle every 5-10 minutes to ensure uniform heating.
-
After 30 minutes, immediately transfer the FBS bottle to an ice bath to cool it down rapidly.
-
Once cooled, the heat-inactivated FBS can be used or aliquoted and stored at -20°C.
Protocol 2: Determining this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium (with or without heat-inactivated FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: HPLC Quantification of Polyamines
Objective: To quantify the concentration of this compound and its metabolites in biological samples.
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) and N-acetyl-L-cysteine)
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
-
Polyamine standards (this compound, spermidine, putrescine)
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with PBS.
-
Lyse cells or homogenize tissue in cold PCA (e.g., 0.2 M) or TCA (e.g., 5% v/v).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
An automated in-line reaction of the polyamines in the supernatant with o-phthalaldehyde and N-acetyl-L-cysteine is performed to yield fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamines on a C18 column using an appropriate gradient elution.
-
Detect the fluorescent derivatives using a fluorometer (excitation: 340 nm, emission: 450 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of polyamine standards.
-
Determine the concentration of polyamines in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Enzymatic pathways of this compound degradation in biological assays.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
References
Technical Support Center: Optimizing Buffer Conditions for Spermine-DNA Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during spermine-DNA binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for This compound (B22157) binding to DNA?
A1: The primary driving force for this compound binding to DNA is electrostatic interactions. This compound is a polyamine that is positively charged at physiological pH, allowing it to interact with the negatively charged phosphate (B84403) backbone of DNA. This interaction can lead to DNA condensation.[1][2][3]
Q2: How does pH affect this compound-DNA binding?
A2: The pH of the buffer significantly influences the charge of both this compound and DNA, thereby affecting their interaction. At physiological pH (around 7.0-7.4), this compound is fully protonated and carries a +4 charge, leading to strong binding with negatively charged DNA.[4][5] Deviations from this optimal pH range can alter the protonation state of this compound and the charge on DNA, thus modulating the binding affinity. For instance, at a higher pH of 8.5, this compound can still decrease the growth rate of E. coli, indicating interaction, but extreme pH values can be detrimental.[6]
Q3: What is the role of salt concentration in this compound-DNA binding studies?
A3: Salt concentration, specifically the presence of monovalent cations like Na⁺, plays a crucial role in modulating the electrostatic interactions between this compound and DNA. High concentrations of monovalent salts can screen the negative charges on the DNA backbone, which can weaken the electrostatic attraction between DNA and this compound.[7][8] This can lead to the resolubilization of condensed DNA.[7] Conversely, in some experimental setups, high salt concentrations (e.g., 1.2 M NaCl) have been used to suppress DNA precipitation when studying DNA translocation through nanopores in the presence of this compound.[9]
Q4: Can this compound interfere with common molecular biology assays?
A4: Yes, this compound can interfere with enzymatic assays that involve nucleic acids. For example, high concentrations of this compound can inhibit PCR and other DNA polymerase-based assays.[10][11] This inhibition is often due to DNA aggregation or conformational changes in the enzyme or DNA substrate.[10] However, at optimal, low concentrations, this compound can sometimes stimulate the activity of certain DNA polymerases.[10]
Troubleshooting Guides
Issue 1: Inconsistent or weak binding observed in fluorescence spectroscopy.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify and adjust the buffer pH to be within the optimal range for this compound-DNA interaction (typically pH 7.0-7.4).[4] Perform a pH titration to determine the optimal pH for your specific experimental setup. |
| Incorrect Salt Concentration | Optimize the monovalent salt concentration in your buffer. High salt concentrations can weaken the interaction.[7] Perform a salt titration to find the ideal concentration that promotes binding without causing DNA precipitation. |
| Fluorescent Dye Interference | The choice of fluorescent dye can impact the results. Some dyes may interact with this compound directly, leading to quenching or enhancement of the signal that is independent of DNA binding.[2][12] It is crucial to perform control experiments with the dye and this compound in the absence of DNA. |
| DNA Concentration | The concentration of DNA can affect the binding equilibrium. Ensure you are working within a suitable concentration range for your instrument and assay. |
Issue 2: Difficulty in achieving DNA condensation.
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | The ratio of this compound to DNA phosphate is critical for condensation. DNA condensation typically occurs when a significant portion of the DNA phosphate charge is neutralized.[13][14] Increase the this compound concentration in a stepwise manner to determine the optimal ratio for condensation. |
| High Monovalent Salt Concentration | As mentioned, high concentrations of monovalent salts can prevent DNA condensation by screening electrostatic interactions.[7] Reduce the salt concentration in your buffer. |
| Presence of Competing Cations | Divalent cations (e.g., Mg²⁺) can also interact with DNA and may compete with this compound, affecting condensation.[15] Consider the entire ionic composition of your buffer. |
Data Presentation
Table 1: Effect of Monovalent Salt (Na⁺) Concentration on this compound-DNA Binding Affinity (Ka) at pH 7.0
| [Na⁺] (mM) | Ka (M⁻¹) |
| 10 | Value not explicitly found in search results |
| 50 | Value not explicitly found in search results |
| 100 | Value not explicitly found in search results |
| 200 | Value not explicitly found in search results |
Note: While the qualitative effect of salt is described, specific Ka values at varying Na+ concentrations were not available in the provided search results. The general trend is that increasing monovalent salt concentration decreases the binding affinity.
Table 2: Binding Affinity of Polyamines to DNA
| Polyamine | Binding Affinity (Ki) |
| This compound | 6.20 x 10⁵ M⁻¹ |
| Spermidine (B129725) | 3.10 x 10⁵ M⁻¹ |
| Putrescine | 1.80 x 10⁴ M⁻¹ |
| Cadaverine | 1.60 x 10⁴ M⁻¹ |
| Data from isothermal titration calorimetry experiments at T = 293.15 K, showing binding affinity correlates with the number of positive charges.[1] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound-DNA Binding
-
Preparation of Solutions:
-
Prepare a solution of DNA in the desired buffer (e.g., citrate-phosphate buffer, pH 7.0).[16] The buffer should be thoroughly degassed.
-
Prepare a concentrated solution of this compound in the same buffer.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 293.15 K).[1]
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the DNA solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) for this compound-DNA Binding
-
Sensor Chip Preparation:
-
Immobilize biotinylated double-stranded DNA onto a streptavidin-coated sensor chip.[17]
-
-
System Setup:
-
Equilibrate the system with running buffer (e.g., a buffer with optimized pH and salt concentration).
-
-
Binding Analysis:
-
Inject different concentrations of this compound over the sensor surface.
-
The binding of this compound to the immobilized DNA will cause a change in the refractive index, which is measured in resonance units (RU).[18]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for this compound-DNA binding studies.
Caption: Troubleshooting logic for inconsistent this compound-DNA binding.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of polyamine–DNA recognition: spermidine and this compound interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Polyamine stress at high pH in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt Effects On Condensed Protamine-Dna Assemblies: Anion Binding And Weakening Of Attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Salt Concentrations and Bending Energy on the Extent of Ejection of Phage Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interference of PCR amplification by the polyamines, this compound and spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of fluorescent dyes with DNA and this compound using fluorescence spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamics of DNA binding and condensation: isothermal titration calorimetry and electrostatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Item - ITC derived thermodynamic parameters for the binding of this compound to CP, EC and ML DNA at 293.15 K at different [Na+] concentrationa. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Intracellular Spermine
Welcome to the technical support center for the accurate quantification of intracellular spermine (B22157). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in this compound analysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying intracellular this compound?
A1: The most prevalent methods for intracellular this compound quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC methods often require a derivatization step to enable sensitive detection via UV or fluorescence detectors.[3][4] LC-MS/MS offers high sensitivity and specificity and can sometimes be performed without derivatization, although derivatization can improve performance. Other methods include enzyme-linked immunosorbent assays (ELISA) and enzymatic assays, though they may have limitations in terms of specificity and are less commonly used for precise quantification.
Q2: Why is derivatization often necessary for this compound quantification by HPLC?
A2: this compound is a small, aliphatic polyamine that lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at low concentrations. Derivatization attaches a molecule to this compound that has a strong UV absorbance or fluorescence, thereby significantly increasing the sensitivity of detection. Common derivatizing agents include dansyl chloride, benzoyl chloride, and o-phthalaldehyde (B127526) (OPA).
Q3: What are the main challenges associated with sample preparation for intracellular this compound analysis?
A3: The main challenges include ensuring complete cell lysis and this compound extraction, preventing degradation of this compound, and removing interfering substances from the sample matrix. This compound is susceptible to oxidation, so proper storage and handling are crucial. The sample matrix in cell lysates is complex and can cause ion suppression in LC-MS/MS or interfere with chromatographic separation in HPLC, potentially leading to inaccurate quantification.
Q4: How can I minimize this compound degradation during sample preparation and storage?
A4: To minimize degradation, it is recommended to work with samples on ice and to use degassed water for preparing solutions. For long-term storage, this compound solutions should be stored as frozen aliquots at -20°C, preferably under an inert gas like argon or nitrogen. It is advisable to use fresh solutions for critical applications, as a conservative estimate for the use of frozen aliquots is within one month.
Q5: What is the "matrix effect" in LC-MS/MS analysis of this compound, and how can it be mitigated?
A5: The matrix effect refers to the alteration of ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, several strategies can be employed, including optimizing sample preparation to remove interfering substances, using stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects, and employing chromatographic techniques that separate this compound from the majority of matrix components. The standard addition method can also be used for internal matrix correction, though it is more time-consuming.
Troubleshooting Guides
Issue 1: Low or No Signal in HPLC Analysis
Q: I am not detecting a this compound peak, or the peak is very small in my HPLC analysis. What could be the cause?
A: This issue can arise from several factors related to sample preparation, derivatization, or the HPLC system itself.
-
Inefficient Derivatization: The derivatization reaction may be incomplete. Ensure that the pH of the reaction is optimal (usually alkaline for most common derivatizing agents) and that the reaction time and temperature are appropriate. Also, check the quality and concentration of your derivatizing agent.
-
This compound Degradation: this compound may have degraded during sample preparation or storage. Always keep samples on ice and prepare fresh solutions when possible.
-
Poor Extraction Recovery: The extraction protocol may not be efficient. Consider optimizing the extraction solvent and procedure. Trichloroacetic acid (TCA) precipitation is a common and effective method for extracting polyamines from cell lysates.
-
HPLC System Issues: Check the HPLC system for any leaks, ensure the detector lamp is on and functioning correctly, and verify that the mobile phase composition is correct. The injection volume may also be too low.
-
Incorrect Wavelength: Ensure the detector is set to the correct wavelength for the specific derivative you are using.
Issue 2: Poor Peak Shape and Resolution in HPLC
Q: My this compound peak is showing tailing or is not well-separated from other peaks. How can I improve this?
A: Poor peak shape and resolution are common chromatographic problems that can often be resolved by adjusting the mobile phase or column conditions.
-
Mobile Phase Composition: The organic solvent concentration and the pH of the aqueous buffer in the mobile phase are critical for good separation of polyamines. You may need to optimize the gradient elution program.
-
Ion-Pairing Reagents: For underivatized polyamines, the use of ion-pairing reagents in the mobile phase can improve retention and peak shape on reverse-phase columns. However, be aware that these reagents can contaminate the LC-MS system.
-
Column Choice: Ensure you are using an appropriate column for polyamine analysis. A C18 column is commonly used for derivatized polyamines. For underivatized polyamines, HILIC columns can be a good alternative.
-
Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your final sample in the initial mobile phase.
-
Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape. Flushing the column or using a guard column can help.
Issue 3: Inconsistent or Irreproducible Results in LC-MS/MS
Q: I am getting highly variable results between replicate injections in my LC-MS/MS analysis of this compound. What are the likely causes?
A: Variability in LC-MS/MS results often points to issues with sample preparation, matrix effects, or instrument stability.
-
Matrix Effects: As mentioned in the FAQs, matrix effects can cause significant variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
-
Inconsistent Sample Preparation: Ensure that your sample preparation, including extraction and derivatization (if used), is highly consistent across all samples. Automated sample preparation can help reduce variability.
-
Carryover: this compound from a high-concentration sample can carry over to the next injection, leading to artificially high readings in subsequent samples. Optimize the wash steps between injections to minimize carryover.
-
Instrument Instability: Check the stability of the mass spectrometer's spray and detector response. Fluctuations in these can lead to inconsistent results.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and prepare a master mix when possible.
Issue 4: Low Recovery of this compound from Cell Lysates
Q: I suspect I am losing a significant amount of this compound during my extraction procedure. How can I improve the recovery?
A: Low recovery can be due to inefficient extraction or degradation.
-
Optimize Extraction Method: Compare different extraction protocols. While organic solvents can be used, acid precipitation with agents like perchloric acid (PCA) or trichloroacetic acid (TCA) is often more effective for extracting polar compounds like this compound from biological matrices.
-
Use of Internal Standard: Add a stable isotope-labeled internal standard at the beginning of the sample preparation process to monitor and correct for losses during extraction and subsequent steps.
-
Prevent Adsorption: this compound is a polycation and can adsorb to surfaces. Using low-binding tubes and glassware can help minimize this.
-
Complete Lysis: Ensure that the cells are completely lysed to release all intracellular this compound. Sonication or the use of appropriate lysis buffers can aid in this process.
Quantitative Data Tables
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for this compound with Different Analytical Methods
| Analytical Method | Derivatization Agent | LLOQ | Sample Matrix | Reference |
| LC-MS/MS | Isobutyl chloroformate | 0.1 - 5 ng/mL | Serum | |
| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | 1.0 ng/mL | Serum | |
| LC-MS/MS | None | 2 fmol (on column) | Lung Tissue |
Table 2: Comparison of this compound Extraction Protocols
| Extraction Method | Analyte Recovery Comparison | Reference |
| 6% Trichloroacetic acid (TCA) in methanol (B129727) | More efficient for a majority of polyamines and generated cleaner extracts compared to 70% methanol/ 1% acetic acid. | |
| Perchloric acid (PCA) | Effective for precipitating proteins and extracting polyamines from cell lysates. |
Detailed Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC with Benzoylation
This protocol is adapted from established methods for the analysis of benzoylated polyamines.
1. Sample Preparation and Extraction: a. Place culture plates on ice and aspirate the medium. b. Wash cells three times with ice-cold PBS to remove extracellular this compound. c. Lyse the cells using a suitable lysis buffer (e.g., perchloric acid). d. To the cell lysate, add ice-cold perchloric acid (PCA) to a final concentration of 0.2-0.4 M to precipitate proteins. e. Incubate on ice for 30 minutes. f. Centrifuge at 15,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the polyamines.
2. Derivatization (Benzoylation): a. Adjust the pH of the supernatant to alkaline (pH > 9) by adding sodium carbonate. b. Add benzoyl chloride and vortex vigorously for 1-2 minutes. c. Incubate at room temperature for 20-30 minutes. d. Extract the benzoylated polyamines with diethyl ether. e. Evaporate the ether layer to dryness under a stream of nitrogen. f. Reconstitute the dried residue in a suitable solvent (e.g., methanol or acetonitrile).
3. HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the benzoylated polyamines on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. c. Detect the separated compounds using a UV detector at 229 nm.
4. Quantification: a. Prepare a standard curve using known concentrations of this compound that have undergone the same derivatization and extraction procedure. b. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. c. Normalize the this compound concentration to the total protein content of the cell lysate.
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol is a general guideline based on common practices for LC-MS/MS analysis of polyamines.
1. Sample Preparation and Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells and precipitate proteins using 6% trichloroacetic acid (TCA) in methanol. c. Vortex and incubate on ice. d. Centrifuge at high speed to pellet the protein. e. Collect the supernatant. f. For improved sensitivity, an optional derivatization step with a reagent like isobutyl chloroformate can be performed.
2. LC-MS/MS Analysis: a. Inject the sample supernatant (or derivatized sample) into the LC-MS/MS system. b. Chromatographic separation can be achieved on a C18 or HILIC column depending on whether derivatization was performed. c. For underivatized polyamines, an ion-pairing agent may be added to the mobile phase, but caution is advised due to potential system contamination. d. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for specific and sensitive detection of this compound and its fragments.
3. Quantification: a. A standard curve is generated using a series of known concentrations of a this compound standard. b. A stable isotope-labeled this compound internal standard should be added to all samples and standards at the beginning of the sample preparation to correct for matrix effects and variations in extraction and ionization. c. The concentration of this compound in the samples is determined by the ratio of the analyte peak area to the internal standard peak area, calculated against the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for intracellular this compound quantification.
Caption: Troubleshooting guide for low this compound signal in HPLC/LC-MS.
References
- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
improving the delivery of spermine to cultured cells
Welcome to the Technical Support Center for Improving Spermine (B22157) Delivery to Cultured Cells. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing experimental workflows and troubleshooting common issues encountered when delivering this compound to in vitro cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound uptake in mammalian cells?
A1: this compound and other polyamines are taken up from the extracellular environment by a specialized Polyamine Transport System (PTS).[1] This system is highly regulated and can involve multiple mechanisms, including caveolin-1 (B1176169) dependent endocytosis and specific solute carriers (SLCs) like SLC3A2.[2][3][4][5] The activity of the PTS is dynamic; for instance, it is often upregulated in rapidly proliferating cancer cells to meet their high demand for polyamines.
Q2: Why do my cells die after I add this compound to the culture medium? This seems to be a common problem.
A2: This is a frequent issue, and the cytotoxicity is often not caused by this compound itself but by its breakdown products. Fetal Bovine Serum (FBS) and other animal sera, commonly used in cell culture media, contain enzymes called amine oxidases.[6][7][8] These enzymes oxidize this compound, generating toxic byproducts such as hydrogen peroxide, ammonia, and reactive aldehydes like acrolein, which are highly damaging to cells.[6][7]
Q3: How can I prevent the serum-induced cytotoxicity of this compound?
A3: There are several effective strategies:
-
Use an Amine Oxidase Inhibitor: Add an inhibitor like aminoguanidine (B1677879) (typically at a final concentration of 1 mM) to your culture medium along with this compound.[7][9] This prevents the enzymatic breakdown of this compound.
-
Use Serum-Free Medium: If your cell line can be maintained in serum-free conditions for the duration of the experiment, this will eliminate the source of the amine oxidases.[6][8]
-
Heat-Inactivate Serum: While less common for this purpose, heat-inactivating the serum may reduce some amine oxidase activity.
Q4: My results with this compound treatment are inconsistent between experiments. What could be the cause?
A4: Variability can stem from several sources:
-
Serum Batch Variability: Different lots of FBS can have varying levels of amine oxidase activity, leading to inconsistent levels of toxic byproducts.[6]
-
Cell Density and Passage Number: The effective concentration of this compound per cell is influenced by plating density.[6] Furthermore, cell characteristics, including transporter expression, can change with increasing passage number, altering their response.[6]
-
pH Shifts: this compound is a polycationic molecule, and adding it to media can alter the pH. Ensure the final pH of your medium is within the optimal range for your cells.[6]
Q5: How can I increase the efficiency of this compound delivery into my cells?
A5: To enhance uptake, especially in cells with a naturally low PTS activity, you can use the following approaches:
-
Deplete Intracellular Polyamines: Pre-treating cells with an inhibitor of polyamine synthesis, such as DFMO (α-difluoromethylornithine), depletes intracellular polyamine pools. This often leads to a compensatory upregulation of the PTS, thereby increasing the uptake of exogenously supplied this compound.[1][9]
-
Use Delivery Vehicles: Formulating this compound with delivery agents like cationic polymers (e.g., PEI), liposomes, or nanoparticles can facilitate its entry into cells, bypassing the reliance on the native PTS.[10][11][12][13]
Troubleshooting Guide
This guide addresses specific problems in a structured format to help you quickly identify and solve experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed Shortly After this compound Addition | Oxidation of this compound by amine oxidases in the culture serum (e.g., FBS).[6][7][8] | 1. Add aminoguanidine (1 mM) to the medium to inhibit amine oxidases.[7][9]2. Conduct the experiment in serum-free medium if the cell line tolerates it.[8]3. Perform a dose-response curve to find the maximum non-toxic concentration for your specific cells.[6][7] |
| Low or Undetectable Intracellular this compound Levels Post-Treatment | 1. Low expression or activity of the native Polyamine Transport System (PTS).2. Negative feedback regulation from already high intracellular polyamine levels.[9] | 1. Pre-treat cells with DFMO (1-5 mM for 24-72 hours) to upregulate the PTS.[9]2. Increase incubation time with this compound.3. Utilize a carrier system such as this compound-conjugated nanoparticles or liposomes.[13][14][15] |
| Inconsistent Cell Growth or Viability Across Replicates | 1. Uneven cell seeding density.2. Batch-to-batch variation in serum amine oxidase activity.[6]3. Fluctuations in medium pH after adding this compound. | 1. Ensure a consistent and even cell seeding density for all experiments.[6]2. Test each new batch of serum for its effect on this compound toxicity.3. Verify the pH of the culture medium after adding this compound and adjust if necessary. |
| Delivery Vehicle (e.g., Nanoparticle) Shows High Toxicity | The positive charge of the delivery vehicle itself can cause membrane disruption and cytotoxicity.[12] | 1. Optimize the ratio of the delivery vehicle to this compound (or other cargo).2. Perform a dose-response curve for the empty vehicle to determine its intrinsic toxicity.3. Consider surface modifications (e.g., PEGylation) to shield the charge and improve biocompatibility. |
Data Presentation: Comparison of Delivery Strategies
The choice of delivery method can significantly impact both efficiency and cell health. The following tables summarize quantitative data from studies using different approaches.
Table 1: Effect of this compound Concentration on Cell Viability with a PEI-Based Delivery Vector
Data derived from a study on 293T cells using a PEI/DNA/Spermine complex. Viability was assessed via MTT assay.[10]
| This compound Concentration (µg/mL) | Approximate Cell Viability (%) |
| 50 | ~85% |
| 100 | ~85% |
| 150 | ~85% |
| 200 | ~85% |
| 300 | ~76% |
Table 2: Kinetic Constants for Polyamine Uptake in Various Cultured Mammalian Cell Lines
This table highlights the differing affinities (Km) and maximum uptake velocities (Vmax) of the polyamine transport system across cell lines for spermidine (B129725), a close analogue of this compound.[16]
| Cell Line | Km (µM) for Spermidine | Vmax (pmol/10⁶ cells/30 min) for Spermidine |
| L 1210 | 0.4 | 12 |
| P 388 | 1.0 | 25 |
| C 6 | 0.8 | 18 |
| U 251 | 1.25 | 28 |
| Balb/c 3T3 | 2.5 | 40 |
| SV40/3T3 | 1.66 | 32 |
Experimental Protocols
Protocol 1: Mitigating this compound Cytotoxicity with an Amine Oxidase Inhibitor
Objective: To deliver this compound to cultured cells while preventing its toxic breakdown by serum components.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete culture medium (containing FBS)
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This compound stock solution (e.g., 100 mM in sterile water)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in sterile water)
-
Sterile PBS
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and grow overnight to reach 70-80% confluency.
-
Reagent Preparation:
-
Prepare the treatment medium. For every 1 mL of complete culture medium, add 10 µL of the 100 mM aminoguanidine stock solution to achieve a final concentration of 1 mM.
-
Add the desired amount of this compound stock solution to this aminoguanidine-containing medium. For example, to achieve a 100 µM this compound concentration, add 1 µL of a 100 mM this compound stock to 1 mL of medium.
-
Prepare control media: medium only, medium with aminoguanidine only, and medium with this compound only.
-
-
Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared treatment and control media to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Analysis: Proceed with downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).
Protocol 2: Quantifying Intracellular this compound via HPLC
Objective: To accurately measure the concentration of this compound that has been successfully delivered into the cells.
Materials:
-
Treated and control cell cultures
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Perchloric acid (PCA), ice-cold (e.g., 0.4 M)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
HPLC system with a suitable column and detector (e.g., fluorescence detector after derivatization).
Methodology:
-
Sample Collection: At the end of the treatment period, place the culture plates on ice to halt metabolic activity.
-
Washing: Aspirate the medium and immediately wash the cell monolayer three times with ice-cold PBS. This step is critical to remove all extracellular this compound.
-
Cell Lysis and Extraction:
-
After the final wash, add an appropriate volume of ice-cold PCA (e.g., 200-500 µL for a 6-well plate well) to the cells.
-
Use a cell scraper to detach the cells and collect the PCA lysate into a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble polyamines, and transfer it to a new tube.
-
Quantification: Analyze the supernatant using a validated HPLC method for polyamine quantification. This typically involves a pre-column derivatization step (e.g., with dansyl chloride or o-phthalaldehyde) to make the polyamines fluorescent, followed by separation and detection.[17] Calculate the concentration based on a standard curve prepared with known concentrations of this compound.
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for this compound-Induced Cytotoxicity
Caption: A logical flowchart for diagnosing and solving this compound-related cytotoxicity.
Diagram 2: Cellular Uptake Pathways for this compound
Caption: Major pathways for this compound entry into a typical mammalian cell.
Diagram 3: Experimental Workflow for Enhancing this compound Uptake
Caption: A step-by-step protocol to increase this compound delivery efficiency.
References
- 1. Effect of this compound conjugation on the cytotoxicity and cellular transport of acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine transport systems in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines [frontiersin.org]
- 5. Polyamine transport is mediated by both endocytic and solute carrier transport mechanisms in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spermine Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize spermine-induced toxicity in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of This compound (B22157) toxicity in primary cell cultures containing serum?
A1: In the presence of fetal calf serum (FCS) or bovine serum (FBS), the principal mechanism of this compound toxicity is its enzymatic oxidation by serum amine oxidases (e.g., BSAO).[1][2] This reaction generates highly cytotoxic byproducts, including aminodialdehyde, hydrogen peroxide (H₂O₂), ammonia, and acrolein.[1][3][4] Acrolein, in particular, is considered a major contributor to cell death.
Q2: My primary neurons are dying after this compound treatment, even at low concentrations. What could be the cause?
A2: Primary neurons are susceptible to this compound through two main pathways:
-
Serum-Mediated Toxicity: As described in Q1, if you are using serum-containing medium, the generation of toxic aldehydes and H₂O₂ is a likely cause.
-
Excitotoxicity: In more mature primary neurons, this compound can act as a modulator of N-methyl-D-aspartate (NMDA) receptors. High concentrations can lead to excessive receptor activation, resulting in excitotoxicity and neuronal death. This effect can be blocked by NMDA receptor antagonists.
Q3: Can this compound be toxic to cells on its own, without being metabolized by serum enzymes?
A3: Yes, some studies indicate that this compound can exert direct toxic effects on cells, independent of its breakdown by serum oxidases. However, this direct toxicity is often significantly less potent than the toxicity caused by its enzymatic byproducts in serum-containing media.
Q4: How can I prevent this compound toxicity without lowering my target experimental concentration?
A4: Several strategies can be employed:
-
Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor like aminoguanidine (B1677879) prevents the enzymatic conversion of this compound into toxic aldehydes.
-
Add Antioxidants: If oxidative stress from byproducts like H₂O₂ or free radicals is a concern, adding an antioxidant such as butylated hydroxyanisole may mitigate the damage.
-
Pre-incubate this compound with Medium: Incubating this compound in your complete, serum-containing medium for 24 hours at 37°C before adding it to the cells can markedly reduce its toxicity.
-
Use NMDA Receptor Antagonists (for neurons): For neuronal cultures, co-treatment with an NMDA receptor antagonist like dizocilpine (B47880) (MK-801) can prevent excitotoxicity.
Troubleshooting Guide
Issue 1: Widespread and rapid cell death is observed after adding this compound to my primary cell culture.
| Question to Consider | Troubleshooting Action & Rationale |
| 1. What is your this compound concentration? | Action: Perform a dose-response experiment to determine the LC50 and the maximum non-toxic concentration for your specific cell type. High concentrations are cytotoxic; for example, the LC50 in human primary cortical neurons with serum is ~50 µM. |
| 2. Are you using animal serum (e.g., FBS/FCS) in your medium? | Action: Serum amine oxidases are the primary cause of toxicity. See Protocol 2 to test for and mitigate serum-induced toxicity by using an amine oxidase inhibitor like aminoguanidine. Alternatively, try reducing the serum concentration or using serum-free medium if your cells can tolerate it. |
| 3. What is the morphology of the dying cells? | Action: Observe cells under a microscope. This compound-induced toxicity often leads to apoptosis (cell shrinkage, blebbing), whereas excitotoxicity from other compounds like glutamate (B1630785) can cause necrosis (cell swelling). This can help identify the cell death pathway. |
Issue 2: I am working with primary neurons and observing delayed, progressive cell death.
| Question to Consider | Troubleshooting Action & Rationale |
| 1. How mature are your neuronal cultures? | Action: Older, more mature neurons (e.g., >21 days in vitro) are more susceptible to this compound-induced NMDA receptor-mediated excitotoxicity. |
| 2. Have you ruled out excitotoxicity? | Action: Co-treat the neurons with this compound and an NMDA receptor antagonist (e.g., dizocilpine (MK-801) or ifenprodil). If cell viability improves, excitotoxicity is a key factor. |
Data Summary Tables
Table 1: Reported this compound Concentrations and Effects in Primary Neurons
| Cell Type | This compound Concentration | Observation | Source |
| Human Primary Cortical Neurons | ~50 µM | LC50 in the presence of fetal calf serum. | |
| Chick Primary Cortical Neurons | 10 - 500 µM | Significantly decreased neuronal survival after 72 hours. | |
| Rat Cerebellar Granule Neurons | < 50 µM | Half-maximal toxic effect after 24-hour exposure. |
Table 2: Reagents for Mitigating this compound Toxicity
| Reagent | Class | Mechanism of Action | Typical Starting Concentration | Source |
| Aminoguanidine | Amine Oxidase Inhibitor | Prevents enzymatic formation of toxic aldehydes from this compound in serum. | 1 mM | |
| Dizocilpine (MK-801) | NMDA Receptor Antagonist | Blocks NMDA receptor channels to prevent excitotoxicity in neurons. | 10 µM | |
| Butylated hydroxyanisole | Antioxidant | Scavenges free radicals, suggested as a component of this compound toxicity. | Not specified |
Visualized Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and kinetic analysis of purified bovine serum amine oxidase in the presence of this compound in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine cytotoxicity in the presence of bovine serum amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Spermine Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for spermine (B22157) extraction from tissues. Here you will find detailed experimental methodologies, troubleshooting guides, and frequently asked questions to ensure the successful and accurate quantification of this compound in your samples.
Experimental Protocols
A precise and reliable protocol is the foundation of reproducible results. Below is a detailed methodology for the extraction and quantification of this compound from tissue samples. This protocol is based on established acid extraction techniques followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: this compound Extraction and Quantification via HPLC
Objective: To extract this compound from tissue samples and quantify its concentration using HPLC with pre-column derivatization.
Materials:
-
Tissue Samples: Fresh or frozen at -80°C.
-
Reagents:
-
Perchloric acid (PCA), 0.2 M, ice-cold
-
Trichloroacetic acid (TCA), 5% (w/v), ice-cold
-
Sodium Carbonate (Na₂CO₃)
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
L-proline
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Procedure:
Part 1: Tissue Extraction
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled tube. Keep samples on ice throughout the extraction process to minimize enzymatic degradation.[1]
-
Homogenization: Add 10 volumes of ice-cold 0.2 M PCA or 5% TCA to the tissue. Homogenize the sample until no visible tissue fragments remain.
-
Acid Precipitation: Incubate the homogenate on ice for 30 minutes to allow for the precipitation of proteins and nucleic acids.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polyamines, and transfer it to a new tube. The pellet can be discarded.
Alternative Extraction Method: Freeze-Thaw Lysis
For tissues that are difficult to homogenize, or to process a large number of samples, a freeze-thaw method can be employed. This method has been shown to yield quantitatively equal or greater results than homogenization for some tissues.[2]
-
Place the tissue sample in a microfuge tube with the extraction buffer (PCA or TCA).
-
Freeze the sample in liquid nitrogen.
-
Thaw the sample at room temperature or in a water bath.
-
Repeat the freeze-thaw cycle three times.
-
Vortex the sample vigorously after the final thaw and proceed to the centrifugation step.[2]
Part 2: Derivatization (Dansylation)
-
Aliquot Supernatant: Take a known volume of the supernatant (e.g., 200 µL).
-
Alkalinization: Add an equal volume of saturated sodium carbonate solution to the supernatant to raise the pH.
-
Dansylation: Add 400 µL of dansyl chloride solution. Vortex vigorously and incubate in the dark at room temperature overnight, or at 70°C for 10 minutes.[1]
-
Stop Reaction: Add 100 µL of L-proline solution to react with the excess dansyl chloride. Incubate in the dark for 30 minutes.[1]
-
Extraction of Dansylated Polyamines: Add 500 µL of toluene, vortex for 30 seconds, and centrifuge to separate the phases. The dansylated polyamines will be in the upper toluene phase.
-
Drying: Transfer the toluene phase to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
Part 3: HPLC Analysis
-
Reconstitution: Reconstitute the dried residue in 200 µL of acetonitrile.
-
Injection: Inject a known volume (e.g., 20 µL) into the HPLC system.
-
Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water.
-
Detection: Monitor the fluorescence (Excitation: 340 nm, Emission: 510 nm for dansyl derivatives) or UV absorbance.
-
Quantification: Prepare a standard curve using known concentrations of this compound standard that have undergone the same derivatization procedure. Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.
Troubleshooting Guide
Issue 1: Low this compound Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is my this compound yield consistently low? | Incomplete tissue homogenization: Inadequate disruption of cells can lead to incomplete release of intracellular polyamines. | Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead beater or the freeze-thaw lysis method. |
| This compound binding to macromolecules: Polyamines are cationic and can bind to negatively charged molecules like DNA, RNA, and proteins, leading to their loss during precipitation. | Use a strong acid extractant like perchloric acid (PCA) or trichloroacetic acid (TCA) to effectively precipitate macromolecules and release bound polyamines. | |
| Degradation of this compound: this compound can be degraded by enzymes present in the tissue. | Keep samples on ice at all times during the extraction process. For long-term storage, freeze tissues at -80°C immediately after collection. Solutions of this compound are prone to oxidation. |
Issue 2: Problems with Derivatization (Dansylation)
| Question | Possible Cause | Troubleshooting Steps |
| I am seeing very small or no peaks for my samples after dansylation. | Suboptimal pH: The dansylation reaction is highly pH-dependent and requires alkaline conditions (typically pH 9-10.5). | Ensure the pH of the reaction mixture is within the optimal range. You may need to optimize the amount of sodium carbonate added. |
| Degraded dansyl chloride: Dansyl chloride is sensitive to moisture and can hydrolyze over time, becoming inactive. | Use a fresh bottle of dansyl chloride or prepare a fresh solution. Store dansyl chloride in a desiccator. | |
| Incomplete reaction: The reaction may not have gone to completion. | Increase the incubation time or temperature. Ensure thorough mixing during the reaction. |
Issue 3: HPLC Analysis Issues
| Question | Possible Cause | Troubleshooting Steps |
| My peaks are broad or tailing. | Poor column performance: The HPLC column may be old or contaminated. | Wash the column according to the manufacturer's instructions or replace it with a new one. |
| Inappropriate mobile phase: The mobile phase composition may not be optimal for the separation of dansylated polyamines. | Adjust the gradient of the mobile phase (acetonitrile and water) to improve peak shape. | |
| I am seeing interfering peaks in my chromatogram. | Contamination from the sample matrix: Other compounds in the tissue extract may be co-eluting with this compound. | Ensure the extraction of dansylated polyamines into toluene is clean to remove interfering water-soluble compounds. Consider a solid-phase extraction (SPE) cleanup step after derivatization for complex samples. |
Frequently Asked Questions (FAQs)
Q1: Which acid is better for extraction, perchloric acid (PCA) or trichloroacetic acid (TCA)? Both PCA and TCA are effective for precipitating proteins and extracting polyamines. The choice may depend on downstream applications and laboratory safety protocols. Some studies suggest that TCA is a highly effective reagent for the extraction of biogenic amines from various tissue samples.
Q2: Can I store the acid extract before proceeding to derivatization? Yes, you can store the PCA or TCA supernatant at -20°C for several days. However, for best results, it is recommended to proceed with the derivatization as soon as possible.
Q3: Is derivatization always necessary for this compound quantification? While there are methods for analyzing underivatized polyamines, derivatization significantly enhances the sensitivity and improves the chromatography of these small, polar molecules, especially when using UV or fluorescence detectors.
Q4: What are the expected concentrations of this compound in tissues? this compound concentrations vary significantly between different tissue types and organisms. See the data tables below for reference values in mammalian and plant tissues.
Quantitative Data
The following tables summarize the reported concentrations of this compound in various mammalian and plant tissues. These values can serve as a useful reference for your experiments.
Table 1: this compound Concentration in Various Mammalian Tissues
| Tissue | Organism | This compound Concentration | Citation |
| Liver | Rat (1 day old) | 33.81 ± 3.04 µg/g wet weight | |
| Liver | Rat (3.5 months old) | 128.15 ± 6.62 µg/g wet weight | |
| Liver | Mouse | 1400 ± 300 nmol/mg protein | |
| Brain | Mouse | 400 ± 100 nmol/mg protein | |
| Heart | Mouse | 800 ± 200 nmol/mg protein | |
| Kidney | Mouse | 400 ± 100 nmol/mg protein |
Table 2: Polyamine Content in Arabidopsis thaliana
| Organ | Polyamine | Concentration (nmol/g fresh weight) | Citation |
| Seedling Cotyledons | This compound | ~50 | |
| Rosette Leaves | This compound | ~100 | |
| Flowering Stalks | This compound | ~75 |
Table 3: Comparison of Extraction Efficiency
| Analyte | Extraction Method A (TCA in Methanol) Recovery | Extraction Method B (Methanol/Acetic Acid) Recovery | A/B Ratio | Citation |
| Arginine | 88% | 80% | 1.1 | |
| Ornithine | 100% | 87% | 1.1 | |
| Putrescine | 96% | 98% | 1.0 | |
| Spermidine (B129725) | 99% | 76% | 1.3 | |
| This compound | 98% | 68% | 1.4 |
This table demonstrates that for spermidine and this compound, extraction with trichloroacetic acid (TCA) in methanol (B129727) is more efficient.
Visualizations
This compound Signaling Pathway in Plant Defense
Caption: Simplified this compound signaling pathway in plant defense.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and HPLC analysis.
References
Validation & Comparative
A Comparative Guide to the Autophagic Effects of Spermine and Spermidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two closely related natural polyamines, spermine (B22157) and spermidine (B129725), on the cellular process of autophagy. Autophagy is a critical catabolic pathway involved in cellular homeostasis, the dysregulation of which is implicated in a host of age-related and pathological conditions. Both this compound and spermidine have emerged as potent inducers of autophagy, positioning them as promising therapeutic agents for a variety of diseases. This document outlines their mechanisms of action, presents available comparative data, details key experimental protocols for their study, and provides visual representations of the relevant biological pathways and workflows.
Quantitative Comparison of Autophagic Induction
While both this compound and spermidine are recognized as inducers of autophagy, direct, dose-dependent comparative studies on their potency and efficacy are limited in the current literature. However, a key study in a senescence-accelerated mouse model (SAMP8) provides valuable qualitative and semi-quantitative insights into their comparable effects on key autophagy markers.
| Treatment Group | Phospho-AMPKα (Thr172) / Total AMPKα Ratio | Beclin-1 Expression Level | LC3-II / LC3-I Ratio | p62/SQSTM1 Expression Level |
| Control (SAMR1) | Baseline | Baseline | Baseline | Baseline |
| Aging Model (SAMP8) | Decreased vs. Control | Decreased vs. Control | Decreased vs. Control | Increased vs. Control |
| Spermidine-treated SAMP8 | Increased vs. SAMP8 | Increased vs. SAMP8 | Increased vs. SAMP8 | Decreased vs. SAMP8 |
| This compound-treated SAMP8 | Increased vs. SAMP8 | Increased vs. SAMP8 | Increased vs. SAMP8 | Decreased vs. SAMP8 |
Table 1: Comparative effects of oral administration of spermidine and this compound on key autophagy-related proteins in the brains of SAMP8 mice. Data is presented qualitatively based on the findings of a 2020 study in the journal "Aging".[1][2]
Signaling Pathways of Autophagy Induction
This compound and spermidine induce autophagy through overlapping and potentially distinct signaling pathways. A primary mechanism for both is the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][2] Activated AMPK can then initiate autophagy through various downstream effectors.
Spermidine has been shown to have a distinct mechanism of action through the direct inhibition of the acetyltransferase EP300.[3] EP300 negatively regulates autophagy by acetylating key autophagy-related proteins. By inhibiting EP300, spermidine promotes the deacetylation of these proteins, leading to the induction of autophagy. It is not yet definitively established whether this compound shares this EP300-inhibitory mechanism.
Below are diagrams illustrating the known signaling pathways for spermidine and the currently understood pathway for this compound.
Experimental Protocols
To facilitate the investigation of this compound and spermidine's effects on autophagy, this section provides detailed protocols for three key experimental assays.
LC3 Western Blotting for Autophagy Assessment
This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cell culture reagents
-
This compound or spermidine solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or spermidine for the desired time. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome number.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the recruitment of LC3 to autophagosomes.
Materials:
-
Cells stably expressing a GFP-LC3 fusion protein
-
This compound or spermidine solutions
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Culture and Treatment: Plate GFP-LC3 expressing cells on glass coverslips or in imaging-compatible plates. Treat cells with this compound or spermidine as described above.
-
Cell Fixation and Imaging:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
p62/SQSTM1 Degradation Assay
This western blot-based assay measures the degradation of the autophagy substrate p62, which is indicative of autophagic flux.
Materials:
-
Same as for the LC3 Western Blotting protocol, with the addition of a primary antibody against p62/SQSTM1.
Procedure:
-
Follow the same procedure as for the LC3 Western Blotting protocol.
-
Immunoblotting:
-
After probing for LC3, the same membrane can be stripped and re-probed for p62, or a separate gel can be run.
-
Incubate the membrane with the primary anti-p62 antibody.
-
Proceed with secondary antibody incubation and detection as described above.
-
-
Data Analysis: Quantify the band intensity for p62. A decrease in p62 levels indicates an increase in autophagic flux and degradation.
Conclusion
Both this compound and spermidine are effective inducers of autophagy, primarily through the activation of the AMPK signaling pathway. Spermidine possesses an additional, well-characterized mechanism of inhibiting the acetyltransferase EP300. While direct quantitative comparisons of their potency and efficacy are still needed, the available evidence suggests that both polyamines are valuable tools for researchers and drug developers interested in modulating autophagy for therapeutic benefit. The provided experimental protocols offer a robust framework for further investigation into the nuanced effects of these fascinating molecules.
References
Polyamines in Oncology: A Comparative Analysis of Spermine and Putrescine on Cancer Cell Growth
An Objective Guide for Researchers and Drug Development Professionals
The polyamines putrescine, spermidine (B129725), and spermine (B22157) are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[1][2] Their metabolism is frequently dysregulated in cancer, with elevated levels often correlating with transformation and tumor progression.[3][4] This makes the polyamine metabolic pathway a rational target for therapeutic intervention.[3] This guide provides a comparative analysis of two key polyamines, putrescine and this compound, detailing their differential effects on cancer cell growth, the signaling pathways they modulate, and the experimental protocols used to assess their impact.
I. Differential Roles and Quantitative Effects on Cancer Cells
While both putrescine and this compound are crucial for cell growth, their specific roles and effects can differ. Putrescine is the initial diamine in the biosynthetic pathway, produced from ornithine by ornithine decarboxylase (ODC), a well-known proto-oncogene. This compound is a larger polyamine synthesized from spermidine and is involved in more complex regulatory functions, including gene regulation and chromatin structure maintenance.
The cellular response to these polyamines can be context-dependent, varying by cancer type and concentration. Depletion of putrescine (and spermidine) via ODC inhibitors like difluoromethylornithine (DFMO) generally leads to a cytostatic growth response. Conversely, the effects of this compound are more complex; while essential for growth, high concentrations can be toxic, and its catabolism can generate reactive oxygen species (ROS), inducing DNA damage.
Table 1: Comparative Effects of Putrescine vs. This compound on Cancer Cell Parameters Direct comparative quantitative data from single studies is sparse in publicly available literature. This table synthesizes general findings and observed trends.
| Parameter | Putrescine | This compound | Cancer Cell Line Examples |
| Proliferation | Generally promotes proliferation. Its depletion via DFMO inhibits growth. | Essential for proliferation, but high concentrations can be inhibitory. | Colon (HT-29), Breast (MCF-7, MDA-MB-231), Prostate, Pancreatic Ductal Adenocarcinoma (PDAC) |
| Apoptosis | Depletion can induce apoptosis in some cancer cells. Contributes to apoptosis resistance in colorectal cancer. | Can induce apoptosis at high concentrations, partly through ROS production via its catabolism. | Colon Carcinoma, Breast Cancer, various cell lines. |
| Cell Migration & Invasion | Elevated levels associated with increased metastatic potential. | Exogenous this compound can facilitate tumor cell migration and invasion, particularly under hypoxic conditions. | Colon Cancer (HT-29) |
| Signaling Pathway Modulation | Precursor for spermidine/spermine which influence mTOR and eIF5A pathways. | Modulates mTORC1 signaling and interacts with DNA, affecting gene expression. | Breast Cancer, Prostate Cancer |
II. Key Signaling Pathways and Metabolic Interplay
Putrescine and this compound are integral components of a complex metabolic and signaling network. The pathway begins with ODC converting ornithine to putrescine. Successive additions of aminopropyl groups, donated by decarboxylated S-adenosylmethionine (dcSAM), convert putrescine to spermidine and then to this compound. This entire process is tightly regulated and intersects with major oncogenic signaling pathways.
-
MYC: The MYC oncogene is a direct transcriptional activator of ODC, driving putrescine synthesis and subsequent polyamine production.
-
mTORC1: The mTORC1 pathway, a central regulator of cell growth, is linked with polyamine metabolism. It can regulate the stability of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme for spermidine and this compound synthesis. Polyamines, in turn, can promote cell growth in part through their interaction with the mTOR pathway.
-
p53: The tumor suppressor p53 can transcriptionally activate spermidine/spermine N1-acetyltransferase 1 (SAT1), an enzyme that catabolizes this compound and spermidine, thus linking polyamine levels to cell stress and apoptosis pathways.
Below is a diagram illustrating the core polyamine biosynthesis pathway and its regulation by key oncogenic signals.
III. Experimental Protocols
Accurate assessment of the effects of putrescine and this compound requires standardized and robust experimental methodologies. Below are outlines of key protocols used in the cited research.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound, putrescine, or relevant inhibitors (e.g., DFMO). Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals (in MTT assay) or soluble formazan (in WST-1) develop.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine IC50 values.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound or putrescine in 6-well plates as described above for a predetermined duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software (e.g., FlowJo).
The diagram below illustrates the general workflow for evaluating the effects of polyamines on cancer cells.
IV. Conclusion and Future Directions
Both putrescine and this compound are critical players in cancer cell biology, with dysregulated metabolism presenting a clear therapeutic vulnerability. While putrescine is a direct product of the oncogene-driven enzyme ODC and a key substrate for proliferation, this compound has more nuanced roles, influencing higher-order processes like gene regulation and apoptosis in a dose-dependent manner. Strategies targeting the polyamine pathway, such as inhibiting ODC with DFMO or using polyamine analogues, continue to be promising avenues for cancer therapy and chemoprevention. Future research should focus on elucidating the precise, context-dependent mechanisms that differentiate the actions of these polyamines and how they can be selectively targeted to inhibit tumor growth while potentially preserving normal immune function.
References
- 1. Differential effects of polyamine homologues on the prevention of DL-alpha-difluoromethylornithine-mediated inhibition of malignant cell growth and normal immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamines and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Urinary Spermine: A Comprehensive Guide to its Validation as a Prostate Cancer Biomarker
For Researchers, Scientists, and Drug Development Professionals
The quest for non-invasive, accurate biomarkers for prostate cancer (PCa) is a paramount challenge in oncology research. While Prostate-Specific Antigen (PSA) has been the cornerstone of screening for decades, its limitations in specificity have led to a high rate of unnecessary biopsies and overdiagnosis of indolent disease. Emerging evidence points to urinary spermine (B22157) as a promising biomarker with the potential to improve the accuracy of prostate cancer detection, particularly for clinically significant disease. This guide provides a comprehensive comparison of urinary this compound with established and alternative biomarkers, supported by experimental data and detailed methodologies.
Performance of Urinary this compound and the this compound Risk Score
Recent studies have demonstrated that lower levels of urinary this compound are significantly associated with the presence of prostate cancer, including high-grade disease. To enhance its predictive power, a multivariable "this compound Risk Score" has been developed, incorporating urinary this compound levels with other clinical factors such as PSA, prostate volume, and digital rectal examination (DRE) findings.
Key Performance Metrics:
Below is a summary of the diagnostic performance of urinary this compound and the this compound Risk Score in predicting prostate cancer and high-grade prostate cancer (HGPCa), defined as ISUP grade group ≥2.
| Biomarker/Model | Application | AUC | Sensitivity | Specificity | Negative Predictive Value (NPV) | Potential to Avoid Unnecessary Biopsies |
| Urinary this compound (alone) | PCa vs. BPH | 0.83 | 67.05% | 68.75% | - | - |
| This compound Risk Score | PCa Prediction | 0.78 | - | - | - | 36.7% (at 90% sensitivity for HGPCa) |
| This compound Risk Score | HGPCa Prediction | 0.82 | 90% | - | 95.4% | 36.7% |
| PSA (for comparison) | PCa vs. BPH | 0.52 - 0.73 | - | - | - | - |
Data compiled from multiple studies.[1][2]
The this compound Risk Score, in particular, shows a significant improvement in diagnostic accuracy over PSA alone. At 90% sensitivity for detecting high-grade prostate cancer, the this compound Risk Score could help avoid approximately 36.7% of unnecessary biopsies, with a high negative predictive value of 95.4%.[1][3]
Comparison with Alternative Urinary Biomarkers
Urinary this compound is one of several promising urinary biomarkers for prostate cancer. The most well-established alternatives include the Prostate Cancer Antigen 3 (PCA3) and the TMPRSS2-ERG gene fusion.
| Biomarker | Principle | AUC | Sensitivity | Specificity |
| Urinary this compound | Metabolite (polyamine) levels | 0.83 (vs. BPH) | 67.05% | 68.75% |
| PCA3 | Long non-coding RNA | 0.65 - 0.75 | ~65% | ~73% |
| TMPRSS2-ERG | Gene fusion transcript | ~0.77 | - | ~87% |
| Combined PCA3 & TMPRSS2-ERG | Gene fusion and lncRNA | ~0.88 | 80% | 90% |
Data compiled from multiple studies.[2][4][5]
While direct head-to-head comparisons in large cohorts are still emerging, urinary this compound demonstrates comparable or potentially superior performance to PCA3 in some studies, with the advantage of not requiring a digital rectal exam prior to urine collection. The combination of PCA3 and TMPRSS2-ERG shows very high specificity and a high AUC, suggesting that a multi-marker panel approach may be the most effective strategy for the future of non-invasive prostate cancer diagnostics.
Experimental Protocols
Measurement of Urinary this compound by UPLC-MS/MS
The gold standard for quantifying urinary this compound is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
1. Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge the urine at ≥2000g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for analysis. For some protocols, a protein precipitation step with methanol (B129727) may be included.[6]
-
An internal standard (e.g., a stable isotope-labeled this compound) is added to each sample for accurate quantification.
2. Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the polyamines with an appropriate solvent, such as methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a combination of water with a modifying agent (e.g., 0.1% formic acid or heptafluorobutyric acid) and an organic solvent like acetonitrile (B52724) or methanol with the same modifier.[7][8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Visualizing the Science
To better understand the context and application of urinary this compound as a biomarker, the following diagrams illustrate key concepts and workflows.
Caption: Simplified polyamine biosynthesis pathway.
Caption: Stages of biomarker development and validation.
Caption: A potential clinical workflow incorporating the this compound Risk Score.
Conclusion
Urinary this compound, particularly when integrated into a multivariable risk score, presents a significant advancement in the non-invasive diagnosis of prostate cancer. Its ability to better stratify patients at risk for high-grade disease holds the promise of reducing the number of unnecessary prostate biopsies, thereby mitigating the associated risks and costs. While further validation in diverse and large-scale prospective studies is ongoing, urinary this compound is poised to become a valuable tool in the clinical management of prostate cancer, guiding more personalized and risk-adapted diagnostic strategies. The detailed methodologies and comparative data presented in this guide aim to equip researchers and drug development professionals with the necessary information to evaluate and potentially incorporate this promising biomarker into their research and clinical development programs.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Integrate Prostate Cancer Biomarkers in Urology Clinical Practice: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 4. Combining urinary detection of TMPRSS2:ERG and PCA3 with serum PSA to predict diagnosis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Urinary Detection of TMPRSS2:ERG and PCA3 with Serum PSA to Predict Diagnosis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary Metabolomic Analysis of Prostate Cancer by UPLC-FTMS and UPLC-Ion Trap MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The performance and limitations of PCA3, TMPRSS2:ERG, HOXC6 and DLX1 urinary markers combined in the improvement of prostate cancer diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spermine's Shifting Tides: A Comparative Analysis in Health and Disease
An objective guide for researchers, scientists, and drug development professionals detailing the comparative levels of spermine (B22157) in healthy versus diseased tissues. This report synthesizes experimental data on this compound concentrations in cancer, neurodegenerative disorders, and cardiovascular conditions, providing detailed experimental protocols and pathway visualizations to support further research and therapeutic development.
The polyamine this compound, a ubiquitous molecule essential for normal cellular functions such as cell growth, proliferation, and gene regulation, exhibits significant dysregulation in various disease states.[1][2][3] Altered this compound levels have been implicated in the pathophysiology of cancer, neurodegenerative diseases, and cardiovascular diseases, making it a molecule of considerable interest for diagnostic and therapeutic applications. This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Quantitative Analysis of this compound Levels
The concentration of this compound varies significantly between healthy and diseased tissues. The following tables summarize findings from multiple studies, highlighting these differences across various cancers, neurodegenerative diseases, and cardiovascular conditions.
Table 1: this compound Levels in Cancerous vs. Healthy Tissues
| Cancer Type | Tissue/Fluid | Healthy Control (nmol/mg tissue or nmol/ml) | Cancer Tissue/Fluid (nmol/mg tissue or nmol/ml) | Fold Change | Reference |
| Prostate Cancer | Serum | 7.0 ± 0.50 | 12.0 ± 0.10 | ~1.7x increase | [4] |
| Tissue | High levels | Significantly lower | Decrease | [5] | |
| Urine | Higher than cancerous | Significantly lower | Decrease | ||
| Lung Cancer | Serum | 7.0 ± 0.50 | 140 ± n/a | ~20x increase | |
| Urine | Lower than cancerous | Significantly increased | Increase | ||
| Colorectal Carcinoma | Tissue | Lower than cancerous | Significantly higher | Increase | |
| Renal Cell Carcinoma | Tissue | Lower than cancerous | Elevated | Increase |
Note: Direct numerical values for all tissue comparisons were not consistently available in the provided search results; "higher" and "lower" are used to indicate the direction of change as reported in the studies.
Table 2: this compound Levels in Neurodegenerative Diseases vs. Healthy Controls
| Disease | Brain Region/Fluid | Healthy Control | Diseased State | Observation | Reference |
| Alzheimer's Disease | Temporal Cortex, White Matter, Thalamus | Lower than AD | Elevated | Increase in tissue | |
| Plasma | Higher than MCI/dementia | Lower | Decrease in plasma | ||
| Parkinson's Disease | Cerebrospinal Fluid | Higher than PD | Lower spermidine (B129725), increased putrescine | Altered polyamine metabolism | |
| Brain | Normal levels | Elevated levels implicated in α-synuclein aggregation | Increase contributes to toxicity |
Table 3: this compound and Spermidine in Cardiovascular Health and Disease
| Condition | Observation | Effect of this compound/Spermidine | Reference |
| Aging Heart (Rats) | Age-related decline in this compound and spermidine levels | Supplementation reversed myocardial fibrosis and apoptosis | |
| Cardiovascular Disease Risk | Higher dietary spermidine intake associated with lower blood pressure and reduced CVD incidence | Protective | |
| Hypertension-induced Heart Failure (Rats) | High-salt diet induces cardiac remodeling | Spermidine supplementation delayed hypertension and improved diastolic function |
Experimental Protocols
Accurate quantification of this compound is crucial for research in this field. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.
Protocol 1: this compound Quantification in Tissue Samples using HPLC
This protocol is a synthesized methodology based on principles described in the cited literature.
1. Tissue Homogenization:
- Excise fresh tissue samples and immediately freeze in liquid nitrogen to halt metabolic activity.
- Weigh the frozen tissue (typically 50-100 mg).
- Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid (PCA).
- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the acid-soluble polyamines.
2. Derivatization:
- To enable fluorescence detection, polyamines in the supernatant must be derivatized. A common derivatizing agent is dansyl chloride.
- Mix the PCA extract with an equal volume of a saturated sodium carbonate solution.
- Add 10 volumes of acetone (B3395972) containing dansyl chloride (e.g., 10 mg/mL).
- Incubate the mixture in the dark at room temperature for 16-24 hours.
- Add an excess of an amino acid (e.g., proline) to react with the remaining dansyl chloride.
- Extract the dansylated polyamines with a non-polar solvent like toluene (B28343).
- Evaporate the toluene phase to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
3. HPLC Analysis:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed to separate the dansylated polyamines.
- Detection: A fluorescence detector is used with excitation and emission wavelengths appropriate for the dansyl chromophore (e.g., 340 nm excitation, 510 nm emission).
- Quantification: Create a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: High-Throughput this compound Quantification using SPE-LC/MS/MS
This protocol is based on a high-throughput method described for various biological samples.
1. Sample Preparation:
- For serum or plasma, a simple protein precipitation step with a solvent like acetonitrile is performed.
- For tissues, homogenization in an appropriate buffer is required, followed by protein precipitation.
- A single derivatization step is performed on the supernatant.
2. Online Solid-Phase Extraction (SPE):
- The system utilizes two SPE columns for online sample cleanup and concentration, which minimizes manual sample handling.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):
- The eluate from the SPE columns is directly injected into the LC-MS/MS system.
- The analysis is rapid, typically completed within 4 minutes per sample.
- Mass spectrometry allows for highly specific and sensitive detection and quantification of this compound and other polyamines.
Signaling Pathways and Logical Relationships
The role of this compound in cellular health and disease is intrinsically linked to its metabolism. The following diagrams illustrate the polyamine metabolic pathway and its connection to cancer and inflammation.
Caption: Polyamine metabolism pathway showing the synthesis and catabolism of this compound.
Caption: The dual role of this compound in promoting cancer progression and its complex involvement in inflammation and neurodegeneration.
Discussion and Conclusion
The available data clearly indicates that this compound metabolism is significantly altered in various diseases. In many cancers, such as lung and colorectal, this compound levels are elevated in tumor tissues or serum, reflecting the increased proliferative activity of cancer cells. Conversely, in prostate cancer, tissue and urinary this compound levels are often decreased, suggesting a more complex role for this polyamine in different malignancies.
In the context of neurodegenerative diseases, the role of this compound is multifaceted. While some studies show elevated levels in specific brain regions of Alzheimer's patients, others suggest that this compound can promote the aggregation of toxic proteins like alpha-synuclein (B15492655) in Parkinson's disease. However, spermidine, a precursor to this compound, has shown neuroprotective effects by inducing autophagy.
Regarding cardiovascular health, higher levels of spermidine are associated with protective effects, including reduced blood pressure and improved cardiac function in aging models. This suggests that maintaining adequate polyamine levels may be beneficial for cardiovascular health.
The dysregulation of this compound levels in these diseases underscores the potential of targeting polyamine metabolism for therapeutic intervention. The development of inhibitors of polyamine biosynthesis and analogs that modulate polyamine catabolism are active areas of research. Furthermore, the distinct this compound profiles in different diseases suggest its potential as a biomarker for diagnosis and prognosis.
This comparative guide provides a foundation for researchers and drug development professionals to further explore the intricate role of this compound in health and disease. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding and spur new avenues of investigation into this critical biomolecule.
References
A Comparative Guide to the In Vitro Neuroprotective Effects of Spermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of the endogenous polyamine spermine (B22157) in various in vitro models of neuronal injury. We present a summary of supporting experimental data, detailed methodologies for key validation assays, and a comparative analysis with related compounds, spermidine (B129725) and the NMDA receptor antagonist MK-801.
Executive Summary
This compound has demonstrated significant neuroprotective properties against a range of insults in in vitro neurological models. Its mechanisms of action are multifaceted, primarily involving the modulation of the N-methyl-D-aspartate (NMDA) receptor, attenuation of inflammatory responses, and preservation of mitochondrial function. This guide synthesizes findings from multiple studies to offer a comparative overview of this compound's efficacy and mechanistic pathways.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated against various neurotoxic stimuli in different in vitro systems. Below, we summarize the quantitative data on cell viability and neuroprotection in comparison to spermidine and MK-801.
Cell Viability and Neuroprotection Data
| Compound | In Vitro Model | Insult | Concentration | Outcome | Reference |
| This compound | Hippocampal Slices | Anoxia or 0.5 mM NMDA | 1 mM | Robustly neuroprotective, measured by recovery of population spikes.[1][2] | [1][2] |
| Macrophages | High Glucose/oxidized LDL | 5 µM | Prevented loss of cell viability.[3] | ||
| Spermidine | PC12 cells and cortical neurons | 1 µM Staurosporine (STS) | 1 mM | Efficiently attenuated STS-induced cell injury. | |
| Retinal Pigment Epithelial (ARPE-19) cells | 300 µM H₂O₂ | 10 µM | Significantly attenuated the decrease in cell viability. | ||
| MK-801 | Primary Cortical Neurons | 50 µM NMDA | 0.1 µM | Provided long-term neuroprotection when applied transiently before the insult. | |
| Cultured Rat Cortical Cells | Hypoxia/Reoxygenation | Not specified | Attenuated LDH release and reduction of MAP-2 protein. |
Note: Direct comparison of potency is challenging due to variations in experimental models, insults, and endpoint measurements across studies.
Key Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective effects are attributed to its interaction with several key signaling pathways involved in neuronal cell death and survival.
Modulation of NMDA Receptor Activity
At high concentrations, this compound can block the NMDA receptor, preventing excessive calcium influx, a key event in excitotoxicity. However, at lower, micromolar concentrations, it can potentiate NMDA receptor function. This dual activity suggests a complex regulatory role in neuronal signaling.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Antioxidant Pathway Activation
This compound can also protect against oxidative stress by activating the Nrf2 signaling pathway, which leads to the transcription of antioxidant proteins.
dot
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro findings. Below are standard protocols for key assays used to assess neuroprotection.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound or other test compounds, followed by the neurotoxic insult.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
LDH Assay for Cytotoxicity
The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Cell Culture and Treatment: Plate and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.
Measurement of Inflammatory Cytokines in Microglia
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by activated microglia can be quantified using ELISA or multiplex immunoassays.
Protocol:
-
Microglia Culture and Activation: Culture primary microglia or a microglial cell line (e.g., BV2) and treat with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Supernatant Collection: Collect the cell culture supernatant at desired time points (e.g., 8 and 24 hours).
-
Cytokine Quantification: Use a commercial ELISA or multiplex immunoassay kit (e.g., Luminex-based) to measure the concentration of cytokines in the supernatant, following the manufacturer's protocol.
Experimental Workflow
The following diagram illustrates a general workflow for validating the neuroprotective effects of a compound in vitro.
References
- 1. This compound is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exogenous this compound inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different spermine quantification methods
For researchers, scientists, and professionals in drug development, the accurate quantification of polyamines like spermine (B22157) is crucial for understanding cellular functions and disease processes. This guide provides an objective comparison of common this compound quantification methods, supported by experimental data, to aid in selecting the most suitable technique for your research needs. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorometric Assays.
Quantitative Data Presentation
The performance of each method is summarized in the table below for easy comparison.
| Method | Principle | Sample Type(s) | Sensitivity (LOD/LLOQ) | Throughput | Key Advantages | Key Disadvantages |
| HPLC | Chromatographic separation of derivatized polyamines with UV or fluorescence detection.[1][2][3] | Tissues, cells, biological fluids (urine, serum, plasma, seminal plasma).[1][2][4][5][6] | ~0.5-5 pmol.[2][3] | Medium | Good reproducibility and resolution.[4][5] | Requires derivatization, longer run times.[7] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high specificity.[8][9][10] | Tissues, cells, biological fluids (urine, serum, plasma).[8][9][10] | ~0.1-5 ng/mL (LLoQ).[8][9][10] | High | High sensitivity and specificity, can quantify multiple polyamines simultaneously.[8][9][10] | Requires expensive equipment and specialized expertise.[11] |
| ELISA | Competitive immunoassay using a this compound-specific antibody.[12][13][14] | Serum, plasma, tissue homogenates, other biological fluids.[12][13] | ~1 pmol (detection limit).[14] | High | High throughput, no derivatization required.[14] | Potential for cross-reactivity, may be less specific than chromatographic methods.[14] |
| Fluorometric Assays | Reaction of polyamines with a fluorogenic probe to produce a fluorescent signal.[15][16] | Serum, plasma, tissues, cultured cells.[15] | ~10-15 nM (LOD).[17] | High | Simple, rapid, and suitable for high-throughput screening.[15][18] | May lack specificity for this compound over other primary amines.[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for this compound quantification using pre-column derivatization with benzoyl chloride followed by reversed-phase HPLC.
-
Sample Preparation :
-
Homogenize tissue or cell samples in perchloric acid (HClO₄).
-
Centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the polyamines.[19]
-
-
Derivatization :
-
Adjust the pH of the supernatant to be alkaline with NaOH.
-
Add benzoyl chloride and vortex vigorously to allow for the derivatization reaction.
-
Stop the reaction by adding a saturated NaCl solution.[19]
-
-
Extraction :
-
HPLC Analysis :
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Elute the derivatized polyamines using a gradient of mobile phase (e.g., acetonitrile (B52724) and water).
-
Detect the analytes using a UV or fluorescence detector.[5][20]
-
Quantify this compound by comparing the peak area to a standard curve.[19]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive method for this compound quantification using LC-MS/MS, which may or may not require derivatization.
-
Sample Preparation :
-
Homogenize tissue or cell samples.
-
Perform protein precipitation using a reagent like trichloroacetic acid (TCA) in methanol.
-
Centrifuge and collect the supernatant.[21]
-
-
Derivatization (if necessary) :
-
If derivatization is used for improved chromatographic separation, follow a similar procedure as for HPLC. A common derivatizing agent is 4-fluoro-3-nitrobenzenotrifluoride (FNBT).[22]
-
-
LC-MS/MS Analysis :
-
Inject the sample extract into an LC system coupled to a tandem mass spectrometer.
-
Separate the polyamines on a suitable column (e.g., reversed-phase).
-
Monitor specific precursor/product ion transitions for this compound for highly selective detection.[22]
-
Quantify this compound using an internal standard and a calibration curve.[8]
-
3. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantification of this compound.
-
Assay Principle : This is a competitive assay where this compound in the sample competes with this compound coated on the microplate for binding to a specific antibody.[13]
-
Procedure :
-
Add standards and samples to the wells of a microplate pre-coated with a this compound antigen.
-
Add a biotinylated anti-spermine antibody to each well and incubate.
-
During incubation, the antibody will bind to either the this compound in the sample or the this compound on the plate.
-
Wash the plate to remove unbound antibody.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated antibody.
-
Wash the plate again and add a TMB substrate. The enzyme (HRP) will catalyze a color change.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of this compound in the sample.[12][13]
-
4. Fluorometric Assays
This protocol outlines a general method for this compound quantification using a fluorometric assay with o-phthalaldehyde (B127526) (OPA).
-
Assay Principle : Primary amines, including this compound, react with OPA and a thiol (like β-mercaptoethanol) at an alkaline pH to form a fluorescent isoindole adduct.[15]
-
Procedure :
-
Prepare this compound standards and process samples to remove interfering substances (e.g., deproteinize).
-
In a 96-well plate, add the sample or standard to the wells.
-
Add the OPA/thiol reagent to each well.
-
Incubate for a short period at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation around 340-360 nm and emission around 450-460 nm.[15]
-
Quantify this compound using a standard curve.[16]
-
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified overview of this compound's biosynthetic pathway and cellular functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Simplified micro-method for the quantitative analysis of putrescine, spermidine and this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatographic determination of free polyamines in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. This compound ELISA Kit (A247092) [antibodies.com]
- 14. Assay of the polyamine this compound by a monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atbutterflies.com [atbutterflies.com]
- 16. Polyamine Fluorometric Assay Principle: A Schematic Overview – PDBWiki annotation of protein structures [pdbwiki.org]
- 17. Fluorescence detection of this compound and spermidine using a poly-carboxylate receptor and ensemble-based formalin sensing in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04965A [pubs.rsc.org]
- 18. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. medipol.edu.tr [medipol.edu.tr]
- 21. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 22. Determination of putrescine, cadaverine, spermidine and this compound in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Spermine Metabolic Pathways: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spermine (B22157) metabolic pathways across different species, including humans, mice, rats, the yeast Saccharomyces cerevisiae, and the bacterium Escherichia coli. The information presented herein is intended to facilitate research and drug development efforts targeting polyamine metabolism.
The polyamines—this compound, spermidine (B129725), and their precursor putrescine—are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2][3] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] Dysregulation of polyamine metabolism has been implicated in various diseases, including cancer, making the enzymes in these pathways attractive targets for therapeutic intervention.[2] This guide highlights the key similarities and differences in this compound metabolism across species, providing a foundation for cross-species studies and the translation of research findings.
Data Presentation: Comparative Enzyme Kinetics and Polyamine Concentrations
The following tables summarize available quantitative data on the kinetics of key enzymes in the this compound metabolic pathway and the tissue concentrations of major polyamines. It is important to note that experimental conditions can vary significantly between studies, which may affect the absolute values. Therefore, these tables should be used as a comparative reference, and readers are encouraged to consult the primary literature for detailed experimental contexts.
Table 1: Comparative Kinetics of Key Enzymes in this compound Metabolism
| Enzyme | Species | Substrate | Km (µM) | Vmax/kcat | Source |
| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | - | ~225 min⁻¹ (kcat) | |
| Aspergillus terreus | L-Ornithine | 950 | 4.6 x 10⁻⁵ mM⁻¹·s⁻¹ (kcat/Km) | ||
| Oenococcus oeni | L-Ornithine | - | - | ||
| Lactobacillus brevis | L-Ornithine | - | - | ||
| This compound Synthase (SMS) | Bovine (Brain) | Spermidine | 60 | - | |
| Bovine (Brain) | dcSAM | 0.1 | - | ||
| This compound Oxidase (SMOX) | Human | This compound | 48 ± 8.2 | 49 ± 1.3 s⁻¹ (kcat) | |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | Rat (Hepatoma cells) | N1-dansylnorthis compound | ~11 | - | |
| Rat (Hepatoma cells) | Acetyl-CoA | ~13 | - |
Note: Data for all enzymes across all species in a directly comparable format is limited in the literature. dcSAM: Decarboxylated S-adenosylmethionine.
Table 2: Comparative Polyamine Concentrations in Tissues (nmol/g wet weight)
| Polyamine | Species | Liver | Kidney | Brain | Intestinal Mucosa |
| Putrescine | Rat | - | Varies | - | Decreases from duodenum to colon |
| Spermidine | Rat | High | High in cortex | High | Highest concentration |
| This compound | Rat | High | High in cortex | High | - |
| Putrescine | Rabbit | - | Increases from cortex to papilla | - | - |
| Spermidine | Rabbit | - | Higher in females | - | - |
| This compound | Rabbit | - | Higher in females | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the this compound metabolic pathways in different species. These have been generated using Graphviz (DOT language) to provide a clear, logical representation of the metabolic conversions.
Mammalian this compound Metabolic Pathway
Caption: Mammalian this compound metabolic pathway.
Saccharomyces cerevisiae (Yeast) this compound Metabolic Pathway
Caption: Yeast this compound metabolic pathway.
Escherichia coli (Bacteria) Spermidine Metabolic Pathway
Caption: E. coli spermidine metabolic pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of findings. Below are representative protocols for the assay of key enzymes in this compound metabolism and for the quantification of polyamines.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.
Materials:
-
Enzyme sample (cell or tissue lysate)
-
[1-¹⁴C]-L-ornithine (radiolabeled substrate)
-
Assay buffer: e.g., sodium/potassium phosphate (B84403) buffer containing EDTA and pyridoxal (B1214274) phosphate (PLP)
-
Scintillation vials with caps (B75204) containing filter paper discs impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or NaOH)
-
Stopping solution: e.g., sulfuric acid or citric acid
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the assay mixture in a reaction vial by combining the assay buffer, enzyme sample, and [1-¹⁴C]-L-ornithine.
-
Seal the vial with the cap containing the CO₂-trapping filter paper.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting the stopping solution through the cap into the reaction mixture. This lowers the pH and releases the ¹⁴CO₂ from the solution.
-
Continue incubation for an additional period (e.g., 60 minutes) to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.
-
Carefully remove the filter paper from the cap and place it in a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity based on the amount of ¹⁴CO₂ captured, the specific activity of the [1-¹⁴C]-L-ornithine, the incubation time, and the protein concentration of the enzyme sample.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay (HPLC-based Method)
This non-radioactive assay measures SSAT activity by quantifying the formation of an acetylated product using high-performance liquid chromatography (HPLC).
Materials:
-
Enzyme sample (cell or tissue extract)
-
Substrate: N¹-dansylnorthis compound (or a similar fluorescently labeled substrate)
-
Co-substrate: Acetyl-Coenzyme A (Acetyl-CoA)
-
Reaction buffer
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the enzyme sample, N¹-dansylnorthis compound, and reaction buffer.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the reaction mixture by HPLC. The acetylated product is separated from the unreacted substrate on a suitable column (e.g., reverse-phase).
-
Detect the fluorescent product using a fluorescence detector.
-
Quantify the amount of product formed by comparing its peak area to a standard curve of the pure acetylated product.
-
Calculate SSAT activity based on the amount of product formed, incubation time, and protein concentration.
This compound Oxidase (SMOX) Activity Assay (Chemiluminescence Method)
This assay measures SMOX activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidation of this compound.
Materials:
-
Enzyme sample (cell lysate)
-
This compound (substrate)
-
Assay buffer (e.g., glycine (B1666218) buffer, pH 8.0)
-
Horseradish peroxidase (HRP)
-
Luminol (B1675438) (chemiluminescent substrate for HRP)
-
Inhibitors for other oxidases (e.g., pargyline (B1678468) for monoamine oxidase, aminoguanidine (B1677879) for diamine oxidase)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare a reaction mix in the wells of a 96-well plate containing the assay buffer, cell lysate, HRP, luminol, and inhibitors for other oxidases.
-
Incubate the plate briefly at 37°C.
-
Initiate the reaction by adding this compound.
-
Immediately measure the chemiluminescence using a luminometer. The HRP catalyzes the oxidation of luminol in the presence of H₂O₂ produced by SMOX, generating a light signal.
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced in the enzymatic reaction.
-
Calculate SMOX activity based on the rate of H₂O₂ production.
Quantification of Polyamines by HPLC
This method is used to determine the concentrations of putrescine, spermidine, and this compound in biological samples.
Materials:
-
Biological sample (tissue homogenate, cell lysate, urine, plasma)
-
Internal standards (e.g., deuterated polyamines)
-
Acid for extraction (e.g., perchloric acid or trichloroacetic acid)
-
Derivatizing agent (e.g., dansyl chloride, benzoyl chloride)
-
Solvents for extraction and chromatography
-
HPLC system with a fluorescence or UV detector, or a mass spectrometer (LC-MS/MS)
Procedure:
-
Homogenize the tissue or lyse the cells in a cold acid solution to precipitate proteins and extract polyamines.
-
Add internal standards to the sample at the beginning of the extraction to account for losses during sample preparation.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Collect the supernatant containing the polyamines.
-
Derivatize the polyamines in the supernatant with a suitable agent to make them detectable by UV or fluorescence. This step is not always necessary for LC-MS/MS.
-
Inject the derivatized sample into the HPLC system.
-
Separate the different polyamines on a chromatographic column.
-
Detect and quantify the polyamines based on their retention times and peak areas compared to a standard curve of known polyamine concentrations.
-
Normalize the results to the initial tissue weight or protein concentration.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of Spermine on Gene Expression: A Comparative Analysis
Spermine (B22157), a naturally occurring polyamine, is crucial for numerous cellular functions, including cell growth, differentiation, and maintaining the structural integrity of DNA and RNA.[1] Its polycationic nature allows it to interact with negatively charged molecules like nucleic acids, thereby modulating chromatin structure and gene expression.[1] This guide provides a comparative analysis of this compound's role in altering gene expression, drawing upon experimental data from two distinct biological contexts: colon cancer and diabetic cardiomyopathy. We will delve into the specific genes regulated by this compound, the underlying signaling pathways, and the experimental methodologies used to uncover these interactions.
Comparative Analysis of this compound-Induced Gene Expression Changes
The following table summarizes the differential effects of this compound on gene expression in a cancer context versus a cardiovascular disease model. In colon cancer cells, depletion of polyamines, including this compound, leads to a significant decrease in the expression of key proto-oncogenes.[2][3] Conversely, in a mouse model of diabetic cardiomyopathy, this compound treatment reverses many of the gene expression changes associated with the disease, particularly those related to immune response and signal transduction.[4]
| Parameter | Case Study 1: Polyamine Depletion in Human Colon Carcinoma Cells (COLO 320) | Case Study 2: this compound Treatment in a Mouse Model of Diabetic Cardiomyopathy |
| Experimental Condition | Depletion of polyamines using 2-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase. | Treatment with this compound (SPM). |
| Key Affected Genes | Downregulated: c-myc (>90% decrease), c-fos | Reversibly Regulated: 174 differentially expressed genes (DEGs) were reversed by this compound treatment. |
| Number of Affected Genes | Focus on specific growth-related genes. | 1,318 DEGs identified in diabetic cardiomyopathy compared to control; 1,393 DEGs identified in the this compound-treated group compared to the diabetic cardiomyopathy group. |
| Primary Biological Process | Inhibition of cell proliferation and growth. | Regulation of immune system and signal transduction pathways. |
| Observed Outcome | Decreased transcription of key proto-oncogenes. | Reversal of disease-associated gene expression changes, suggesting a therapeutic effect. |
Detailed Experimental Protocols
The following sections outline the methodologies employed in the case studies to investigate the role of this compound in gene expression.
Case Study 1: Polyamine Depletion in Colon Carcinoma Cells
This study aimed to understand the impact of polyamine depletion on the expression of growth-related genes in the human colon cancer cell line COLO 320.
-
Cell Culture and Treatment: COLO 320 cells were cultured in a suitable medium. To induce polyamine depletion, cells were treated with 2-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, the rate-limiting enzyme in polyamine biosynthesis.
-
RNA Extraction and Analysis: Total cellular RNA was extracted from both treated and untreated cells.
-
Gene Expression Analysis: The steady-state mRNA levels of target genes, such as c-myc and c-fos, were quantified using Northern blotting. This technique involves separating RNA molecules by size via gel electrophoresis and then transferring them to a membrane, where they are detected using a labeled probe specific to the gene of interest.
Case Study 2: RNA-Seq Analysis of this compound's Effect on Diabetic Cardiomyopathy
This study utilized a mouse model to perform a transcriptomic analysis of the effects of this compound on diabetic cardiomyopathy.
-
Animal Model: A mouse model of diabetic cardiomyopathy was established.
-
This compound Treatment: A cohort of the diabetic mice was treated with this compound.
-
Tissue Collection and RNA Extraction: Myocardial tissue was collected from control, diabetic, and this compound-treated diabetic mice. Total RNA was extracted from the tissue samples.
-
RNA Sequencing (RNA-seq):
-
Library Preparation: The extracted RNA was used to construct sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries were sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads were aligned to the mouse reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated between the different experimental groups.
-
-
Bioinformatic Analysis: The differentially expressed genes were further analyzed using tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological pathways that were most significantly affected by this compound treatment.
Signaling Pathways and Mechanisms of Action
This compound's influence on gene expression is mediated through various signaling pathways. Below are diagrams illustrating a general experimental workflow and a key signaling pathway modulated by this compound.
In the context of diabetic cardiomyopathy, this compound has been shown to modulate the PI3K-Akt signaling pathway, among others. This pathway is a critical regulator of cell survival, growth, and metabolism. By influencing this pathway, this compound can reverse the expression of genes involved in the abnormal immune responses and signal transduction characteristic of the disease.
In cancer, the mechanism is often more direct. Polyamines are essential for the expression of proto-oncogenes like c-myc. Depletion of this compound and other polyamines can therefore lead to a downregulation of these genes, thereby inhibiting cancer cell proliferation. The interaction between this compound and oncogenic signaling pathways, such as the MYC pathway, is a critical area of cancer research.
Furthermore, this compound can influence gene expression epigenetically. It can affect the activity of enzymes that modify histones, the proteins around which DNA is wound. These modifications, such as acetylation and methylation, can alter chromatin accessibility and thus regulate the transcription of genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of growth gene expression by selective alteration of polyamines in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of polyamine depletion on c-myc expression in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper handling and disposal of spermine (B22157) are critical for ensuring laboratory safety and environmental protection. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating strict adherence to safety protocols during its use and disposal.[1][2][3] This guide provides essential safety information, logistical considerations, and step-by-step procedures for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). The work area must be properly equipped to handle hazardous chemicals.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields, chemical safety goggles, or a face shield.[3][4][5] Standard spectacles are not sufficient.[5]
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[3][4][6]
-
Body Protection: Wear protective clothing to prevent skin contact.[3][5]
-
Respiratory Protection: In case of dust or aerosol formation, use an appropriate dust respirator or work in a chemical fume hood.[3][4][5]
Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[4][5]
-
Handle this compound in a well-ventilated area or a designated chemical fume hood.[3][4]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Keep containers securely sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acids, and nitrates.[1][5]
This compound Disposal Procedures
This compound and its containers must be treated as hazardous waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[1][4][7]
Step 1: Waste Collection and Storage
-
Containment: Collect this compound waste in its original container or a suitable, properly labeled, and sealed container.[4] The container must be in good condition, free from cracks or leaks.[8]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify its contents (this compound). The label should also indicate the associated hazards, such as "Corrosive".[8]
-
Segregation: Do not mix this compound waste with other chemical waste streams.[4] Keep it segregated from incompatible materials.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a chemical waste cabinet or fume hood, pending disposal.[9]
Step 2: Approved Disposal Methods
The primary and most recommended method for this compound disposal is through a licensed professional waste disposal service.
-
Method A: Licensed Waste Disposal Contractor (Recommended)
-
Method B: Incineration
-
Method C: Neutralization (For Small Quantities, if Permitted) Caution: This procedure generates heat and potential vapors. It should only be performed by trained personnel in a controlled laboratory setting and in accordance with local regulations. Some institutions prohibit any in-lab chemical treatment.[7]
-
Dilution: For small quantities (e.g., under 25 mL), dilute the this compound solution by slowly adding it to a large volume of cold water (a 10-to-1 dilution is a general guideline for strong bases).[5][7]
-
Neutralization: While stirring the diluted solution in a large, appropriate container, slowly add a suitable dilute acid (e.g., hydrochloric acid).[5]
-
Monitoring: Monitor the pH of the solution. The target pH should be between 5 and 9.[7]
-
Cooling: Allow the reaction to cool completely.[7]
-
Disposal: Once neutralized and cooled, the solution may be flushed down the sanitary sewer with copious amounts of water, if permitted by local regulations.[5][7] Always confirm this procedure is acceptable with your institution's EHS department.
-
Logistical and Handling Summary
For quick reference, the following table summarizes the key logistical requirements for this compound disposal.
| Requirement | Specification | Citation |
| Waste Classification | Hazardous Waste, Corrosive Solid | [1][2] |
| UN Number | 3259 (for transport) | [2][4] |
| Container Type | Original container or approved, sealed, and rigid chemical waste container. | [4][10] |
| Labeling | "Hazardous Waste," "this compound," "Corrosive" | [8] |
| Primary Disposal Route | Licensed professional waste disposal service. | [3][4][6] |
| Spill Cleanup | Sweep up solid material without creating dust, place in a sealed container for disposal. | [4][5] |
| Prohibited Actions | Do not dispose of in drains or regular trash; Do not mix with other wastes. | [1][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. slitech-amines.com [slitech-amines.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. westliberty.edu [westliberty.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. louisville.edu [louisville.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Personal protective equipment for handling Spermine
Essential Safety and Handling Guide for Spermine (B22157)
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It is essential to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) and following established safety procedures to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the corrosive hazards of this compound. The following equipment must be worn at all times when handling the substance[2][5][6]:
-
Eye and Face Protection : Due to the risk of serious eye damage, chemical safety goggles with side shields are mandatory.[1][2] For operations with a higher risk of splashing, a full face shield must be used in addition to goggles.[2][5]
-
Hand Protection : Use chemical-resistant gloves that have been tested and approved under standards such as EN 374.[1][5] Gloves must be inspected for leaks or tears before use and disposed of properly after handling the chemical.[5][6]
-
Body Protection : A complete chemical-resistant suit or a lab coat that provides full coverage is required to prevent skin contact.[5] All protective clothing should be removed immediately if it becomes contaminated.[3]
-
Respiratory Protection : Handling should occur in a well-ventilated area or within a chemical fume hood to avoid inhaling dust or aerosols.[2][5][6] If ventilation is insufficient or dust formation is likely, a NIOSH-approved respirator is necessary.[2][7]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound.
| Route of Exposure | Test Species | Dose |
| Oral | Mouse | LD30: 650 mg/kg |
| Intraperitoneal | Rat | LD50: 33 mg/kg |
| Subcutaneous | Mouse | LD30: 280 mg/kg |
| (Data sourced from Cayman Chemical Safety Data Sheet[3]) |
Operational Plan: Handling this compound from Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood.[2][4][6]
-
Avoid Dust : Take precautions to avoid the formation of dust and aerosols during handling.[1][4][5]
-
Safe Handling Practices : Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly before breaks and after work.[1][5]
-
Storage : Keep containers tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials like acids and oxidizing agents.[2][5]
Spill Management
-
Immediate Action : Evacuate the area and ensure adequate ventilation.[5][6]
-
Containment : Clean up spills immediately, avoiding dust generation.[2] Use dry cleanup procedures such as sweeping or vacuuming with an explosion-proof vacuum.[2]
-
Neutralization : For major spills, a neutralizing agent may be used.[3]
-
Cleanup : Place the spilled material into a suitable, labeled container for hazardous waste disposal.[2][5] Flush the affected area with water once the solid material has been removed.[2]
First Aid and Emergency Response
-
Skin Contact : Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of water for at least 15-20 minutes.[2][6] Seek immediate medical attention as corrosive injuries can be difficult to heal.[1]
-
Eye Contact : Immediately flush the eyes with plenty of flowing water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so.[4][5] Consult an ophthalmologist immediately.[1]
-
Ingestion : Rinse the mouth thoroughly with water.[3][5] Do NOT induce vomiting.[3][5] Drink copious amounts of water and seek immediate medical attention.[3] There is a danger of perforation of the esophagus and stomach.[1]
-
Inhalation : Move the person to fresh air.[5][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[5][6]
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
